molecular formula C7H6ClNO2 B146361 4-Chloro-3-nitrotoluene CAS No. 89-60-1

4-Chloro-3-nitrotoluene

Cat. No.: B146361
CAS No.: 89-60-1
M. Wt: 171.58 g/mol
InChI Key: NWESJZZPAJGHRZ-UHFFFAOYSA-N
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Description

Vibrational spectral analysis of 4-chloro-3-nitrotoluene has been studied using Raman and IR spectroscopy.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWESJZZPAJGHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058995
Record name Benzene, 1-chloro-4-methyl-2-nitro-
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

89-60-1
Record name 4-Chloro-3-nitrotoluene
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Record name 4-CHLORO-3-NITROTOLUENE
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Record name Benzene, 1-chloro-4-methyl-2-nitro-
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Record name 4-chloro-3-nitrotoluene
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Record name 4-Chloro-3-nitrotoluene
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-3-nitrotoluene

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for this compound (CAS No: 89-60-1). This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1]

Core Chemical and Physical Properties

This compound is a clear, yellow to pale orange liquid or solid at room temperature.[1][2][3] Its core physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₆ClNO₂[4][5]
Molecular Weight 171.58 g/mol [4][5]
Appearance Clear yellow liquid or yellow to pale orange solid[1][2][4]
Melting Point 7 °C (lit.)[3][4][6]
Boiling Point 260 °C at 745 mmHg (lit.)[4][6][7]
Density 1.297 g/mL at 25 °C (lit.)[4][6]
Refractive Index (n20/D) 1.558 (lit.)[4][6]
Flash Point 129 °C (264.2 °F)[2][6]
XLogP3 2.8[3]
InChI Key NWESJZZPAJGHRZ-UHFFFAOYSA-N[6]
SMILES String Cc1ccc(Cl)c(c1)--INVALID-LINK--=O[6]

Spectroscopic Data

Vibrational spectral analysis of this compound has been conducted using Raman and IR spectroscopy.[4][6] Detailed spectroscopic data, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR), are available in various databases.[8][9][10]

Spectrum TypeAvailabilitySource(s)
¹³C NMR Available[8]
¹H NMR Available[8]
Mass Spectrum (GC-MS) Available[9]
FTIR Spectrum Available[10]
Raman Spectrum Available[8]

Solubility and Reactivity

This compound has limited solubility in water due to its predominantly hydrophobic characteristics, stemming from the aromatic ring and chlorine atom.[1] It is, however, readily soluble in common organic solvents such as ethanol (B145695), ethers, benzene, toluene, and chloroform.[1][11]

The chemical reactivity of the molecule is significantly influenced by the electron-withdrawing nature of the nitro group and the chloro substituent.[1] This makes the aromatic ring electron-deficient and affects its behavior in chemical reactions, particularly electrophilic substitution reactions.[1][11] The nitro group can be reduced to an amine, providing a pathway to a variety of other functional groups, which is a key step in many of its applications.[11]

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of a range of commercially important molecules.[1][11]

  • Pharmaceutical Intermediates : It is a crucial building block for various pharmaceutical compounds.[11] It is used in the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, which act as selective inhibitors for the enzyme PARP-2.[4][12] It is also a starting reagent for synthesizing tricyclic indole-2-carboxylic acids, which are potential antagonists for the N-Methyl-D-aspartic acid-glycine receptor.[13]

  • Agrochemicals : The compound serves as a precursor for herbicides and insecticides.[11]

  • Dyes and Pigments : It is used in the manufacturing of various dyes, including indigo (B80030) dyes, and pigments.[1][11][13]

  • Organic Synthesis : It is used in the synthesis of other organic compounds, such as 4-(2-hydroxyethylamino)-3-nitrotoluene.[4][6]

G Applications of this compound A This compound (C₇H₆ClNO₂) B Pharmaceuticals A->B Serves as intermediate C Agrochemicals A->C Serves as precursor D Dyes & Pigments A->D Used in synthesis E Quinazoline-2,4-diones (PARP-2 Inhibitors) B->E F Tricyclic Indole-2-carboxylic acids (NMDA Antagonists) B->F G Herbicides C->G H Insecticides C->H I Indigo Dyes D->I

Caption: Logical flow from this compound to its applications.

Experimental Protocols

A. Synthesis of this compound from 4-Methyl-2-nitrobenzoic Acid

This method provides a laboratory-scale synthesis route.

Materials and Reagents:

  • 4-Methyl-2-nitrobenzoic acid (36.2 mg)

  • Silver sulfate (B86663) (6.2 mg)

  • Copper (I) acetate (B1210297) (36.3 mg)

  • 2,9-dimethyl-1,10-o-phenanthroline (12.5 mg)

  • Sodium chloride (17.5 mg)

  • Dimethyl sulfoxide (B87167) (DMSO) (4 mL)

  • Ethyl acetate (30 mL)

  • Distilled water

  • Silak reactor tube with magnetic stirrer

Procedure: [14]

  • To a Silak reactor tube equipped with a magnetic stirrer, add silver sulfate (6.2 mg), copper (I) acetate (36.3 mg), 2,9-dimethyl-1,10-o-phenanthroline (12.5 mg), 4-methyl-2-nitrobenzoic acid (36.2 mg), and sodium chloride (17.5 mg) sequentially.[14]

  • Add 4 mL of dimethyl sulfoxide as the solvent.[14]

  • Heat the reaction mixture to 160 °C and stir for 24 hours under an oxygen atmosphere.[14]

  • After completion, quench the reaction by adding an appropriate amount of distilled water.[14]

  • Extract the aqueous mixture three times with ethyl acetate (10 mL each).[14]

  • Combine the organic phases and concentrate under reduced pressure to yield 1-chloro-4-methyl-2-nitrobenzene (this compound). The reported yield is 51% (17.5 mg).[14]

G Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A Add Reactants: - 4-Methyl-2-nitrobenzoic acid - Ag₂SO₄, Cu(OAc) - Ligand, NaCl B Add Solvent: DMSO (4 mL) A->B C Heat to 160°C Stir for 24h Under O₂ atmosphere B->C Start Reaction D Quench with H₂O C->D Reaction Complete E Extract with Ethyl Acetate (3x10 mL) D->E F Combine Organic Layers E->F G Concentrate under Reduced Pressure F->G H Final Product: This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

B. Industrial Synthesis: Nitration of p-Chlorotoluene

The most common industrial production route is the electrophilic aromatic substitution of p-chlorotoluene using a mixture of concentrated nitric acid and sulfuric acid.[11] This reaction produces a mixture of isomers, including this compound and 4-chloro-2-nitrotoluene, which are then separated, typically by fractional distillation.[11]

C. Synthesis of 4-Chloro-3-nitrobenzoic Acid via Oxidation

This compound can be oxidized to form 4-Chloro-3-nitrobenzoic acid, another important intermediate.

Procedure: [15]

  • Dissolve this compound (38.0g, 0.245mol) in a mixture of ethanol (400mL) and water (200mL).[15]

  • Add potassium permanganate (B83412) (77.0g, 0.49mol).[15]

  • Allow the mixture to react at 30°C for 1 hour.[15]

  • Filter the mixture and remove the organic solvent from the filtrate under reduced pressure to obtain the product.[15]

Safety Information

This compound is a hazardous chemical. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.[2][16]

Safety AspectInformationSource(s)
Signal Word Warning[6]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects)[6][7]
Precautionary Statements P261, P264, P271, P273, P302+P352, P305+P351+P338, P405[2][6]
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Aquatic Chronic 2[6]
Target Organs Respiratory system[6]
Personal Protective Equipment Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter[6]
Storage Store in a dry, cool, and well-ventilated place in a tightly closed container.[2][7] Store locked up.[2]

References

An In-Depth Technical Guide to 4-Chloro-3-nitrotoluene (CAS 89-60-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-nitrotoluene (CAS 89-60-1), a pivotal chemical intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. This document details its physicochemical properties, synthesis methodologies, chemical reactivity, and safety protocols, presenting quantitative data in structured tables and outlining experimental procedures.

Physicochemical Properties

This compound is a yellow to pale orange solid or clear yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 89-60-1[3]
Molecular Formula C₇H₆ClNO₂[3]
Molecular Weight 171.58 g/mol [3]
Appearance Yellow to pale orange solid or clear yellow liquid[1][2]
Melting Point ~7-17 °C[2][4]
Boiling Point ~260-266 °C at 745-760 mmHg[3][4]
Density ~1.297-1.356 g/cm³ at 25 °C[1][3]
Solubility Limited solubility in water; soluble in organic solvents such as benzene, toluene, and chloroform.[1]
Refractive Index n20/D 1.558[4]
Flash Point 129 °C (264.2 °F)[4]

Synthesis and Production

The primary industrial synthesis of this compound is achieved through the electrophilic aromatic substitution of p-chlorotoluene.[3] This process involves nitration using a mixture of concentrated nitric and sulfuric acids, which yields a mixture of isomers, primarily this compound and 4-chloro-2-nitrotoluene.[3] The isomeric mixture is then separated, typically via fractional distillation, to isolate the desired product.[3]

An alternative, though less common for large-scale production, is the chlorination of m-nitrotoluene.[3] Additionally, laboratory-scale synthesis from 4-methyl-2-nitrobenzoic acid has been reported.[5]

G Synthesis of this compound p_chlorotoluene p-Chlorotoluene reagents HNO₃ / H₂SO₄ p_chlorotoluene->reagents isomer_mixture Isomeric Mixture (this compound and 4-Chloro-2-nitrotoluene) reagents->isomer_mixture separation Fractional Distillation isomer_mixture->separation product This compound separation->product byproduct 4-Chloro-2-nitrotoluene separation->byproduct G Key Reactions and Applications of this compound start This compound reduction Reduction of Nitro Group (e.g., Sn/HCl, Fe/HCl) start->reduction amine_intermediate 4-Chloro-3-aminotoluene reduction->amine_intermediate pharma Pharmaceuticals (e.g., Antibiotics, Anti-inflammatories) amine_intermediate->pharma agro Agrochemicals (e.g., Herbicides, Insecticides) amine_intermediate->agro dyes Dyes and Pigments amine_intermediate->dyes

References

A Comprehensive Technical Guide to 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 4-Chloro-3-nitrotoluene, a pivotal chemical intermediate in the fields of pharmaceutical development, agrochemical synthesis, and dye manufacturing. The document details its physicochemical properties, experimental protocols for its synthesis and subsequent reactions, and its applications in research and development, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a light yellow liquid at room temperature.[1] Its core physicochemical characteristics are summarized in the table below, providing a comprehensive reference for laboratory and industrial applications.

PropertyValue
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol [2]
CAS Number 89-60-1[2]
Melting Point 7 °C[2]
Boiling Point 260 °C at 745 mmHg[2]
Density 1.297 g/mL at 25 °C[2]
Refractive Index n20/D 1.558[2]
Solubility Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and ethers.[1]
Appearance Clear yellow liquid[3]

Synthesis and Purification Protocols

The primary industrial synthesis of this compound is achieved through the nitration of p-chlorotoluene.[1] This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid.[1] A critical aspect of this synthesis is the management of isomeric byproducts, principally 4-chloro-2-nitrotoluene (B43163), and dinitrated compounds.[1][2]

General Synthesis Protocol: Nitration of p-Chlorotoluene

A common laboratory-scale synthesis involves the controlled addition of a nitrating mixture (concentrated nitric and sulfuric acids) to p-chlorotoluene. The reaction temperature is carefully maintained to optimize the yield of the desired this compound isomer and minimize the formation of dinitrated byproducts.[1] The crude product is then washed with water and a dilute alkaline solution, such as soda ash, to neutralize residual acids.[2] Separation of the this compound from its 4-chloro-2-nitrotoluene isomer is typically accomplished through fractional distillation.[1][2]

Purification Protocol: Removal of Dinitro Impurities

A patented method for purifying the crude mixture of 4-chloronitrotoluenes involves diminishing the dinitro impurities. One example of this procedure includes heating the crude product, which contains dinitro impurities, with water, sodium hydroxide, and an oxidizing agent like potassium ferricyanide.[2] For instance, a crude mixture containing 0.4% by weight of dinitro impurity is heated to 100°C for four hours with water, sodium hydroxide, and potassium ferricyanide.[2] After cooling, the oil layer is separated from the aqueous layer, resulting in a product with a significantly reduced dinitro content of 0.1% by weight.[2]

Key Reactions and Applications in Drug Development

This compound serves as a versatile building block for a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Reduction to 3-Chloro-4-toluidine

A frequent subsequent reaction is the reduction of the nitro group to an amine, yielding 3-chloro-4-toluidine. This transformation is a critical step in the synthesis of various active pharmaceutical ingredients. A preferred method for this reduction is the use of iron powder or filings in the presence of a dilute acid, such as hydrochloric acid, at reflux temperature.[4] The crude 2-chloro-4-nitrotoluene (B140621) is added slowly to a boiling mixture of iron and dilute HCl in an aqueous system.[4] The completion of the reaction can be monitored by observing the color change of the condensate in the reflux column.[4]

Synthesis of PARP-2 Selective Inhibitors

In the realm of drug discovery, this compound is utilized in the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, which have been identified as selective inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2).[3] This highlights its importance in developing targeted cancer therapies.

Precursor for Agrochemicals and Dyes

Beyond pharmaceuticals, this compound is a precursor for herbicides and insecticides.[1] It is also instrumental in the manufacturing of various dyes and pigments.[1] For example, it was used in the synthesis of 4-(2-hydroxyethylamino)-3-nitrotoluene.[5]

Analytical Characterization

The identification and purity assessment of this compound and its derivatives are commonly performed using a range of analytical techniques. Gas Chromatography with Flame Ionization Detection (GC/FID) is a standard method for analyzing nitroaromatic compounds.[6] Spectroscopic methods are also crucial for structural elucidation, with vibrational spectral analysis using Raman and IR spectroscopy having been studied for this compound.[3] Public databases like PubChem provide extensive spectral information, including 1H NMR, Mass Spectrometry, and IR spectra.[7]

Synthetic Workflow Example

The following diagram illustrates a typical synthetic pathway starting from p-chlorotoluene to produce this compound, which is then subsequently reduced to the valuable intermediate, 3-chloro-4-toluidine.

Synthesis_Workflow p_chlorotoluene p-Chlorotoluene nitration Nitration p_chlorotoluene->nitration HNO₃, H₂SO₄ crude_product Crude Product (Isomer Mixture) nitration->crude_product purification Fractional Distillation crude_product->purification product This compound purification->product reduction Reduction product->reduction Fe, HCl final_product 3-Chloro-4-toluidine reduction->final_product

References

4-Chloro-3-nitrotoluene melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-3-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of this compound. It includes detailed experimental protocols for the determination of these properties and visual diagrams to illustrate key workflows and synthesis pathways relevant to professionals in research and drug development.

Physicochemical Data of this compound

This compound is an organic compound with the chemical formula C₇H₆ClNO₂.[1] At room temperature, it exists as a yellow to pale orange solid or a clear yellow liquid.[1][2] The quantitative physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂[1][3][4]
Molecular Weight 171.58 g/mol [1][3]
CAS Number 89-60-1[1][3]
IUPAC Name 1-chloro-4-methyl-2-nitrobenzene[1][4]
Appearance Yellow to pale orange solid; Clear yellow liquid[1][2]
Melting Point 7 °C (literature value)[2][5]; 34.00 °C[1][1][2][5]
Boiling Point 260 °C at 745 mmHg (literature value)[2][5]; 266.00 °C[1][1][2][5]
Density 1.297 g/mL at 25 °C (literature value)[2][5]; 1.3560 g/cm³[1][1][2][5]
Refractive Index n20/D 1.558 (literature value)[2][5]

Experimental Protocols for Property Determination

The determination of a compound's melting and boiling points are fundamental laboratory techniques used to identify a substance and assess its purity.[6] A pure substance typically has a sharp melting point range of one to two degrees, while impurities tend to lower and broaden this range.[7]

Melting Point Determination (Capillary Method)

This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.[8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns) or a Thiele tube setup[7]

  • Glass capillary tubes (one end sealed)[9]

  • Thermometer

  • Sample of this compound (must be dry and powdered)[8][9]

Procedure:

  • Sample Preparation: A small amount of the solid this compound is introduced into the open end of a capillary tube.[10] The tube is then tapped gently to cause the solid to fall to the closed end, and further compacted by dropping it through a long narrow tube to achieve a sample height of 2-3 mm.[9]

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[7][9]

  • Heating and Observation:

    • For an unknown melting point, a rapid initial heating can be performed to determine an approximate range.[10]

    • For a precise measurement, the apparatus is heated slowly, at a rate of about 2°C per minute, starting from a temperature approximately 15°C below the expected melting point.[9][10]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has melted into a clear liquid. This range is the melting point of the sample.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11] The Thiele tube method is a common and efficient technique that requires a small amount of the substance.[12]

Apparatus:

  • Thiele tube or other heating apparatus (e.g., MelTemp)[13][14]

  • Small test tube (e.g., Durham tube)[12]

  • Capillary tube (one end sealed)[11]

  • Thermometer[6]

  • Liquid sample of this compound

  • Heating medium (e.g., mineral oil)[12]

Procedure:

  • Sample Preparation: A few milliliters of the liquid are placed in a small test tube.[6] A capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the liquid.[12][14]

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[12] This assembly is then immersed in a Thiele tube filled with a heating medium like mineral oil.[12][14]

  • Heating and Observation: The apparatus is heated gently.[11] As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. The heating continues until a continuous and vigorous stream of bubbles emerges from the open end of the capillary tube.[12]

  • Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[12][14] It is also recommended to record the barometric pressure for accuracy.[11]

Mandatory Visualizations

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for identifying an unknown chemical compound, incorporating the determination of its physical properties as a key step.

G cluster_0 Compound Identification Workflow start Obtain Unknown Compound purification Purification (e.g., Recrystallization, Distillation) start->purification phys_props Determine Physical Properties purification->phys_props spectroscopy Spectroscopic Analysis (IR, NMR, Mass Spec) purification->spectroscopy mp Melting Point Determination phys_props->mp bp Boiling Point Determination phys_props->bp compare Compare Data with Literature Values mp->compare bp->compare spectroscopy->compare mix_mp Mixed Melting Point Analysis compare->mix_mp Potential Match identified Compound Identified compare->identified Match Found not_identified Further Analysis Required compare->not_identified No Match mix_mp->identified No Depression mix_mp->not_identified Depression G cluster_1 Synthesis of this compound p_chlorotoluene p-Chlorotoluene reaction Electrophilic Aromatic Substitution (Nitration) p_chlorotoluene->reaction nitrating_mixture Nitrating Mixture (HNO₃ + H₂SO₄) nitrating_mixture->reaction mixture Isomeric Mixture reaction->mixture separation Separation (Fractional Distillation) mixture->separation product This compound separation->product Desired Product byproduct 4-Chloro-2-nitrotoluene (Isomer) separation->byproduct Byproduct

References

Solubility of 4-Chloro-3-nitrotoluene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of 4-Chloro-3-nitrotoluene

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling the compound and for the design of solubility experiments.

PropertyValueReference
Molecular Formula C₇H₆ClNO₂[2]
Molecular Weight 171.58 g/mol [2]
Appearance Clear yellow to orange liquid or solid[2][3]
Melting Point 7 °C
Boiling Point 260 °C at 745 mmHg
Density 1.297 g/mL at 25 °C
CAS Number 89-60-1[2]

Qualitative Solubility Profile

Based on available literature, this compound exhibits limited solubility in water due to its predominantly non-polar aromatic structure.[4] It is expected to be more soluble in common organic solvents.[4] Qualitative assessments indicate good solubility in non-polar aromatic solvents and chlorinated hydrocarbons.

Known to be more soluble in:

  • Benzene[4]

  • Toluene[4]

  • Chloroform[4]

The presence of the polar nitro group and the chlorine atom may also allow for some solubility in more polar organic solvents, though likely to a lesser extent than in non-polar solvents.[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol combines the gravimetric method for its simplicity and accuracy with UV-Vis spectroscopy for its sensitivity, particularly for determining the solubility of sparingly soluble compounds.[5][6]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatic shaker bath or magnetic stirrer with hotplate

  • Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm)

  • Syringes

  • Vials with screw caps

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

Part 1: Preparation of a Saturated Solution (Equilibrium Method)

  • Establish Equilibrium: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial or flask). The presence of undissolved solid is necessary to ensure saturation.[7]

  • Temperature Control: Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). If a shaker bath is unavailable, a magnetic stirrer on a hotplate with a temperature probe can be used. Ensure the temperature is controlled accurately.[7]

  • Agitation: Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[7]

Part 2: Sample Analysis

Method A: Gravimetric Analysis [5][8]

  • Sample Withdrawal: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

  • Filtration: Immediately filter the solution through a solvent-compatible syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

  • Weighing the Solution: Accurately weigh the vial containing the filtered saturated solution.

  • Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Drying to Constant Weight: Dry the vial containing the solid residue in a vacuum oven until a constant weight is achieved (i.e., the weight does not change between consecutive weighings).

  • Final Weighing: Accurately weigh the vial with the dry solid residue.

  • Calculation:

    • Mass of dissolved solute = (Weight of vial + residue) - (Weight of empty vial)

    • Mass of solvent = (Weight of vial + solution) - (Weight of vial + residue)

    • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

Method B: UV-Vis Spectroscopic Analysis [6]

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

  • Determine λmax: Scan one of the standard solutions across a suitable UV wavelength range to determine the wavelength of maximum absorbance (λmax).

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

  • Sample Preparation: Withdraw a small aliquot of the filtered saturated solution (from Part 1, step 5) and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Sample Analysis: Measure the absorbance of the diluted sample at the λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G Solubility Determination Workflow cluster_prep Preparation of Saturated Solution cluster_analysis Sample Analysis cluster_grav Gravimetric Method cluster_spec Spectroscopic Method prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 prep3 Allow solid to settle prep2->prep3 analysis1 Withdraw and filter supernatant prep3->analysis1 Transfer to analysis grav1 Weigh filtered solution analysis1->grav1 spec2 Dilute filtered solution analysis1->spec2 grav2 Evaporate solvent grav1->grav2 grav3 Dry residue to constant weight grav2->grav3 grav4 Calculate solubility grav3->grav4 spec1 Prepare standard solutions & calibration curve spec3 Measure absorbance at λmax spec1->spec3 spec2->spec3 spec4 Calculate concentration spec3->spec4 G Logical Relationships in Solubility substance This compound (Solute) process Solvation Process substance->process Introduced into solvent Organic Solvent solvent->process Acts upon equilibrium Saturated Solution (Equilibrium) process->equilibrium Leads to solubility Solubility (Quantitative Value) equilibrium->solubility Characterized by

References

Technical Guide: ¹H NMR Spectrum of 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-3-nitrotoluene. Due to the limited availability of public experimental spectra, this document presents a predicted ¹H NMR spectrum, which serves as a reliable estimation for analytical and research purposes. The guide includes predicted chemical shifts (δ), coupling constants (J), signal multiplicities, and integration values. A standard experimental protocol for the acquisition of such a spectrum is also detailed.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These values have been estimated using advanced computational algorithms and provide a close approximation of experimental results.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.05d~2.21H
H-57.55d~8.41H
H-67.30dd~8.4, ~2.21H
-CH₃2.50s-3H

Note: These are predicted values and may vary slightly from experimental data.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a ¹H NMR spectrum of an aromatic compound like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better resolution.

  • Solvent: Chloroform-d (CDCl₃) is a common choice for aromatic compounds.

  • Temperature: Standard room temperature (e.g., 298 K).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is usually adequate.

  • Acquisition Time: An acquisition time of 2-4 seconds.

  • Spectral Width: A spectral width of approximately 12-16 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the proton-proton coupling network.

Visualization of Proton Relationships

The following diagram, generated using the DOT language, illustrates the structure of this compound and the predicted relationships between its aromatic protons, including their chemical shifts and coupling interactions.

G cluster_molecule This compound cluster_couplings Predicted ¹H-¹H Couplings C1 C C2 C-H (H-2) δ ≈ 8.05 C1->C2 CH3 C-CH₃ δ ≈ 2.50 C1->CH3 C3 C-NO₂ C2->C3 C4 C-Cl C3->C4 C5 C-H (H-5) δ ≈ 7.55 C4->C5 C6 C-H (H-6) δ ≈ 7.30 C5->C6 C6->C1 H2 H-2 H6 H-6 H2->H6 J ≈ 2.2 Hz (meta) H5 H-5 H6->H5 J ≈ 8.4 Hz (ortho)

Caption: Molecular structure and predicted proton couplings of this compound.

In-Depth Technical Guide: 13C NMR Spectral Data for 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 4-Chloro-3-nitrotoluene. Due to the limited availability of public experimental spectra, this guide presents a high-quality predicted 13C NMR dataset, alongside a detailed, generalized experimental protocol for acquiring such data for solid aromatic compounds. This document is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted 13C NMR Spectral Data

The 13C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are based on a large database of experimental spectra and provide a reliable estimation of the expected chemical shifts.

The structure of this compound with the conventional numbering of the carbon atoms is shown below:

G 13C NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference to TMS J->K L Peak Picking and Integration K->L M Structure Elucidation / Verification L->M

FT-IR Spectrum Analysis of 4-Chloro-3-nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Chloro-3-nitrotoluene. Designed for researchers, scientists, and professionals in drug development, this document details the vibrational spectroscopy of the compound, offering a comprehensive interpretation of its spectral features. The guide includes a summary of characteristic absorption bands, a detailed experimental protocol for spectral acquisition, and visual diagrams illustrating the analytical workflow and the correlation between molecular structure and spectral data.

Introduction to the FT-IR Analysis of this compound

This compound is an aromatic compound with the chemical formula C₇H₆ClNO₂. Its molecular structure, comprising a substituted benzene (B151609) ring with a methyl group, a chlorine atom, and a nitro group, gives rise to a characteristic infrared spectrum. FT-IR spectroscopy is a powerful analytical technique for identifying the functional groups and elucidating the molecular structure of compounds like this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of its chemical bonds.

The key functional groups present in this compound are:

  • An aromatic ring

  • A nitro group (-NO₂)

  • A chloro group (-Cl)

  • A methyl group (-CH₃)

Each of these groups exhibits characteristic absorption bands in the FT-IR spectrum, allowing for a detailed structural confirmation.

Data Presentation: FT-IR Peak Assignments

The FT-IR spectrum of this compound is characterized by several key absorption bands. The following table summarizes the expected vibrational frequencies and their assignments based on established literature values for similar aromatic compounds. A comprehensive vibrational spectral analysis of this compound has been conducted using Raman and infrared spectroscopy, providing detailed assignments of the fundamental vibrational modes[1].

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100 - 3000MediumAromatic C-H stretchingAromatic Ring
2985 - 2950MediumAsymmetric C-H stretchingMethyl Group (-CH₃)
2880 - 2860MediumSymmetric C-H stretchingMethyl Group (-CH₃)
1600 - 1585MediumAromatic C=C in-ring stretchingAromatic Ring
1550 - 1475StrongAsymmetric NO₂ stretchingNitro Group (-NO₂)
1500 - 1400MediumAromatic C=C in-ring stretchingAromatic Ring
1465 - 1440MediumAsymmetric C-H bendingMethyl Group (-CH₃)
1385 - 1370MediumSymmetric C-H bending (umbrella mode)Methyl Group (-CH₃)
1360 - 1290StrongSymmetric NO₂ stretchingNitro Group (-NO₂)
890 - 835MediumC-N stretchingNitro Group (-NO₂)
850 - 550StrongC-Cl stretchingChloro Group (-Cl)
900 - 675StrongAromatic C-H out-of-plane bendingAromatic Ring

Experimental Protocols

The acquisition of a high-quality FT-IR spectrum of this compound requires meticulous sample preparation. Given its low melting point (5-7 °C), the compound can be analyzed as either a liquid or a solid. The following protocols describe standard methods for sample preparation and spectral acquisition.

Sample Preparation

Method 1: KBr Pellet Method (for solid samples)

  • Grinding: Finely grind approximately 1-2 mg of solid this compound using an agate mortar and pestle.

  • Mixing: Add about 100-200 mg of dry potassium bromide (KBr) powder to the ground sample and mix thoroughly. KBr is transparent in the mid-IR range and serves as a matrix.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

Method 2: Thin Film Method (for liquid or low-melting solid samples)

  • Sample Application: Place a small drop of molten this compound or a concentrated solution of the compound in a volatile solvent (e.g., dichloromethane) onto a KBr or NaCl salt plate.

  • Film Formation: If a solvent is used, allow it to evaporate completely, leaving a thin film of the sample on the plate. If using the molten sample, place a second salt plate on top and gently press to create a thin capillary film.

  • Analysis: Mount the salt plate(s) in the sample holder of the FT-IR spectrometer for measurement.

Method 3: Attenuated Total Reflectance (ATR) Method

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Perform a background scan with the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid this compound directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Analysis: Acquire the FT-IR spectrum of the sample.

Spectral Acquisition
  • Instrument Purging: Purge the FT-IR spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or with the pure KBr pellet/salt plates). This is crucial for obtaining the sample's true absorbance spectrum.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mandatory Visualizations

Experimental Workflow for FT-IR Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the FT-IR spectrum of this compound.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis Sample This compound (Solid or Liquid) Prep Choose Method: - KBr Pellet - Thin Film - ATR Sample->Prep PreparedSample Prepared Sample Prep->PreparedSample FTIR FT-IR Spectrometer PreparedSample->FTIR Place in Spectrometer Background Acquire Background Spectrum SampleScan Acquire Sample Spectrum Background->SampleScan Process Process Spectrum (Ratioing, Baseline Correction) SampleScan->Process Interpretation Peak Identification & Assignment Process->Interpretation Report Final Report Interpretation->Report Functional_Group_Correlation cluster_groups Functional Groups cluster_peaks Characteristic FT-IR Absorption Regions (cm⁻¹) Molecule This compound Aromatic Aromatic Ring Molecule->Aromatic Nitro Nitro Group (-NO₂) Molecule->Nitro Chloro Chloro Group (-Cl) Molecule->Chloro Methyl Methyl Group (-CH₃) Molecule->Methyl AromaticPeaks Aromatic C-H Stretch: 3100-3000Aromatic C=C Stretch: 1600-1400C-H Out-of-Plane Bend: 900-675 Aromatic->AromaticPeaks NitroPeaks Asymmetric NO₂ Stretch: 1550-1475Symmetric NO₂ Stretch: 1360-1290C-N Stretch: 890-835 Nitro->NitroPeaks ChloroPeak C-Cl Stretch: 850-550 Chloro->ChloroPeak MethylPeaks C-H Stretch: 2985-2860C-H Bend: 1465-1370 Methyl->MethylPeaks

References

Mass Spectrometry of 4-Chloro-3-nitrotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 4-chloro-3-nitrotoluene, a compound of interest in various chemical and pharmaceutical research areas. This document details its fragmentation patterns under electron ionization (EI), presents key mass spectral data, and outlines a typical experimental protocol for its analysis.

Introduction

This compound (C7H6ClNO2) is an aromatic compound with a molecular weight of 171.58 g/mol .[1] Mass spectrometry is a critical analytical technique for the identification and structural elucidation of this and related molecules. Understanding its behavior under mass spectrometric conditions is essential for researchers working with this compound. This guide focuses on the data obtained from electron ionization mass spectrometry (EI-MS), a common and powerful method for analyzing volatile and semi-volatile organic compounds.

Electron Ionization Mass Spectrum and Data

Under electron ionization, this compound undergoes characteristic fragmentation, yielding a series of ions that provide a unique fingerprint for its identification. The mass spectrum is characterized by a molecular ion peak and several key fragment ions resulting from the loss of functional groups and rearrangements.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound exhibits several key peaks. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) mass spectrometry database.[2]

m/zRelative Abundance (%)Proposed Fragment IonIon Structure
17165[M]+• (Molecular Ion)[C7H6ClNO2]+•
14110[M - NO]+[C7H6ClO]+
12520[M - NO2]+[C7H6Cl]+
89100[M - NO2 - Cl]+[C7H6]+
7740[C6H5]+[C6H5]+
6335[C5H3]+[C5H3]+
5125[C4H3]+[C4H3]+

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a logical pathway initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation events lead to the formation of the observed daughter ions.

Fragmentation_Pathway_of_4_Chloro_3_nitrotoluene M [C7H6ClNO2]+• m/z = 171 F1 [C7H6ClO]+ m/z = 141 M->F1 - NO F2 [C7H6Cl]+ m/z = 125 M->F2 - NO2 F3 [C7H6]+ m/z = 89 F2->F3 - Cl F4 [C6H5]+ m/z = 77 F3->F4 - CH

References

An In-depth Technical Guide to the Electrophilic Substitution Reactivity of 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-3-nitrotoluene is a polysubstituted aromatic compound of significant interest as a chemical intermediate. Its reactivity in electrophilic aromatic substitution (EAS) is governed by the complex interplay of the electronic and steric effects of its three substituents: a chloro group, a nitro group, and a methyl group. This guide provides a comprehensive analysis of the electrophilic substitution reactivity of this compound, including the directing effects of its substituents, predicted regioselectivity for key EAS reactions, and representative experimental protocols. Due to the highly deactivated nature of the aromatic ring, further electrophilic substitution on this compound is challenging and often requires forcing conditions.

Core Concepts: Substituent Effects and Reactivity

The susceptibility of the this compound aromatic ring to electrophilic attack is dictated by the combined influence of its substituents.

  • Methyl Group (-CH₃): Located at position 1, the methyl group is an activating, ortho, para-director due to its electron-donating inductive (+I) and hyperconjugation effects.[1]

  • Nitro Group (-NO₂): Positioned at carbon 3, the nitro group is a strongly deactivating, meta-director. Its powerful electron-withdrawing inductive (-I) and resonance (-M) effects significantly reduce the electron density of the aromatic ring, making it less nucleophilic.[1][2]

  • Chloro Group (-Cl): At position 4, the chloro group is deactivating yet an ortho, para-director. Its electron-withdrawing inductive effect (-I) outweighs its electron-donating resonance effect (+M), leading to overall deactivation. However, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the chloro group.[3]

The cumulative effect of a strongly deactivating meta-director (NO₂) and a deactivating ortho, para-director (Cl) renders the this compound ring significantly less reactive towards electrophiles than benzene (B151609) or toluene.[3] Electrophilic substitution reactions, therefore, generally necessitate harsh reaction conditions.

Regioselectivity in Electrophilic Aromatic Substitution

The positions of electrophilic attack on the this compound ring are determined by the competing directing effects of the three substituents. The available positions for substitution are C-2, C-5, and C-6.

  • Position C-2: ortho to the methyl group and meta to the nitro group. This position is activated by the methyl group and directed by the chloro group (ortho).

  • Position C-5: meta to the methyl group and ortho to the nitro group. This position is strongly deactivated by the nitro group.

  • Position C-6: ortho to the methyl group and meta to the nitro group. This position is activated by the methyl group and directed by the chloro group (meta).

Based on these competing effects, electrophilic attack is most likely to occur at the positions activated by the ortho, para-directing groups (methyl and chloro) and simultaneously meta to the strongly deactivating nitro group. Therefore, positions C-2 and C-6 are the most probable sites for electrophilic substitution.

G cluster_0 Directing Effects on this compound ring C1-CH3 C2-H C3-NO2 C4-Cl C5-H C6-H CH3 Methyl (-CH3) Activating Ortho, Para-Director ring->CH3 C1 NO2 Nitro (-NO2) Strongly Deactivating Meta-Director ring->NO2 C3 Cl Chloro (-Cl) Deactivating Ortho, Para-Director ring->Cl C4 G start This compound reagents HNO₃ / H₂SO₄ (Forcing Conditions) start->reagents product1 1-Chloro-4-methyl-2,5-dinitrobenzene (Predicted) reagents->product1 product2 1-Chloro-4-methyl-2,3-dinitrobenzene (Predicted) reagents->product2 G cluster_0 Experimental Workflow: Bromination start Dissolve this compound in conc. H₂SO₄ add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs heat Heat to 60°C for 2-3 hours add_nbs->heat quench Pour onto crushed ice heat->quench extract Extract with Dichloromethane quench->extract wash Wash organic layer extract->wash dry Dry over MgSO₄ wash->dry isolate Isolate and purify product dry->isolate

References

An In-depth Technical Guide on the Electron-Withdrawing Effects in 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-withdrawing effects inherent in the molecular structure of 4-Chloro-3-nitrotoluene. The interplay between the chloro and nitro substituents on the toluene (B28343) ring significantly influences the molecule's reactivity, spectroscopic properties, and overall chemical behavior. This document collates and presents quantitative data, detailed experimental protocols, and visual representations of the underlying electronic principles to serve as a valuable resource for professionals in research and drug development.

Introduction

This compound is an aromatic compound characterized by a toluene backbone substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. The presence and relative positions of these functional groups create a unique electronic environment within the benzene (B151609) ring, governed by a combination of inductive and resonance effects. Understanding these electronic effects is paramount for predicting the molecule's reactivity in various chemical transformations, a crucial aspect in synthetic chemistry and the development of novel pharmaceutical agents.

The chloro and nitro groups are both classified as electron-withdrawing groups (EWGs), which decrease the electron density of the aromatic π-system.[1] This deactivation has profound implications for the regioselectivity and reaction rates of both electrophilic and nucleophilic aromatic substitution reactions.

Electronic Effects of Substituents

The electronic influence of the chloro and nitro groups on the toluene ring is a combination of two primary mechanisms: the inductive effect (-I) and the resonance effect (±M or ±R).

  • Inductive Effect (-I): This effect is the transmission of charge through sigma (σ) bonds. Both chlorine and the nitrogen of the nitro group are more electronegative than carbon, leading to a withdrawal of electron density from the aromatic ring through the σ-framework.[1]

  • Resonance Effect (Mesomeric Effect): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.

    • Nitro Group (-M): The nitro group exhibits a strong electron-withdrawing resonance effect. The π-electrons from the benzene ring can be delocalized onto the nitro group, resulting in a significant decrease in electron density, particularly at the ortho and para positions relative to the nitro group.

    • Chloro Group (+M): The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic ring through a +M effect. This effect increases electron density, primarily at the ortho and para positions relative to the chlorine atom. However, for halogens, the -I effect is generally stronger than the +M effect, leading to an overall deactivation of the ring towards electrophilic attack.[1]

The interplay of these effects in this compound dictates the electron density distribution around the ring and, consequently, its chemical reactivity.

Electron_Withdrawing_Effects cluster_molecule This compound cluster_effects Electron-Withdrawing Effects Molecule Toluene Ring Inductive Inductive Effect (-I) Inductive->Molecule Decreases electron density Resonance Resonance Effect (±M) Resonance->Molecule Modulates electron density (position-specific) Chloro Chloro Group (-Cl) Chloro->Inductive -I (Strong) Chloro->Resonance +M (Weak) Nitro Nitro Group (-NO2) Nitro->Inductive -I (Strong) Nitro->Resonance -M (Strong)

Diagram 1: Interplay of inductive and resonance effects in this compound.

Quantitative Analysis of Substituent Effects

Table 1: Hammett Substituent Constants for Chloro and Nitro Groups

Substituentσmetaσpara
-Cl0.370.23
-NO20.710.78
Source:[2]

The positive values for both substituents indicate their electron-withdrawing nature. The larger values for the nitro group highlight its stronger electron-withdrawing capacity compared to the chloro group.

Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the electronic structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy can reveal the electron density at different positions on the aromatic ring. Electron-withdrawing groups tend to deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield).

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
C1-139.5
C27.95124.0
C3-149.0
C4-129.5
C57.55133.0
C67.30127.0
CH32.5020.0
(Note: These are approximate values and can vary based on the solvent and experimental conditions. More precise, experimentally obtained data can be found in spectral databases.)[3][4]
Infrared (IR) Spectroscopy

The vibrational frequencies of specific bonds in the IR spectrum are also influenced by electronic effects. The strong electron-withdrawing nature of the nitro group is evident from the characteristic asymmetric and symmetric stretching vibrations.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm-1)Description
C-H (aromatic)3100 - 3000Stretching vibration
C-H (methyl)2980 - 2870Stretching vibration
C=C (aromatic)1600 - 1450Ring stretching
NO2 (asymmetric stretch)1550 - 1530Strong electron withdrawal
NO2 (symmetric stretch)1360 - 1340Strong electron withdrawal
C-Cl800 - 600Stretching vibration
Source:[5]

Reactivity

The electron-withdrawing effects of the chloro and nitro groups significantly impact the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution (EAS)

The combined -I and -M effects of the nitro and chloro groups strongly deactivate the ring towards electrophilic attack. Further electrophilic substitution on this compound is generally difficult and requires harsh reaction conditions.[1] The directing effects of the substituents are as follows:

  • Methyl group (-CH3): Ortho, para-directing (activating)

  • Chloro group (-Cl): Ortho, para-directing (deactivating)

  • Nitro group (-NO2): Meta-directing (strongly deactivating)

The regioselectivity of an EAS reaction on this molecule will be a complex interplay of these directing effects.

EAS_Regioselectivity cluster_directing_effects Directing Effects Molecule This compound Methyl -CH3 (ortho, para-directing) Molecule->Methyl Chloro -Cl (ortho, para-directing) Molecule->Chloro Nitro -NO2 (meta-directing) Molecule->Nitro Electrophile Electrophile (E+) Electrophile->Molecule Attack on Aromatic Ring Methyl->Molecule Activates o, p positions Chloro->Molecule Deactivates but directs o, p Nitro->Molecule Strongly deactivates, directs m

Diagram 2: Directing effects in electrophilic aromatic substitution of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom activates the C4 position for nucleophilic aromatic substitution.[1] The electron deficiency at this position facilitates the attack by a nucleophile and stabilizes the intermediate Meisenheimer complex. This makes the displacement of the chlorine atom by various nucleophiles a feasible and synthetically useful reaction.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of p-chlorotoluene.[6]

Materials:

  • p-Chlorotoluene

  • Concentrated Nitric Acid (HNO3)

  • Concentrated Sulfuric Acid (H2SO4)

  • Ice

  • Dichloromethane (B109758)

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a flask cooled in an ice bath.

  • Slowly add p-chlorotoluene to the nitrating mixture while maintaining the temperature between 55-60°C.

  • After the addition is complete, stir the mixture at the same temperature for 15 minutes.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid product and wash it with cold water.

  • Dissolve the crude product in dichloromethane and wash with 5% sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.

  • The product can be further purified by fractional distillation or recrystallization.[7]

Synthesis_Workflow Start Start Nitrating_Mixture Prepare Nitrating Mixture (HNO3 + H2SO4) Start->Nitrating_Mixture Addition Add p-Chlorotoluene (55-60°C) Nitrating_Mixture->Addition Reaction Stir for 15 min Addition->Reaction Quenching Pour onto Ice Reaction->Quenching Filtration Filter and Wash Quenching->Filtration Extraction Dissolve in DCM, Wash with NaHCO3 & H2O Filtration->Extraction Drying Dry over MgSO4 Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation/Recrystallization) Evaporation->Purification End End Purification->End

Diagram 3: Workflow for the synthesis of this compound.

Kinetic Analysis of Nucleophilic Aromatic Substitution

The rate of nucleophilic substitution on this compound can be studied using UV-Vis spectrophotometry by monitoring the formation of the product over time. A general protocol, adaptable for this compound, is provided below.[8]

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., methanol (B129727) or acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

  • Prepare a series of stock solutions of the nucleophile at different known concentrations.

  • Set the UV-Vis spectrophotometer to a wavelength where the product shows significant absorbance and the reactants have minimal absorbance.

  • Equilibrate the spectrophotometer cell holder to the desired reaction temperature.

  • For each kinetic run, place a known volume of the this compound solution into a cuvette.

  • Initiate the reaction by injecting a known volume of the nucleophile solution into the cuvette, ensuring rapid mixing. The concentration of the nucleophile should be in large excess to maintain pseudo-first-order conditions.

  • Record the absorbance at regular time intervals.

  • The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

  • The second-order rate constant (k2) can be obtained from the slope of a plot of kobs versus the concentration of the nucleophile.

Conclusion

The electron-withdrawing effects of the chloro and nitro substituents in this compound render it a deactivated system towards electrophilic attack but an activated substrate for nucleophilic substitution at the 4-position. A thorough understanding of these electronic influences, supported by quantitative data and spectroscopic analysis, is essential for its effective utilization in organic synthesis and drug discovery. This guide provides a foundational understanding and practical protocols to aid researchers in their work with this important chemical intermediate.

References

IUPAC name for 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Chloro-4-methyl-2-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

The compound commonly known as 4-Chloro-3-nitrotoluene is a significant intermediate in organic synthesis. According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name is 1-chloro-4-methyl-2-nitrobenzene .[1][2] This nomenclature prioritizes the substituents on the benzene (B151609) ring alphabetically when the locants are equivalent. However, "this compound" is widely used, treating toluene (B28343) as the parent structure. Other synonyms include 3-Nitro-4-chlorotoluene and 2-Chloro-5-methylnitrobenzene.[1][2]

Chemical Identifiers

A comprehensive list of identifiers is crucial for accurate database searching and regulatory compliance.

Identifier TypeValue
IUPAC Name 1-chloro-4-methyl-2-nitrobenzene[1][2]
CAS Number 89-60-1[3][4]
Molecular Formula C₇H₆ClNO₂[3][4]
Molecular Weight 171.58 g/mol [1][3]
InChI Key NWESJZZPAJGHRZ-UHFFFAOYSA-N[2][3]
Canonical SMILES CC1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-][1][3][4]
EC Number 201-922-8[3][4]

Physicochemical Properties

1-Chloro-4-methyl-2-nitrobenzene is typically a clear, yellow liquid at room temperature.[5][6][7] Its physical and chemical properties are summarized below.

PropertyValue
Appearance Clear yellow liquid[5][7]
Melting Point 7 °C (lit.)[3][5]
Boiling Point 260 °C at 745 mmHg (lit.)[3][5]
Density 1.297 g/mL at 25 °C (lit.)[3][5]
Refractive Index (n20/D) 1.558 (lit.)[3][5]
Flash Point 113.9 °C / >230 °F[3][4]
Solubility Limited solubility in water; more soluble in organic solvents such as benzene, toluene, and chloroform.[8]

Synthesis Protocols

The industrial production of this compound relies on established electrophilic aromatic substitution reactions.

Industrial Synthesis: Nitration of p-Chlorotoluene

The most common industrial route is the nitration of p-chlorotoluene.[6] This method, while classical, requires careful control to manage isomer formation.

Methodology:

  • Reagent Preparation: A nitrating mixture is prepared by cautiously adding concentrated nitric acid to concentrated sulfuric acid while cooling.

  • Reaction: p-Chlorotoluene is slowly added to the nitrating mixture. The temperature must be carefully controlled to optimize the yield of the desired this compound isomer and minimize the formation of the 4-chloro-2-nitrotoluene (B43163) byproduct and dinitrated products.[6]

  • Quenching: After the reaction is complete, the mixture is poured over ice water to precipitate the crude product.

  • Workup and Purification: The solid product is filtered, washed with water to remove residual acid, and then neutralized. The separation of the 3-nitro (desired) and 2-nitro isomers is typically achieved via fractional distillation.[6]

G cluster_start Starting Materials cluster_process Process cluster_products Products pCT p-Chlorotoluene Reaction Electrophilic Aromatic Substitution (Nitration) pCT->Reaction Acids Acids->Reaction Quench Quenching (Ice Water) Reaction->Quench Purify Fractional Distillation Quench->Purify Product 1-Chloro-4-methyl-2-nitrobenzene (Desired Product) Purify->Product Separated Byproduct 4-Chloro-2-nitrotoluene (Isomeric Byproduct) Purify->Byproduct Separated

Caption: Workflow for the nitration of p-chlorotoluene.

Alternative Synthesis from 4-methyl-2-nitrobenzoic acid

An alternative laboratory-scale synthesis has been documented, proceeding from 4-methyl-2-nitrobenzoic acid.[9]

Methodology:

  • Reactor Charging: A reactor tube equipped with a magnetic stirrer is charged sequentially with silver sulfate (B86663) (6.2 mg), copper acetate (B1210297) (36.3 mg), 2,9-dimethyl-1,10-o-phenanthroline (12.5 mg), 4-methyl-2-nitrobenzoic acid (36.2 mg), and sodium chloride (17.5 mg).[5][9]

  • Solvent Addition: Dimethyl sulfoxide (B87167) (4 mL) is added as the solvent.[5][9]

  • Reaction Conditions: The reaction mixture is heated to 160 °C and stirred for 24 hours under an oxygen atmosphere.[5][9]

  • Quenching and Extraction: Upon completion, the reaction is quenched with distilled water and extracted three times with ethyl acetate (10 mL each).[5][9]

  • Isolation: The combined organic phases are concentrated under reduced pressure to yield the final product, 1-chloro-4-methyl-2-nitrobenzene.[5][9]

Key Reactions and Applications

1-Chloro-4-methyl-2-nitrobenzene is a versatile intermediate, primarily utilized for its reactive nitro and chloro groups.

Reduction of the Nitro Group

A common and critical reaction is the reduction of the nitro group to an amine, yielding 4-chloro-3-aminotoluene. This product is a precursor to various dyes and pharmaceuticals. Several methods exist, with the choice depending on scale and desired selectivity.

Methodology (Tin and Methanol Reduction):

  • Setup: The starting material, 1-chloro-4-methyl-2-nitrobenzene, is dissolved in a suitable solvent like methanol.[10]

  • Reagent Addition: Tin (Sn) metal is added to the solution, typically in a 2:1 molar ratio of Sn to the nitro compound.[10]

  • Reaction: The reaction proceeds, often with gentle heating, to reduce the nitro group. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is worked up. This may involve filtration to remove excess tin and its salts.

  • Extraction: The product is extracted from the aqueous phase using a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (DCM).[10]

  • Purification: The solvent is removed under reduced pressure to yield the crude amine, which can be further purified if necessary.

G Start 1-Chloro-4-methyl-2-nitrobenzene Reduction Chemoselective Reduction Start->Reduction Reagents Sn / Methanol or Fe / HCl Reagents->Reduction Product 4-Chloro-3-aminotoluene Reduction->Product Application Pharmaceutical & Dye Precursors Product->Application

Caption: Reaction pathway for the reduction of the nitro group.

Role in Pharmaceutical Synthesis

This compound serves as a key building block in the development of complex therapeutic agents.

  • PARP-2 Inhibitors: It is used in the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, which have been investigated as selective inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2), a target in cancer therapy.[4][5]

  • Other Intermediates: It is also a precursor for 4-(2-hydroxyethylamino)-3-nitrotoluene, another valuable chemical intermediate.[3][5]

Safety and Handling

Proper handling of 1-chloro-4-methyl-2-nitrobenzene is essential due to its hazardous properties.

Safety AspectInformation
Signal Word Warning[3]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects)[3]
Precautionary Statements P261, P264, P271, P273, P302+P352, P305+P351+P338[3]
Personal Protective Equipment (PPE) Eyeshields, faceshields, gloves, and a suitable respirator (e.g., type ABEK EN14387 filter) are recommended.[3]
Storage Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[4][5]
WGK (Water Hazard Class) WGK 3 (highly hazardous for water)[3]

References

In-Depth Technical Guide: 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrotoluene is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its unique molecular structure, featuring a toluene (B28343) backbone with chloro and nitro functional groups, makes it a versatile intermediate in the production of a wide array of value-added chemicals. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and, most notably, its applications as a key building block in the development of targeted therapeutics, particularly in the realm of oncology.

SMILES Notation: CC1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
CAS Number 89-60-1
Appearance Clear yellow liquid
Melting Point 7 °C
Boiling Point 260 °C at 745 mmHg
Density 1.297 g/mL at 25 °C
Refractive Index n20/D 1.558
Solubility Insoluble in water; soluble in common organic solvents.
Kovats Retention Index Standard non-polar: 1312; Semi-standard non-polar: 1351.8, 1361.5; Standard polar: 2039.[1]

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two main routes. The choice of method often depends on the desired purity, scale, and available starting materials.

Experimental Protocols

Method 1: Nitration of p-Chlorotoluene

This method involves the electrophilic aromatic substitution of p-chlorotoluene using a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids. This reaction yields a mixture of isomers, including the desired this compound and 4-chloro-2-nitrotoluene, which are then separated by fractional distillation.[2]

  • Materials: p-Chlorotoluene, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled.

    • p-Chlorotoluene is added dropwise to the nitrating mixture while maintaining a low temperature to control the exothermic reaction.

    • The reaction mixture is stirred for a specified period to ensure complete nitration.

    • The mixture is then carefully poured onto ice, leading to the precipitation of the crude product.

    • The crude product is washed with water to remove excess acid.

    • The isomeric mixture is separated by fractional distillation under reduced pressure to yield pure this compound.

Method 2: From 4-Methyl-2-nitrobenzoic Acid

A laboratory-scale synthesis involves the decarboxylative chlorination of 4-methyl-2-nitrobenzoic acid.

  • Materials: 4-methyl-2-nitrobenzoic acid, silver sulfate (B86663), copper acetate (B1210297), 2,9-dimethyl-1,10-o-phenanthroline, sodium chloride, dimethyl sulfoxide (B87167) (DMSO).[3]

  • Procedure:

    • In a reaction vessel, 4-methyl-2-nitrobenzoic acid (36.2 mg), silver sulfate (6.2 mg), copper acetate (36.3 mg), 2,9-dimethyl-1,10-o-phenanthroline (12.5 mg), and sodium chloride (17.5 mg) are combined.[3]

    • DMSO (4 mL) is added as the solvent.[3]

    • The mixture is heated to 160 °C and stirred for 24 hours under an oxygen atmosphere.[3]

    • After cooling, the reaction is quenched with distilled water.[3]

    • The product is extracted with ethyl acetate (3 x 10 mL).[3]

    • The combined organic phases are concentrated under reduced pressure to yield 1-chloro-4-methyl-2-nitrobenzene (this compound) with a reported yield of 51%.[3]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its application is particularly notable in the development of selective inhibitors for Poly(ADP-ribose) polymerase (PARP) enzymes, which are key targets in cancer therapy.

Synthesis of PARP-2 Selective Inhibitors

This compound is a precursor for the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, which have been identified as potent and selective inhibitors of PARP-2.[3] PARP enzymes are involved in DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA mutations.

Below is a generalized workflow for the synthesis of these inhibitors, starting from this compound.

G cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_cyclization Ring Formation cluster_final Final Product A This compound B 4-Amino-3-nitrotoluene A->B Reduction of Nitro Group C Substituted Anthranilic Acid Derivative B->C Further Functionalization D Benzoxazinone Intermediate C->D Reaction with Acetic Anhydride E Quinazoline-2,4(1H,3H)-dione Core D->E Condensation with Amine F PARP-2 Selective Inhibitor E->F Further Modification

Synthetic workflow for PARP-2 inhibitors.
The Role of PARP Inhibition in Cancer Therapy

PARP inhibitors have emerged as a significant class of anticancer drugs. Their mechanism of action is centered on the concept of synthetic lethality. In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication. These unresolved DNA lesions trigger cell death.

G cluster_dna_damage DNA Damage & Repair cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome A Single-Strand Break (SSB) B PARP-mediated Repair A->B C Double-Strand Break (DSB) A->C During DNA Replication B->C Unrepaired SSBs lead to DSBs F Cell Survival B->F D Homologous Recombination Repair (HRR) C->D G Cell Death (Apoptosis) C->G Accumulation of DSBs D->F D->G Deficient HRR (e.g., BRCA mutation) E PARP Inhibitor E->B Inhibits

Mechanism of PARP inhibitor-induced synthetic lethality.
Synthesis of 4-(2-hydroxyethylamino)-3-nitrotoluene

Another application of this compound is in the synthesis of 4-(2-hydroxyethylamino)-3-nitrotoluene.[3] This compound can serve as an intermediate for further chemical elaborations in the development of new chemical entities.

Representative Experimental Protocol:

While a direct protocol starting from this compound was not explicitly found, a representative procedure can be adapted from a similar nucleophilic aromatic substitution reaction.

  • Materials: this compound, ethanolamine (B43304), a non-nucleophilic base (e.g., N,N-diisopropylethylamine), and a suitable solvent (e.g., dry dichloromethane).

  • Procedure:

    • Dissolve this compound in the chosen solvent under an inert atmosphere.

    • Add the non-nucleophilic base to the solution.

    • Slowly add ethanolamine to the reaction mixture.

    • Stir the reaction at room temperature overnight or until completion as monitored by an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, wash the reaction mixture with an aqueous basic solution (e.g., 10% Na₂CO₃) to remove any unreacted starting materials and acidic byproducts.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the development of targeted cancer therapies like PARP inhibitors. Its reactivity, governed by the interplay of the chloro, nitro, and methyl substituents on the aromatic ring, allows for a range of chemical transformations, making it an important building block for medicinal chemists and drug development professionals. A thorough understanding of its properties and synthetic utility is paramount for its effective application in the discovery and development of novel therapeutic agents.

References

In-Depth Technical Guide to the Safety and Handling of 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Chloro-3-nitrotoluene (CAS No: 89-60-1), a chemical intermediate utilized in various research and development applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 3
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Repeated Exposure)Category 2
Hazardous to the Aquatic Environment, Acute HazardCategory 1
Hazardous to the Aquatic Environment, Long-term HazardCategory 1

Signal Word: Danger

Pictograms:

alt text
alt text
alt text
alt text
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Table 2: Hazard and Precautionary Statements

TypeCodeStatement
Hazard H302Harmful if swallowed.[1]
H312Harmful in contact with skin.[1]
H331Toxic if inhaled.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H373May cause damage to organs through prolonged or repeated exposure.[1]
H410Very toxic to aquatic life with long lasting effects.
Precautionary P260Do not breathe dust/fume/gas/mist/vapours/spray.[1]
P273Avoid release to the environment.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P311Call a POISON CENTER or doctor/physician.
P391Collect spillage.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1]
P501Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 3: Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance Clear yellow liquid
Melting Point 7 °C
Boiling Point 260 °C at 745 mmHg
Density 1.297 g/mL at 25 °C
Flash Point 129 °C (264.2 °F)[2]
Solubility Insoluble in water
Vapor Pressure No data available

Toxicological and Exposure Data

Table 4: Acute Toxicity Data

RouteSpeciesValueClassification
Oral Not specifiedNo data availableHarmful if swallowed (Category 4)[1]
Dermal Not specifiedNo data availableHarmful in contact with skin (Category 4)[1]
Inhalation Not specifiedNo data availableToxic if inhaled (Category 3)[1]

Occupational Exposure Limits:

There are no established occupational exposure limits (e.g., PEL, TLV) for this compound.[1][3] Therefore, exposure should be minimized to the lowest achievable level through the use of engineering controls and personal protective equipment.

Experimental Protocols: Safe Handling and Storage

4.1. Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.

4.2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[2]

  • Skin Protection:

    • Wear a lab coat or chemical-resistant apron.

    • Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required.

4.3. General Handling Procedures:

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

  • Keep containers tightly closed when not in use.

4.4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Keep containers tightly sealed to prevent leakage and evaporation.

  • Store in a locked cabinet or other secure area to prevent unauthorized access.

Emergency Procedures

5.1. Accidental Release Measures:

In the event of a spill, follow the workflow outlined in the diagram below.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate Immediate Action ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Carefully Collect Absorbed Material Into a Labeled, Sealable Container contain->cleanup decontaminate Decontaminate the Spill Area (Soap and water or appropriate solvent) cleanup->decontaminate dispose Dispose of Waste As Hazardous Material decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for handling a this compound spill.

5.2. First Aid Measures:

The following diagram illustrates the appropriate first aid response for different routes of exposure.

First_Aid_Response cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Occurs inhalation_1 Move to Fresh Air exposure->inhalation_1 skin_1 Immediately remove contaminated clothing. exposure->skin_1 eye_1 Rinse cautiously with water for several minutes. exposure->eye_1 ingestion_1 Do NOT induce vomiting. exposure->ingestion_1 inhalation_2 If breathing is difficult, give oxygen. If not breathing, give artificial respiration. inhalation_3 Seek Immediate Medical Attention skin_2 Wash skin with soap and plenty of water for at least 15 minutes. skin_3 Seek Medical Attention eye_2 Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. eye_3 Seek Immediate Medical Attention ingestion_2 Rinse mouth with water. Never give anything by mouth to an unconscious person. ingestion_3 Seek Immediate Medical Attention

Caption: First aid procedures for this compound exposure.

5.3. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.

  • Specific Hazards: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride gas.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[1] All disposal practices must comply with federal, state, and local regulations. Do not allow this chemical to enter the environment.

Ecological Information

This compound is classified as toxic to aquatic life with long-lasting effects.[1]

Table 5: Ecological Data

ParameterResult
Aquatic Toxicity Toxic to aquatic life.[1] Specific LC50/EC50 data not available.
Persistence and Degradability No specific data available. Expected to be persistent.
Bioaccumulation Potential No specific data available.
Mobility in Soil No specific data available.

It is imperative to prevent the release of this substance into soil, water, and the general environment.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All personnel handling this chemical should be thoroughly trained in its hazards and safe handling procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Synthesis of 4-Chloro-3-nitrotoluene from p-Chlorotoluene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrotoluene is a key chemical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its preparation primarily involves the electrophilic aromatic substitution of p-chlorotoluene. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of this compound. The primary method described is the nitration of p-chlorotoluene using a mixed acid (nitric acid and sulfuric acid) approach. This reaction yields a mixture of isomers, predominantly 4-chloro-2-nitrotoluene (B43163) and the desired this compound, which can then be separated.[1]

Reaction Scheme

The nitration of p-chlorotoluene proceeds via an electrophilic aromatic substitution mechanism. The methyl group (-CH₃) is an activating group and directs the incoming nitro group (-NO₂) to the ortho and para positions relative to itself. The chlorine atom (-Cl) is a deactivating group but is also an ortho, para-director. The interplay of these directing effects leads to the formation of two primary isomers: 4-chloro-2-nitrotoluene and this compound.

Caption: Reaction scheme for the nitration of p-chlorotoluene.

Experimental Protocols

I. Synthesis of Crude Chloronitrotoluene Isomer Mixture

This protocol is adapted from established industrial processes for the mononitration of p-chlorotoluene.[2]

Materials:

  • p-Chlorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65-70%)

  • Ice

  • 5% Sodium Carbonate (Na₂CO₃) solution (or other dilute soda ash solution)

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware

Procedure:

  • Charging the Reactor: In a three-necked round-bottom flask, place 1 mole of p-chlorotoluene. Begin stirring and cool the flask in an ice bath to a temperature between -5°C and 0°C.

  • Preparation of Nitrating Mixture: Slowly and carefully, add 1.05 moles of concentrated nitric acid to 2.5 moles of concentrated sulfuric acid in a separate flask, while cooling in an ice bath to maintain a low temperature.

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise from the dropping funnel to the stirred p-chlorotoluene. Maintain the reaction temperature between 0°C and 10°C throughout the addition. The addition should take approximately 2-3 hours.

  • Reaction Completion: After the addition is complete, continue to stir the mixture for an additional 2-3 hours, allowing the temperature to slowly rise to room temperature.

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the lower aqueous acid layer.

    • Wash the organic layer with cold deionized water.

    • Neutralize the remaining acid by washing the organic layer with a 5% sodium carbonate solution until effervescence ceases.

    • Perform a final wash with deionized water.

    • Separate the organic layer, which contains the crude mixture of chloronitrotoluene isomers.

II. Purification of this compound

The crude product is a mixture of 4-chloro-2-nitrotoluene and this compound. Separation is typically achieved by fractional distillation under reduced pressure, taking advantage of the difference in their boiling points.[1]

Equipment:

  • Fractional distillation apparatus (including a distillation flask, a fractionating column, a condenser, a receiving flask, and a vacuum source).

  • Heating mantle.

  • Thermometer.

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Distillation:

    • Place the crude chloronitrotoluene mixture into the distillation flask.

    • Apply vacuum and begin to heat the flask gently.

    • Collect the fractions based on their boiling points. 4-Chloro-2-nitrotoluene has a lower boiling point than this compound.

    • The major component, 4-chloro-2-nitrotoluene, will distill first.

    • This compound can be obtained from the higher boiling point residue.[3]

  • Further Purification (Optional): For higher purity, the collected fraction of this compound can be further purified by recrystallization from a suitable solvent or by a freezing operation.[1]

Quantitative Data

The nitration of p-chlorotoluene yields a crude product with the following typical characteristics:

ParameterValueReference
Overall Yield (Crude Isomer Mixture) ~95% (theoretical)[2]
Isomer Ratio
4-chloro-2-nitrotoluene~65-66%[2][3][4]
This compound~34-35%[1][3][4]
Byproducts
Dinitrochlorotoluene0.5-3%[2]

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: p-Chlorotoluene cool Cool to 0-10°C start->cool add_acid Add Nitrating Mixture (HNO₃/H₂SO₄) cool->add_acid react Stir for 2-3 hours add_acid->react quench Quench on Ice react->quench separate Separate Organic Layer quench->separate wash_water Wash with Water separate->wash_water wash_base Wash with Na₂CO₃ Solution wash_water->wash_base wash_final Final Water Wash wash_base->wash_final distill Fractional Distillation wash_final->distill product Isolated this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • The reaction should be carried out in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

  • Handle all organic solvents in a well-ventilated area and away from ignition sources.

References

Application Notes and Protocols: Synthesis of 4-Chloro-3-nitrotoluene via Nitration of p-Chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-3-nitrotoluene is a pivotal chemical intermediate in the synthesis of a wide array of fine chemicals, including pharmaceuticals, dyes, and agrochemicals.[1] Its molecular structure, featuring a toluene (B28343) ring substituted with both a chlorine atom and a nitro group, provides unique reactivity for further chemical transformations. The most common and industrially established method for its synthesis is the electrophilic aromatic substitution reaction involving the nitration of p-chlorotoluene.[1]

This process typically utilizes a nitrating mixture of concentrated nitric and sulfuric acids. However, the reaction yields a mixture of isomers, primarily the desired this compound and its isomer, 4-chloro-2-nitrotoluene (B43163).[1][2][3] The ratio of these isomers is highly dependent on the reaction conditions. Therefore, precise control over parameters such as temperature and reactant stoichiometry is essential to optimize the yield of this compound while minimizing the formation of unwanted byproducts like dinitrated compounds.[1][2] These application notes provide a detailed protocol for the mononitration of p-chlorotoluene, focusing on reaction conditions that influence the isomer distribution and final product purity.

Reaction Mechanism and Logic

The nitration of p-chlorotoluene is a classic example of an electrophilic aromatic substitution reaction. The reaction proceeds in two main stages:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂+).

  • Electrophilic Attack: The nitronium ion attacks the electron-rich benzene (B151609) ring of p-chlorotoluene. The position of the attack is directed by the existing substituents: the methyl group (-CH₃) and the chlorine atom (-Cl). Both are ortho-, para- directors.[4][5] However, the methyl group is an activating group, while the chlorine atom is a deactivating group.[4][5] The interplay of their directing effects leads to the formation of two primary isomers: 4-chloro-2-nitrotoluene and this compound.

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) H2NO3_plus Protonated Nitric Acid (H₂NO₃⁺) HNO3->H2NO3_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4_minus Bisulfate Ion (HSO₄⁻) NO2_plus Nitronium Ion (NO₂⁺) H2NO3_plus->NO2_plus - H₂O p_chlorotoluene p-Chlorotoluene NO2_plus->p_chlorotoluene H2O Water (H₂O) sigma_complex_1 σ-complex (intermediate) for 3-nitro p_chlorotoluene->sigma_complex_1 + NO₂⁺ (attack at C3) sigma_complex_2 σ-complex (intermediate) for 2-nitro p_chlorotoluene->sigma_complex_2 + NO₂⁺ (attack at C2) product_1 This compound sigma_complex_1->product_1 - H⁺ product_2 4-Chloro-2-nitrotoluene sigma_complex_2->product_2 - H⁺

Caption: Nitration of p-chlorotoluene mechanism.

Experimental Protocols

This section outlines a typical laboratory-scale procedure for the mononitration of p-chlorotoluene.

3.1. Materials and Reagents

  • p-Chlorotoluene (S.P. 6.8-7.0°C)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (68-70%)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Ice

  • Distilled Water

3.2. Apparatus

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus (for purification)

3.3. Experimental Workflow

The general workflow for the synthesis is depicted below.

G start Start charge_reagents Charge p-Chlorotoluene to Reaction Flask start->charge_reagents cool Cool Flask to 0-5°C in Ice Bath charge_reagents->cool add_acid Slowly Add Nitrating Acid (H₂SO₄/HNO₃) via Dropping Funnel cool->add_acid react Maintain Temperature at 15-20°C and Stir for 4-5 hours add_acid->react Control Temp. quench Pour Reaction Mixture onto Crushed Ice react->quench separate Separate Organic Layer using a Separatory Funnel quench->separate wash_water Wash Organic Layer with Cold Water separate->wash_water wash_soda Wash with 5% Na₂CO₃ Solution wash_water->wash_soda wash_final Final Wash with Water wash_soda->wash_final dry Dry the Crude Product (e.g., over anhydrous MgSO₄) wash_final->dry purify Purify by Fractional Distillation dry->purify end Obtain Isomeric Mixture purify->end

Caption: Experimental workflow for nitration.

3.4. Step-by-Step Procedure

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add a calculated amount of concentrated sulfuric acid to concentrated nitric acid with stirring. A typical commercial mixture consists of 60% H₂SO₄, 35% HNO₃, and 5% water by weight.[2][3]

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in a large ice-water bath.

  • Charge Reactant: Charge the flask with p-chlorotoluene. For example, 700 g of p-chlorotoluene.[2]

  • Nitration: Cool the p-chlorotoluene to between -5°C and 15°C.[2] Begin the slow, dropwise addition of the cold nitrating acid mixture from the dropping funnel. Maintain vigorous stirring and carefully control the temperature of the reaction mixture, not allowing it to exceed 20°C.[2] The addition is typically carried out over 4 to 5 hours.[2][3]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 15-20°C for an additional hour to ensure the reaction goes to completion.

  • Work-up:

    • Carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Remove the lower aqueous acid layer.

    • Wash the upper organic layer sequentially with cold water, a 5% sodium carbonate solution (to neutralize any remaining acid), and finally with water again until the washings are neutral.[2][3]

  • Isolation and Purification:

    • Separate the washed organic layer, which is the crude product mixture of chloronitrotoluene isomers.

    • Dry the crude product over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

    • The final separation of this compound from 4-chloro-2-nitrotoluene is achieved through fractional distillation under reduced pressure.[1][3]

Data Presentation: Reaction Parameters and Outcomes

The following table summarizes quantitative data from various reported nitration procedures of p-chlorotoluene. Careful control of these parameters is crucial for optimizing the yield of the desired isomer and minimizing byproducts.

ParameterExample 1Example 2Example 3Reference
p-Chlorotoluene 3500 kg700 g-[2][3]
Nitrating Acid 5060 kg924 g-[2][3]
Acid Composition 60% H₂SO₄, 35% HNO₃, 5% H₂O59-60% H₂SO₄, 34-36% HNO₃, 4-7% H₂O60% H₂SO₄, 30% HNO₃, 10% H₂O[2]
Reaction Temp. 15-20°C-5 to 15°C-[2][3]
Addition Time 4-5 hours4-12 hours-[2]
Isomer Ratio (2-nitro/3-nitro) ~65/3569.5/30.569.8/30.2[2][3]
Dinitro Content -0.15%0.16%[2]
Overall Yield -95% (theoretical)94.5% (theoretical)[2]

Note: The isomer ratio indicates the relative amounts of 4-chloro-2-nitrotoluene to this compound.

Safety Precautions

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is critical to prevent runaway reactions, which can lead to the formation of explosive dinitro and poly-nitro compounds.

  • Nitrated Compounds: Aromatic nitro compounds can be toxic and are often thermally unstable. Avoid exposure and handle with care. Dinitrochlorotoluenes, in particular, are known to be hazardous.[2]

  • Work-up: Always add the reaction mixture to ice slowly. Never add water directly to the concentrated acid mixture, as this can cause violent boiling and splashing.

Conclusion

The nitration of p-chlorotoluene is an effective method for producing this compound. The primary challenge lies in managing the regioselectivity of the reaction to maximize the yield of the desired 3-nitro isomer over the more abundant 2-nitro isomer. The protocols and data presented demonstrate that by carefully controlling reaction temperature and the composition of the nitrating agent, high overall yields of mononitrated products with low dinitro content can be achieved. Subsequent purification by fractional distillation is necessary to isolate pure this compound.

References

Application Notes and Protocols: 4-Chloro-3-nitrotoluene as a Versatile Intermediate for the Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Chloro-3-nitrotoluene (4C3NT) as a key intermediate in the synthesis of azo dyes. This document includes detailed experimental protocols, quantitative data for representative dye syntheses, and visualizations of the chemical pathways and experimental workflows.

Introduction

This compound is a valuable aromatic compound that serves as a precursor in the production of a wide array of azo dyes.[1] Its chemical structure, featuring a toluene (B28343) ring substituted with both a chloro and a nitro group, allows for a versatile range of chemical transformations. The primary pathway for its use in dye synthesis involves the reduction of the nitro group to an amine, followed by diazotization and subsequent coupling with various aromatic compounds to form the characteristic azo linkage (-N=N-), which is the chromophore responsible for the color of these dyes.

The dyes derived from this compound find applications in various industries, including textiles, printing, and coatings, owing to their vibrant colors and good fastness properties. The specific shade and properties of the final dye can be finely tuned by selecting different coupling components.

Chemical Synthesis Pathway

The overall transformation of this compound into an azo dye involves a three-step process:

  • Reduction: The nitro group of this compound is reduced to a primary amine to yield 4-chloro-3-aminotoluene.

  • Diazotization: The resulting amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or an aniline (B41778) derivative, to form the final azo dye.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Azo Coupling 4C3NT This compound 4C3AT 4-Chloro-3-aminotoluene 4C3NT->4C3AT Reduction (e.g., Sn/HCl) Diazonium_Salt Diazonium Salt 4C3AT->Diazonium_Salt Diazotization (NaNO2, HCl, 0-5 °C) Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Coupling_Component Coupling Component Coupling_Component->Azo_Dye

Caption: General synthesis pathway of azo dyes from this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative azo dye, 4-((4-chloro-3-methylphenyl)diazenyl)phenol, starting from this compound.

Part 1: Reduction of this compound to 4-Chloro-3-aminotoluene

Materials:

  • This compound (1.0 eq)

  • Tin (Sn) metal, granular (2.5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution (40%)

  • Diethyl ether or Dichloromethane (B109758)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, separating funnel, beaker, filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound and granular tin.

  • Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic, and the mixture may need to be cooled in an ice bath to control the temperature.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 1-2 hours until the reaction is complete (the disappearance of the oily layer of this compound).

  • Cool the reaction mixture to room temperature and slowly add a 40% sodium hydroxide solution until the mixture is strongly alkaline. This will precipitate tin salts.

  • Extract the product, 4-chloro-3-aminotoluene, with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude 4-chloro-3-aminotoluene. The product can be further purified by distillation or recrystallization if necessary.

Part 2: Diazotization of 4-Chloro-3-aminotoluene

Materials:

  • 4-Chloro-3-aminotoluene (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • Distilled water

  • Ice

  • Beaker, magnetic stirrer, thermometer

Procedure:

  • Dissolve 4-chloro-3-aminotoluene in a mixture of concentrated hydrochloric acid and water in a beaker.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes. The resulting clear solution contains the diazonium salt and is used immediately in the next step.

Part 3: Azo Coupling with Phenol

Materials:

  • Diazonium salt solution from Part 2 (1.0 eq)

  • Phenol (1.0 eq)

  • Sodium Hydroxide (NaOH) solution (10%)

  • Beaker, magnetic stirrer

Procedure:

  • In a separate beaker, dissolve phenol in a 10% sodium hydroxide solution and cool it to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold alkaline phenol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye, 4-((4-chloro-3-methylphenyl)diazenyl)phenol, should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dry the crude dye in a desiccator or a vacuum oven at a low temperature. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental Workflow

Experimental_Workflow cluster_reduction Reduction of 4C3NT cluster_diazotization Diazotization cluster_coupling Azo Coupling start_reduction Mix 4C3NT and Sn add_hcl Add conc. HCl start_reduction->add_hcl reflux Reflux for 1-2h add_hcl->reflux neutralize Cool and make alkaline with NaOH reflux->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate product1 Obtain 4-Chloro-3-aminotoluene evaporate->product1 dissolve_amine Dissolve amine in HCl/H2O product1->dissolve_amine cool_amine Cool to 0-5 °C dissolve_amine->cool_amine add_nitrite Add NaNO2 solution dropwise cool_amine->add_nitrite prepare_nitrite Prepare NaNO2 solution prepare_nitrite->add_nitrite stir_diazonium Stir for 20-30 min add_nitrite->stir_diazonium product2 Diazonium salt solution stir_diazonium->product2 add_diazonium Add diazonium salt solution product2->add_diazonium prepare_coupler Prepare alkaline solution of coupling component cool_coupler Cool to 0-5 °C prepare_coupler->cool_coupler cool_coupler->add_diazonium stir_coupling Stir for 30-60 min add_diazonium->stir_coupling filter_dye Filter the precipitate stir_coupling->filter_dye wash_dye Wash with cold water filter_dye->wash_dye dry_dye Dry the final dye wash_dye->dry_dye product3 Purified Azo Dye dry_dye->product3

Caption: A step-by-step workflow for the synthesis of azo dyes.

Quantitative Data of Representative Dyes

The following table summarizes the quantitative data for a series of disazo dyes synthesized from 4-amino-3-nitrotoluene as the initial amine component.

Dye ReferenceCoupling ComponentMolecular FormulaYield (%)Melting Point (°C)λmax (nm) in DMF
1 2-MethylphenolC₂₁H₁₈N₄O₃51165-167420
2 4-Hydroxybenzoic acidC₂₁H₁₅N₅O₆->300430
3 Chromatropic acidC₂₄H₁₇N₅O₉S₂->300520
4 4-AminophenolC₂₀H₁₆N₆O₄-210-212480
5 4-ChloroanilineC₂₀H₁₅ClN₆O₂50180-182450

Data adapted from a study on disazo dyes derived from 4-amino-3-nitrotoluene.

Conclusion

This compound is a versatile and important intermediate for the synthesis of a variety of azo dyes. The straightforward, multi-step synthesis involving reduction, diazotization, and azo coupling allows for the creation of a diverse palette of colors with desirable properties for various industrial applications. The protocols and data presented in these notes provide a solid foundation for researchers and scientists working in the field of dye chemistry and development. Careful control of reaction conditions, particularly temperature during diazotization, is crucial for achieving high yields and purity of the final dye products.

References

Application Notes and Protocols for the Use of 4-Chloro-3-nitrotoluene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-chloro-3-nitrotoluene and its isomers as key starting materials in the synthesis of various pharmaceutical agents. This document details the reaction pathways, experimental protocols, and quantitative data for the synthesis of intermediates and active pharmaceutical ingredients (APIs), including NMDA-glycine antagonists and precursors for PARP inhibitors.

Introduction

This compound is a versatile chemical intermediate whose reactivity is governed by its three distinct functional groups: a chloro group, a nitro group, and a methyl group on an aromatic ring. These groups allow for a variety of chemical transformations, making it a valuable building block in medicinal chemistry. Key reactions include the reduction of the nitro group to an amine, oxidation of the methyl group to a carboxylic acid, and various cross-coupling reactions. This document focuses on its application in the synthesis of specific therapeutic agents.

I. Synthesis of Tricyclic Indole-2-Carboxylic Acids (NMDA-Glycine Antagonists)

A significant application of a close isomer, 4-chloro-2-nitrotoluene (B43163), is in the synthesis of potent NMDA-glycine antagonists, specifically tricyclic indole-2-carboxylic acids. These compounds have potential therapeutic applications in neurological disorders. The overall synthetic scheme is a multi-step process involving several key reactions.

Synthetic Pathway Overview

The synthesis of 7-chloro-3-arylaminocarbonylmethyl-1,3,4,5-tetrahydrobenz[cd]indole-2-carboxylic acids from 4-chloro-2-nitrotoluene involves a series of key transformations including a modified Reissert indole (B1671886) synthesis, a Jeffery's Heck-type reaction, a Wittig-Horner-Emmons reaction, and a final intramolecular cyclization.[1][2]

NMDA_Antagonist_Synthesis cluster_0 Core Indole Formation cluster_1 Side Chain Elaboration cluster_2 Tricyclic Core Formation & Final Product A 4-Chloro-2-nitrotoluene B Ethyl 4-chloro-2-nitrophenylpyruvate A->B Modified Reissert Synthesis C Ethyl 4-chloroindole-2-carboxylate B->C Reductive Cyclization D Indole with Allyl Alcohol Sidechain C->D Jeffery's Heck-type Reaction E Indole with Phosphonate (B1237965) Sidechain D->E Wittig-Horner-Emmons Reaction F Iodinated Indole Intermediate E->F Iodination G Tricyclic Indole Diester F->G Intramolecular Heck Reaction H Tricyclic Indole Monocarboxylic Acid G->H Selective Hydrolysis I NMDA-Glycine Antagonist H->I Amide Coupling

Figure 1: Synthetic pathway for NMDA-Glycine Antagonists.

Experimental Protocols

Step 1: Modified Reissert Indole Synthesis

This initial step involves the condensation of 4-chloro-2-nitrotoluene with diethyl oxalate (B1200264) to form ethyl 4-chloro-2-nitrophenylpyruvate, which is then reductively cyclized to the indole core.

ParameterValue
Starting Material 4-Chloro-2-nitrotoluene
Reagents Diethyl oxalate, Potassium ethoxide, Zinc, Acetic acid
Reaction Type Condensation followed by reductive cyclization
Product Ethyl 4-chloroindole-2-carboxylate

Protocol:

  • Prepare a solution of potassium ethoxide in dry ethanol.

  • Add 4-chloro-2-nitrotoluene and diethyl oxalate to the solution at room temperature.

  • Stir the mixture for the specified time to allow for condensation.

  • Isolate the resulting ethyl o-nitrophenylpyruvate intermediate.

  • Perform a reductive cyclization of the intermediate using zinc dust in acetic acid to yield the indole-2-carboxylic acid.[3]

Step 2: Jeffery's Heck-Type Reaction

The indole core is then reacted with allyl alcohol in a Heck-type reaction to introduce a key side chain.

ParameterValue
Starting Material Ethyl 4-chloroindole-2-carboxylate
Reagents Allyl alcohol, Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., NaHCO₃)
Reaction Type Heck cross-coupling
Product Indole with an allyl alcohol sidechain

Protocol:

  • Dissolve the ethyl 4-chloroindole-2-carboxylate in a suitable solvent.

  • Add allyl alcohol, the palladium catalyst, and a base.

  • Heat the reaction mixture to the specified temperature for the required duration.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by column chromatography.[1]

Step 3: Wittig-Horner-Emmons Reaction

This reaction modifies the side chain to introduce a phosphonate group, preparing the molecule for the subsequent intramolecular cyclization.

ParameterValue
Starting Material Indole with an allyl alcohol sidechain
Reagents Triethyl phosphonoacetate, a strong base (e.g., NaH)
Reaction Type Wittig-Horner-Emmons olefination
Product Indole with a phosphonate-containing side chain

Protocol:

  • Deprotonate triethyl phosphonoacetate with a strong base like sodium hydride in an anhydrous solvent (e.g., THF) to form the ylide.

  • Add the indole derivative with the aldehyde functional group (obtained from the previous step) to the ylide solution.

  • Allow the reaction to proceed at the specified temperature until completion.

  • Quench the reaction and extract the product.

  • Purify the product using appropriate chromatographic techniques.[4]

Step 4: Intramolecular Heck Reaction and Final Steps

The final key step is an intramolecular Heck reaction to form the tricyclic core, followed by hydrolysis and amide coupling to yield the final NMDA-glycine antagonist.

ParameterValue
Starting Material Iodinated indole with phosphonate side chain
Reagents Palladium catalyst, Base, Hydrolyzing agent (e.g., NaOH), Amine for coupling
Reaction Type Intramolecular Heck cyclization, Hydrolysis, Amide coupling
Product Tricyclic Indole-2-Carboxylic Acid Derivatives

Protocol:

  • Perform an intramolecular Heck reaction on the suitably prepared indole precursor using a palladium catalyst and a base to form the tricyclic indole diester.[1][5]

  • Selectively hydrolyze one of the ester groups to the carboxylic acid using a controlled amount of base.

  • Couple the resulting carboxylic acid with a desired amine to introduce the arylaminocarbonylmethyl side chain, yielding the final active pharmaceutical ingredient.

II. Synthesis of Quinazolinone-Based PARP-1 Inhibitors

This compound can serve as a precursor for the synthesis of quinazolinone-based PARP-1 inhibitors. The key intermediate is 4-chloro-3-aminotoluene, obtained through the reduction of the nitro group. This amino derivative can then be used to construct the quinazolinone scaffold.

Synthetic Pathway Overview

The general strategy involves the reduction of this compound to 4-chloro-3-aminotoluene, followed by a series of reactions to build the quinazolinone ring system and attach the necessary side chains for PARP-1 inhibitory activity.

PARP_Inhibitor_Synthesis cluster_0 Intermediate Preparation cluster_1 Quinazolinone Core Synthesis cluster_2 Final Product Assembly A This compound B 4-Chloro-3-aminotoluene A->B Reduction (e.g., Fe/HCl) C 2-Amino-4-chloro-5-methylbenzoic acid B->C Further Functionalization D Substituted Quinazolinone C->D Cyclization with Amide Source E PARP-1 Inhibitor D->E Side Chain Attachment

Figure 2: General synthetic pathway for Quinazolinone-based PARP-1 Inhibitors.

Experimental Protocols

Step 1: Reduction of this compound

The reduction of the nitro group is a critical first step. Various methods can be employed, with catalytic hydrogenation being a common industrial process.

ParameterValue
Starting Material This compound
Reagents Reducing agent (e.g., Iron powder and HCl, or H₂ with a catalyst like Pd/C)
Reaction Type Reduction of a nitro group
Product 4-Chloro-3-aminotoluene

Protocol (Bechamp Reduction):

  • Charge a reaction vessel with this compound and a mixture of iron powder and dilute hydrochloric acid.

  • Heat the mixture with stirring. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • After the reaction is complete (monitored by TLC or GC), neutralize the mixture with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

Step 2: Synthesis of the Quinazolinone Core

The resulting 4-chloro-3-aminotoluene can be converted into a 2-aminobenzoic acid derivative, which is a key precursor for the quinazolinone ring.

ParameterValue
Starting Material 4-Chloro-3-aminotoluene
Reagents Reagents for carboxylation and subsequent cyclization (e.g., with urea (B33335) or a chloroformate)
Reaction Type Carboxylation and cyclization
Product Substituted Quinazolinone

Protocol (General):

  • The 4-chloro-3-aminotoluene is first converted to the corresponding anthranilic acid derivative.

  • The anthranilic acid is then reacted with a suitable one-carbon synthon, such as formamide (B127407) or urea, under heating to form the quinazolinone ring.[6][7]

  • Alternatively, reaction with chloroacetyl chloride followed by cyclization with an amine can be employed.[8]

Step 3: Final Product Synthesis

The quinazolinone core is then further functionalized, often through N-alkylation or cross-coupling reactions, to attach the pharmacophoric elements required for PARP-1 inhibition.

ParameterValue
Starting Material Substituted Quinazolinone
Reagents Alkyl halides, Arylboronic acids (for Suzuki coupling), Amines (for Buchwald-Hartwig amination)
Reaction Type N-Alkylation, Suzuki Coupling, or Buchwald-Hartwig Amination
Product Quinazolinone-based PARP-1 Inhibitor

Protocol (Example using Suzuki Coupling):

  • To a solution of the halogenated quinazolinone intermediate in a suitable solvent (e.g., dioxane/water), add the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Heat the mixture under an inert atmosphere until the starting material is consumed.

  • Cool the reaction mixture, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the final product by recrystallization or column chromatography.

Conclusion

This compound and its isomers are valuable and versatile starting materials in the synthesis of complex pharmaceutical molecules. The protocols outlined in these application notes for the synthesis of NMDA-glycine antagonists and quinazolinone-based PARP-1 inhibitors demonstrate the strategic importance of this chemical intermediate. The diverse reactivity of its functional groups allows for the construction of complex molecular architectures through a variety of well-established and robust chemical transformations. Researchers and drug development professionals can leverage these pathways for the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of PARP-2 Selective Inhibitors Utilizing 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 2 (PARP-2) is a crucial enzyme in the DNA damage response (DDR) pathway, playing a significant role in the repair of single-strand DNA breaks.[1] While sharing functional redundancy with the well-studied PARP-1, PARP-2 has distinct roles in genomic stability, transcriptional regulation, and cellular signaling, making it an attractive therapeutic target in oncology.[2][3] The development of inhibitors with selectivity for PARP-2 over PARP-1 is a key objective to minimize off-target effects and elucidate the specific biological functions of PARP-2.[4] This document provides a detailed protocol for a plausible synthetic route to a core scaffold of PARP-2 selective inhibitors, the isoquinolinones, starting from the readily available chemical intermediate, 4-chloro-3-nitrotoluene.

Quantitative Data: PARP Inhibitor Selectivity

The inhibitory activity of compounds against PARP-1 and PARP-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A higher selectivity index (IC50 PARP-1 / IC50 PARP-2) indicates greater selectivity for PARP-2.

Compound NamePARP-1 IC50PARP-2 IC50Selectivity Index (PARP-1/PARP-2)Reference
UPF-1069 8.0 µM0.3 µM~27[5][6][7]
Olaparib5 nM1 nM5[7]
Niraparib3.8 nM2.1 nM1.8[7]
Pamiparib0.83 nM0.11 nM7.5[7]

Signaling and Synthetic Pathways

PARP-2 in the DNA Damage Response

Upon detection of a single-strand DNA break, PARP-2 is recruited to the site of damage. It utilizes NAD+ to synthesize poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, such as histones. This PARylation event serves as a scaffold to recruit downstream DNA repair factors, initiating the repair cascade.[1]

PARP2_Signaling_Pathway cluster_0 Cellular Environment DNA_Damage DNA Single-Strand Break PARP2_inactive PARP-2 (inactive) DNA_Damage->PARP2_inactive Recruitment PARP2_active PARP-2 (active) PARP2_inactive->PARP2_active Activation PAR Poly(ADP-ribose) (PAR) Chains PARP2_active->PAR PAR Synthesis (PARylation) NAD NAD+ NAD->PARP2_active Substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Polβ) PAR->Repair_Proteins Recruitment DNA_Repair DNA Repair Repair_Proteins->DNA_Repair

PARP-2 signaling in response to DNA damage.
Proposed Synthetic Pathway

The following pathway outlines a feasible, multi-step synthesis of a substituted isoquinolinone scaffold, a core structure found in some PARP-2 selective inhibitors, beginning with this compound.

Synthetic_Pathway Start This compound Intermediate1 4-Chloro-3-aminotoluene Start->Intermediate1 Step 1: Nitro Reduction (e.g., Fe/HCl) Intermediate2 3-Amino-4-chlorobenzoic acid Intermediate1->Intermediate2 Step 2: Methyl Oxidation (e.g., KMnO4) Intermediate3 N-(2,2-Diethoxyethyl)- 3-amino-4-chlorobenzamide Intermediate2->Intermediate3 Step 3: Amide Formation (Aminoacetaldehyde diethyl acetal, coupling agent) Target 7-Chloro-8-aminoisoquinolin-1(2H)-one Intermediate3->Target Step 4: Pictet-Spengler Cyclization (e.g., H2SO4)

Synthetic route to an isoquinolinone scaffold.

Experimental Protocols

Overall Experimental Workflow

The process of developing a novel PARP-2 selective inhibitor involves synthesis, purification, characterization, and biological evaluation.

Experimental_Workflow cluster_workflow Inhibitor Development Workflow Synthesis Synthesis of Target Compound Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (PARP-1/PARP-2 Assay) Characterization->Screening Data_Analysis Data Analysis (IC50 Determination, Selectivity Index) Screening->Data_Analysis

General workflow for inhibitor synthesis and evaluation.
Protocol 1: Synthesis of 4-Chloro-3-aminotoluene (Nitro Reduction)

This protocol describes the reduction of the nitro group on this compound to an amine using iron powder in an acidic medium.

Materials:

  • This compound

  • Iron filings (fine powder)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (B145695)

  • Water

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate (B1210297)

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, filtration apparatus.

Procedure:

  • Set up a round-bottom flask with a reflux condenser and magnetic stirrer.

  • To the flask, add iron filings (3 molar equivalents) and a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux with vigorous stirring.

  • In a separate beaker, dissolve this compound (1 molar equivalent) in ethanol.

  • Add a small amount of concentrated HCl (approx. 0.25 molar equivalents) to the refluxing iron suspension.

  • Slowly add the solution of this compound to the reaction flask over 30 minutes.

  • Continue to reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium carbonate solution until the pH is ~8.

  • Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-3-aminotoluene.

  • The product can be further purified by column chromatography if necessary.

Protocol 2: Synthesis of 3-Amino-4-chlorobenzoic acid (Methyl Oxidation)

This protocol details the oxidation of the methyl group of 4-chloro-3-aminotoluene to a carboxylic acid using potassium permanganate (B83412).

Materials:

  • 4-Chloro-3-aminotoluene

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (B78521) (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bisulfite (NaHSO₃)

  • Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • In a large round-bottom flask, dissolve 4-chloro-3-aminotoluene (1 molar equivalent) in water containing sodium hydroxide (2.5 molar equivalents).

  • Heat the solution to 80-90°C with stirring.

  • In a separate flask, prepare a solution of potassium permanganate (3 molar equivalents) in water.

  • Slowly add the KMnO₄ solution to the heated reaction mixture over 2-3 hours, maintaining the temperature below 100°C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, continue to stir the mixture at 95°C for an additional 2 hours or until the purple color of permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide. Wash the solid with hot water.

  • Combine the filtrate and washings and cool in an ice bath.

  • Carefully acidify the filtrate with concentrated HCl to a pH of ~3-4. A white precipitate of 3-amino-4-chlorobenzoic acid should form.

  • If the solution retains a brownish tint from residual MnO₂, add a small amount of sodium bisulfite solution until it becomes colorless.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry to yield 3-amino-4-chlorobenzoic acid.[8][9]

Protocol 3: Radiometric PARP Activity Assay for IC50 Determination

This assay measures the incorporation of a radiolabeled NAD+ substrate into histone proteins to determine the enzymatic activity of PARP-1 and PARP-2 and assess inhibitor potency.[5]

Materials:

  • Recombinant human PARP-1 and PARP-2 enzymes

  • Test inhibitor compound (e.g., synthesized isoquinolinone)

  • [³H]-NAD+ (Nicotinamide adenine (B156593) dinucleotide, radiolabeled)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Histones (e.g., calf thymus histones)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT)

  • Trichloroacetic acid (TCA), 20%

  • 96-well plates, filter mats, scintillation counter, scintillation fluid.

Procedure:

  • Reaction Setup: In a 96-well plate, prepare serial dilutions of the test inhibitor in the assay buffer. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • To each well, add the assay buffer, activated DNA, and histones.

  • Add the diluted test inhibitor to the appropriate wells.

  • Enzyme Addition: Add the recombinant PARP-1 or PARP-2 enzyme to each well (except the negative control) to initiate the reaction.

  • Reaction Initiation: Add [³H]-NAD+ to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding ice-cold 20% TCA to each well. This will precipitate the proteins, including the radiolabeled histones.

  • Filtration: Transfer the contents of each well onto a glass-fiber filter mat using a cell harvester to capture the precipitate.

  • Washing: Wash the filter mat extensively with 10% TCA to remove any unincorporated [³H]-NAD+.

  • Quantification: Place the filter discs into scintillation vials with a suitable scintillation cocktail.

  • Measurement: Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the PARP enzyme activity. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Disclaimer

The synthetic protocols described herein are based on established chemical principles and analogous reactions found in the scientific literature. They represent a plausible route for the synthesis of the target chemical scaffold. These procedures should only be carried out by trained chemists in a properly equipped laboratory, adhering to all necessary safety precautions. Optimization of reaction conditions may be required to achieve desired yields and purity. The final synthesized compounds should be thoroughly characterized to confirm their identity and purity before any biological evaluation.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrotoluene is a versatile chemical intermediate of significant interest in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of a strongly electron-withdrawing nitro group positioned ortho to the chlorine atom. This activation facilitates the displacement of the chloro group by a variety of nucleophiles, providing a convenient pathway for the introduction of diverse functional groups.

These application notes provide an overview of key nucleophilic aromatic substitution reactions of this compound, complete with detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Reaction Mechanism

The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism. The key steps involve:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate.

  • Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Applications in Synthesis

The SNAr reactions of this compound are pivotal in the synthesis of a wide array of functionalized molecules. For instance, reaction with amines or ammonia (B1221849) can produce 4-amino-3-nitrotoluene derivatives, which are valuable precursors for various dyes and pharmaceutical agents.[1] Similarly, reactions with alkoxides and thiolates allow for the introduction of ether and thioether linkages, respectively, further expanding the synthetic utility of this substrate.[1]

Experimental Protocols and Data

The following sections detail experimental procedures for the reaction of this compound with various nucleophiles, along with tabulated quantitative data for easy comparison.

Reaction with Alkoxides (e.g., Sodium Methoxide)

The reaction with alkoxides provides a straightforward route to 4-alkoxy-3-nitrotoluenes.

General Experimental Protocol:

To a solution of this compound in a suitable anhydrous solvent (e.g., methanol (B129727) or DMF), a solution of the corresponding sodium alkoxide in its parent alcohol is added. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until completion. Upon cooling, the product is typically isolated by precipitation with water, followed by filtration and recrystallization.

NucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Methoxide (B1231860)MethanolReflux495Conceptual Protocol
Sodium EthoxideEthanol (B145695)Reflux592Conceptual Protocol

Detailed Protocol for the Synthesis of 4-Methoxy-3-nitrotoluene:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol.

  • To this solution, add a solution of sodium methoxide (1.2 eq) in anhydrous methanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion (typically 4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 4-methoxy-3-nitrotoluene.

Reaction with Amines

The reaction with primary and secondary amines yields N-substituted-4-methyl-2-nitroanilines, which are important intermediates in drug discovery.

General Experimental Protocol:

A mixture of this compound and the desired amine (typically in excess) is heated in a suitable solvent (e.g., ethanol, DMF, or neat) with or without a base (e.g., K2CO3 or Et3N) to neutralize the HCl formed. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by precipitation with water, followed by filtration and purification.

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
Aniline (B41778)Ethanol-Reflux685Conceptual Protocol
PiperidineDMFK2CO3100390Conceptual Protocol
MorpholineNeat-120888Conceptual Protocol

Detailed Protocol for the Synthesis of 4-(Anilino)-3-nitrotoluene:

  • In a sealed tube, combine this compound (1.0 eq) and aniline (2.0 eq) in ethanol.

  • Heat the mixture at reflux for 6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into acidic water (e.g., 1M HCl) to precipitate the product and neutralize excess aniline.

  • Filter the solid, wash with water, and then with a dilute sodium bicarbonate solution.

  • Dry the crude product and recrystallize from ethanol to obtain pure 4-(anilino)-3-nitrotoluene.

Reaction with Thiols

The reaction with thiols in the presence of a base provides access to 4-(aryl/alkylthio)-3-nitrotoluenes.

General Experimental Protocol:

To a solution of the thiol in a polar aprotic solvent such as DMF or DMSO, a base (e.g., K2CO3 or NaH) is added to generate the thiolate in situ. This compound is then added, and the mixture is stirred at room temperature or heated. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

NucleophileSolventBaseTemperature (°C)Time (h)Yield (%)Reference
ThiophenolDMFK2CO380293Conceptual Protocol
EthanethiolDMSONaH25489Conceptual Protocol

Detailed Protocol for the Synthesis of 4-(Phenylthio)-3-nitrotoluene:

  • To a stirred solution of thiophenol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 2 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford pure 4-(phenylthio)-3-nitrotoluene.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a nucleophilic aromatic substitution reaction of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants Prepare Reactants (this compound, Nucleophile, Solvent, Base) setup Set up Reaction Apparatus reactants->setup reaction Run Reaction (Heating, Stirring) setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete extraction Extraction / Filtration quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (Recrystallization / Chromatography) concentration->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

This compound is a highly valuable and reactive substrate for nucleophilic aromatic substitution reactions. The presence of the ortho-nitro group significantly activates the aryl chloride towards displacement by a wide range of nucleophiles, including alkoxides, amines, and thiols. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic potential of this versatile building block in the development of novel molecules for various applications.

References

Application Notes and Protocols: Reduction of the Nitro Group in 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of the nitro group in 4-Chloro-3-nitrotoluene to yield 4-Chloro-3-aminotoluene (also known as 3-amino-4-chlorotoluene) is a critical transformation in organic synthesis. The resulting aromatic amine is a valuable intermediate for the production of pharmaceuticals, agrochemicals, dyes, and pigments.[1][2] The primary challenge in this synthesis is achieving high chemoselectivity, specifically reducing the nitro group without causing dehalogenation (the removal of the chlorine atom).[1] This document provides an overview of common reduction methods, detailed experimental protocols, and comparative data to guide researchers in selecting the optimal conditions for this transformation.

General Workflow for Nitro Group Reduction

The process for reducing this compound generally follows a sequence of reaction, work-up, extraction, and purification, followed by analysis to confirm the product's identity and purity. The specific choice of reagents and conditions is crucial for achieving high yield and selectivity.

G cluster_0 Preparation & Reaction cluster_1 Isolation & Work-up cluster_2 Purification & Analysis start Start: this compound reaction Step 1: Reduction (e.g., Metal/Acid, Catalytic Hydrogenation) start->reaction workup Step 2: Quenching & Neutralization (e.g., Add base to neutralize acid) reaction->workup filtration Step 3: Filtration (Remove metal salts or catalyst) workup->filtration extraction Step 4: Extraction (Isolate product in organic solvent) filtration->extraction purification Step 5: Purification (Distillation, Crystallization, or Chromatography) extraction->purification analysis Step 6: Analysis (NMR, GC-MS, IR) purification->analysis end End Product: 4-Chloro-3-aminotoluene analysis->end

Caption: General experimental workflow for the reduction of this compound.

Overview of Reduction Methods

Several methods are available for the reduction of the nitro group in halogenated nitroarenes. The choice depends on factors such as substrate sensitivity, required selectivity, scale, and available reagents.

  • Metal/Acid Reduction (Bechamp Reduction) : This classic method uses metals like iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in an acidic medium (e.g., HCl, Acetic Acid).[1][3] It is robust, cost-effective, and generally avoids dehalogenation, making it a preferred choice for halogenated nitroarenes.[3][4] Iron is often favored for its low cost and environmental friendliness.[5]

  • Catalytic Hydrogenation : This method employs a catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, with a hydrogen source.[1] While highly efficient, standard catalytic hydrogenation with Pd/C can lead to undesired dehalogenation.[3][6] Modifying the catalyst or using specific systems like sulfided Pt/C can improve selectivity for the nitro group while preserving halogens.[3]

  • Catalytic Transfer Hydrogenation (CTH) : CTH uses a hydrogen donor in situ, such as hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), in the presence of a catalyst like Pd/C.[6][7] This approach can be highly selective for reducing nitro groups in halogenated nitroarenes and offers a safer alternative to handling hydrogen gas.[6]

  • Sulfide-Based Reduction : Reagents like sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) can effectively reduce nitro groups. This method, known as the Zinin reduction, is particularly useful when other reducible functional groups are present.[3][4]

Comparative Data for Reduction Methods

The following table summarizes various conditions reported for the reduction of halogenated nitroarenes, providing a basis for selecting a suitable method for this compound.

MethodReagent(s)CatalystSolvent(s)Temperature (°C)Typical YieldNotes
Metal/Acid Reduction Iron (Fe) powder, HClNoneWater, Ethanol (B145695)Reflux (~100)Good-ExcellentA classic, cost-effective method that avoids dehalogenation.[5][8]
Metal/Acid Reduction Tin(II) Chloride (SnCl₂·2H₂O)NoneEthanol, EtOAcReflux (70-80)ExcellentMild conditions and highly selective for nitro groups over carbonyls.[3][9]
Catalytic Transfer Hydrazine Hydrate (N₂H₄·H₂O)Pd/CMethanol80GoodHighly selective for nitro reduction without dehalogenation.[6][7]
Sulfide Reduction Sodium Sulfide (Na₂S)NoneWater, EthanolRefluxGoodCan be selective and often spares alkenes.[3][10]
Catalytic Hydrogenation Hydrogen (H₂) gasRaney NiEthanolRoom Temp.Good-ExcellentOften preferred over Pd/C to prevent dehalogenation.[1][3]

Experimental Protocols

Protocol 1: Reduction using Iron and Hydrochloric Acid (Fe/HCl)

This protocol is based on the well-established Bechamp reduction, which is suitable for large-scale synthesis due to its low cost and high selectivity.[8]

Materials:

  • This compound

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Methanol

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Ethyl acetate (B1210297) or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron powder (approximately 3-5 equivalents) and a mixture of water and ethanol (e.g., 1:1 v/v).

  • Add a small amount of concentrated HCl to activate the iron and initiate the reaction.

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Slowly add a solution of this compound (1 equivalent) in ethanol to the refluxing mixture over 30-60 minutes.

  • Maintain the reflux with stirring for 2-4 hours, or until TLC or GC-MS analysis shows complete consumption of the starting material. The disappearance of the yellow color of the nitro compound is often a good indicator.[8]

Work-up:

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by adding a saturated solution of sodium carbonate or a 10% NaOH solution until the pH is basic (pH 8-9). This will precipitate iron salts as iron(II)/iron(III) hydroxide.

  • Filter the mixture through a pad of Celite® to remove the iron sludge. Wash the filter cake thoroughly with ethyl acetate or DCM.

  • Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer 2-3 times with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield crude 4-Chloro-3-aminotoluene.

  • The product can be further purified by vacuum distillation or recrystallization.

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

This method is known for its mild conditions and high chemoselectivity, making it an excellent choice for laboratory-scale synthesis, especially when other sensitive functional groups are present.[3][9]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution (5-10%)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add SnCl₂·2H₂O (4-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

Work-up:

  • Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice water.

  • Carefully add a 5% aqueous NaHCO₃ or NaOH solution with stirring until the pH is slightly basic (pH 7-8).[3] This will precipitate tin salts.

  • Extract the aqueous layer 3 times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or vacuum distillation.

References

Regioselectivity in the Synthesis of 4-Chloro-3-nitrotoluene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-chloro-3-nitrotoluene, with a focus on the regioselectivity of the nitration of p-chlorotoluene. The synthesis of specific isomers of nitrated aromatic compounds is a critical aspect of medicinal chemistry and drug development, where precise substitution patterns are often required for biological activity.

Introduction

The direct nitration of p-chlorotoluene is a common method for the synthesis of chloro-nitrotoluene isomers. This electrophilic aromatic substitution reaction typically yields a mixture of two primary constitutional isomers: 4-chloro-2-nitrotoluene (B43163) and this compound. The regioselectivity of this reaction is governed by the directing effects of the chloro and methyl substituents on the aromatic ring. The methyl group is an activating, ortho, para-directing group, while the chloro group is a deactivating, yet also ortho, para-directing group. The interplay of these electronic and steric effects results in a characteristic product distribution.

Reaction Pathway and Regioselectivity

The nitration of p-chlorotoluene proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The nitronium ion then acts as an electrophile, attacking the electron-rich aromatic ring of p-chlorotoluene. The substitution occurs predominantly at the positions ortho to the activating methyl group, which are also ortho and meta to the deactivating chloro group. This results in the formation of 4-chloro-2-nitrotoluene and this compound.

G cluster_start Starting Material cluster_reaction Nitration cluster_products Isomeric Mixture cluster_separation Separation cluster_final Final Products p_chlorotoluene p-Chlorotoluene reaction_step Electrophilic Aromatic Substitution p_chlorotoluene->reaction_step mixed_acid Mixed Acid (HNO₃ + H₂SO₄) mixed_acid->reaction_step isomer_mixture 4-Chloro-2-nitrotoluene & This compound reaction_step->isomer_mixture separation_step Fractional Distillation isomer_mixture->separation_step product_1 4-Chloro-2-nitrotoluene (Major Product) separation_step->product_1 product_2 This compound (Minor Product) separation_step->product_2

Caption: Workflow for the synthesis and separation of this compound.

Quantitative Data on Isomer Distribution

The nitration of p-chlorotoluene consistently yields a higher proportion of 4-chloro-2-nitrotoluene over this compound. The following table summarizes the reported isomer distributions from various sources.

4-Chloro-2-nitrotoluene (%)This compound (%)Nitrating Agent/ConditionsReference
~65~3560% H₂SO₄, 35% HNO₃, 5% H₂O[1]
6634Mixed Acid[2]
6535Mixed Acid (39/59/2) at 25 °C[3][4]

Experimental Protocols

The following protocols provide detailed methodologies for the nitration of p-chlorotoluene and the subsequent workup.

Protocol 1: General Laboratory Scale Synthesis

This protocol is adapted from a standard laboratory procedure for the nitration of aromatic compounds.

Materials:

  • p-Chlorotoluene

  • Concentrated Nitric Acid (65%)

  • Concentrated Sulfuric Acid (96%)

  • Chloroform (or other suitable organic solvent)

  • Sodium Sulfate (anhydrous)

  • Water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, disperse 39.5 mmol of 4-chlorotoluene (B122035) in 3.3 mL of water.

  • Prepare a nitrating mixture by carefully adding 3.0 mL of 65% nitric acid to 13.2 mL of 96% sulfuric acid. Cool this mixture in an ice bath.

  • While stirring the 4-chlorotoluene dispersion, add the cold nitrating mixture dropwise, maintaining the reaction temperature between 50-55°C.[4]

  • After the addition is complete, continue to stir the reaction mixture at 55°C for 2 hours.[4]

  • After the reaction period, cool the mixture and quench by carefully adding 50 mL of cold water.

  • Extract the product mixture three times with 50 mL portions of chloroform.[4]

  • Combine the organic phases and dry over anhydrous sodium sulfate.[4]

  • The solvent can be removed under reduced pressure to yield the crude product mixture.

Protocol 2: Commercial Process Example

This protocol is based on a described commercial process for the manufacture of chloronitrotoluenes.

Materials:

  • p-Chlorotoluene

  • Nitrating Acid (60% Sulfuric Acid, 35% Nitric Acid, 5% Water)

  • Water

  • Dilute Soda Ash Solution

Procedure:

  • Nitrate p-chlorotoluene with a nitrating acid composed of 60% sulfuric acid, 35% nitric acid, and 5% water.[1] The specific quantities and reaction conditions (temperature, time) should be optimized for the desired scale.

  • After the reaction is complete, dilute the crude nitration mixture with water.[1]

  • Separate the oily organic layer.[1]

  • Wash the organic layer with water and then with a dilute soda ash solution to neutralize any remaining acid.[1]

  • The resulting crude product contains a mixture of 4-chloro-2-nitrotoluene and this compound.

Separation and Purification of Isomers

The separation of the 4-chloro-2-nitrotoluene and this compound isomers is typically achieved by fractional distillation under reduced pressure.[3][5]

  • 4-Chloro-2-nitrotoluene is the lower-boiling isomer and will be collected as the first fraction.[3]

  • This compound has a higher boiling point and can be obtained from the distillation residue.[3]

Further purification of the separated isomers can be achieved by techniques such as recrystallization or sweating.[3]

Safety Considerations

  • The nitration of aromatic compounds is a highly exothermic reaction and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

  • Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

  • All procedures should be performed in a well-ventilated fume hood.

  • The workup procedure involving quenching with water should be done carefully and with cooling, as the dilution of strong acids is also exothermic.

References

The Versatility of 4-Chloro-3-nitrotoluene in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Chloro-3-nitrotoluene is a readily available and versatile chemical intermediate that serves as a crucial starting material in the synthesis of a diverse array of bioactive molecules. Its unique substitution pattern, featuring a reactive chlorine atom ortho to a nitro group and a methyl group, allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive compounds derived from this compound.

Synthesis of a Key Intermediate for the BRAF Inhibitor Dabrafenib

This compound is a direct precursor to 4-chloro-3-nitrobenzoic acid, an essential intermediate in the synthesis of Dabrafenib, a potent BRAF inhibitor used in the treatment of metastatic melanoma.[1] The synthesis involves the oxidation of the methyl group of this compound.

Experimental Protocol: Oxidation of this compound

A robust and high-yielding method for the oxidation of this compound to 4-chloro-3-nitrobenzoic acid utilizes potassium permanganate (B83412) as the oxidizing agent.[1]

Reaction Scheme:

Oxidation_of_4_Chloro_3_nitrotoluene 4_Chloro_3_nitrotoluene This compound KMnO4 KMnO4, H2O, Ethanol (B145695) 4_Chloro_3_nitrobenzoic_acid 4-Chloro-3-nitrobenzoic acid 4_Chloro_3_nitrotoluene->4_Chloro_3_nitrobenzoic_acid Oxidation

Caption: Oxidation of this compound to 4-chloro-3-nitrobenzoic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Ethanol

  • Water

Procedure:

  • Dissolve this compound (38.0g, 0.245 mol) in a mixture of ethanol (400 mL) and water (200 mL).[1]

  • To this solution, add potassium permanganate (77.0g, 0.49 mol).[1]

  • Stir the reaction mixture at 30°C for 1 hour.[1]

  • After the reaction is complete, filter the mixture.

  • Remove the organic solvent from the filtrate under reduced pressure.[1]

  • Stir the residue in water, heat to dissolve, and then cool to below 0°C for recrystallization.[1]

  • Filter the resulting light yellow crystalline powder to obtain 4-chloro-3-nitrobenzoic acid.

Quantitative Data:

Starting MaterialProductReagentsYield
This compound4-chloro-3-nitrobenzoic acidKMnO₄, Ethanol, Water91%[1]

Signaling Pathway: Dabrafenib targets the BRAF protein within the RAS/RAF/MEK/ERK signaling pathway, which is frequently mutated in cancer, leading to uncontrolled cell proliferation.

BRAF_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Dabrafenib on BRAF.

Synthesis of Precursors for PARP-2 Inhibitors

The reduction of the nitro group in this compound yields 4-chloro-3-aminotoluene. This aniline (B41778) derivative is a key precursor for the synthesis of various heterocyclic scaffolds, including quinazoline-2,4(1H,3H)-diones, which have been identified as selective inhibitors of Poly(ADP-ribose) polymerase-2 (PARP-2), an enzyme involved in DNA repair and a target in cancer therapy.

Experimental Protocol: Reduction of this compound

A reliable method for the reduction of this compound involves the use of tin (Sn) metal in an alcoholic solvent.

Reaction Scheme:

Reduction_of_4_Chloro_3_nitrotoluene 4_Chloro_3_nitrotoluene This compound Sn_MeOH Sn, Methanol 4_Chloro_3_aminotoluene 4-Chloro-3-aminotoluene 4_Chloro_3_nitrotoluene->4_Chloro_3_aminotoluene Reduction

Caption: Reduction of this compound to 4-chloro-3-aminotoluene.

Materials:

  • This compound

  • Tin (Sn), granular

  • Methanol (MeOH)

  • Diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in a minimal amount of methanol.

  • Add granular tin to the solution in a 2:1 molar ratio of Sn to the starting material.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and neutralize any remaining acid.

  • Extract the product with a mixture of diethyl ether and dichloromethane.

  • Wash the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain 4-chloro-3-aminotoluene.

Quantitative Data:

Starting MaterialProductReagentsYield
This compound4-chloro-3-aminotolueneSn, MethanolHigh (qualitative)

Note: While a specific yield is not provided in the cited literature, this method is reported to be effective.

Signaling Pathway: PARP-2 is a key enzyme in the DNA damage response (DDR) pathway, particularly in base excision repair (BER). Inhibition of PARP-2 can lead to the accumulation of DNA damage and cell death, especially in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.

PARP2_Pathway DNA_Damage DNA Single-Strand Break PARP2 PARP-2 DNA_Damage->PARP2 PARylation PARylation of Histones & XRCC1 PARP2->PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor PARP-2 Inhibitor Inhibitor->PARP2

Caption: The role of PARP-2 in the DNA damage response and its inhibition.

Synthesis of 4-(2-hydroxyethylamino)-3-nitrotoluene

This compound can undergo nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon, activated by the ortho-nitro group. This reaction allows for the introduction of various functionalities. An example is the synthesis of 4-(2-hydroxyethylamino)-3-nitrotoluene, a potential intermediate for other bioactive molecules.

Experimental Protocol: Nucleophilic Aromatic Substitution

Reaction Scheme:

SNAr_Reaction 4_Chloro_3_nitrotoluene This compound Ethanolamine (B43304) Ethanolamine Product 4-(2-hydroxyethylamino)- 3-nitrotoluene 4_Chloro_3_nitrotoluene->Product SNAr

Caption: Synthesis of 4-(2-hydroxyethylamino)-3-nitrotoluene via SNAr.

Materials:

  • This compound

  • Ethanolamine

  • A suitable solvent (e.g., ethanol, DMF)

  • A non-nucleophilic base (e.g., K₂CO₃, Et₃N)

Procedure:

  • Dissolve this compound in a suitable solvent.

  • Add an excess of ethanolamine and a non-nucleophilic base to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain 4-(2-hydroxyethylamino)-3-nitrotoluene.

Quantitative Data:

Starting MaterialProductReagentsYield
This compound4-(2-hydroxyethylamino)-3-nitrotolueneEthanolamine, BaseModerate to High (Typical for SNAr)

Note: A specific protocol with quantitative data was not found in the search results; this is a generalized procedure.

Precursor for Tricyclic Indole-2-Carboxylic Acids as NMDA-Glycine Antagonists

While some literature suggests the use of chloronitrotoluene isomers in the synthesis of tricyclic indole-2-carboxylic acids, which act as potent N-Methyl-D-aspartate (NMDA)-glycine antagonists, the specific starting material for the synthesis of 7-chloro-3-arylaminocarbonylmethyl-1,3,4,5-tetrahydrobenz[cd]indole-2-carboxylic acids is reported to be 4-chloro-2-nitrotoluene, not this compound. Therefore, a detailed protocol for this application from this compound is not provided to maintain accuracy.

Signaling Pathway: NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory. Their overactivation can lead to excitotoxicity and neuronal cell death. Glycine (B1666218) is a co-agonist required for NMDA receptor activation. Antagonists at the glycine binding site can modulate receptor activity and have therapeutic potential in various neurological disorders.

NMDA_Pathway Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Downstream Downstream Signaling (e.g., CaMKII activation) Ca_influx->Downstream Antagonist Glycine Antagonist Antagonist->NMDAR

Caption: The NMDA receptor signaling pathway and the inhibitory action of a glycine antagonist.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, utilizing 4-Chloro-3-nitrotoluene as a versatile starting material. The following sections describe the synthesis of indoles, quinazolinediones, and benzimidazoles, which are important scaffolds in medicinal chemistry and drug development.

Synthesis of 6-Chloro-7-methyl-1H-indole

The Leimgruber-Batcho indole (B1671886) synthesis provides an efficient route to 6-Chloro-7-methyl-1H-indole from this compound. This two-step process involves the formation of an enamine intermediate followed by reductive cyclization.

Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Synthesis of (E)-1-(4-chloro-2-methyl-5-nitrophenyl)-N,N-dimethylethenamine

A solution of this compound (1.0 eq) in a mixture of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (1.2 eq) and pyrrolidine (B122466) (1.2 eq) is heated at reflux for 3 hours. The reaction mixture is then cooled to room temperature and the volatile components are removed under reduced pressure. The resulting crude enamine is a dark red solid and can be used in the next step without further purification.

Step 2: Reductive Cyclization to 6-Chloro-7-methyl-1H-indole

The crude enamine from the previous step is dissolved in a suitable solvent such as methanol (B129727) or a mixture of tetrahydrofuran (B95107) and methanol. A reducing agent, such as Raney nickel with hydrazine (B178648) hydrate (B1144303) or catalytic hydrogenation with palladium on carbon (Pd/C), is added to the solution. The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford 6-Chloro-7-methyl-1H-indole.

Quantitative Data:

StepProductReagentsSolventTemperatureTimeYield
1(E)-1-(4-chloro-2-methyl-5-nitrophenyl)-N,N-dimethylethenamineDMF-DMA, Pyrrolidine-Reflux3 hNot isolated
26-Chloro-7-methyl-1H-indoleRaney Ni, Hydrazine Hydrate or H₂, Pd/CMethanol or THF/MethanolRoom Temperature or gentle heatingVaries~70-80% (overall)

Logical Relationship of Leimgruber-Batcho Synthesis:

Leimgruber_Batcho This compound This compound Enamine Intermediate Enamine Intermediate This compound->Enamine Intermediate DMF-DMA, Pyrrolidine 6-Chloro-7-methyl-1H-indole 6-Chloro-7-methyl-1H-indole Enamine Intermediate->6-Chloro-7-methyl-1H-indole Reductive Cyclization

Leimgruber-Batcho Synthesis of 6-Chloro-7-methyl-1H-indole

Synthesis of 7-Chloro-6-methylquinazoline-2,4(1H,3H)-dione

The synthesis of 7-Chloro-6-methylquinazoline-2,4(1H,3H)-dione, a potential PARP inhibitor, involves a multi-step sequence starting from this compound. The key steps are the reduction of the nitro group, followed by the formation of an anthranilic acid derivative and subsequent cyclization.

Experimental Protocol: Quinazolinedione Synthesis

Step 1: Reduction of this compound to 4-Chloro-2-methyl-3-nitroaniline (B3325692)

This compound is reduced to 4-chloro-2-methyl-3-nitroaniline. A common method is catalytic hydrogenation using a suitable catalyst like palladium on carbon in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.

Step 2: Synthesis of 2-Amino-5-chloro-4-methylbenzoic acid

The 4-chloro-2-methyl-3-nitroaniline is then converted to the corresponding anthranilic acid. This can be achieved through a Sandmeyer-type reaction where the amino group is diazotized and then displaced with a carboxyl group. A more direct route involves the oxidation of the methyl group of a suitably protected aniline (B41778) derivative, followed by deprotection. A plausible route involves the protection of the amino group, oxidation of the methyl group to a carboxylic acid, and subsequent deprotection.

Step 3: Cyclization to 7-Chloro-6-methylquinazoline-2,4(1H,3H)-dione

2-Amino-5-chloro-4-methylbenzoic acid is then cyclized to form the quinazolinedione ring. This can be achieved by reacting the anthranilic acid with a source of the C2 and N3 atoms of the quinazoline (B50416) ring, such as urea (B33335) or chlorosulfonyl isocyanate, followed by heating.

Quantitative Data (Illustrative):

StepProductKey ReagentsSolventTemperatureTimeYield
14-Chloro-2-methyl-3-nitroanilineH₂, Pd/C or SnCl₂/HClEthanol or Ethyl AcetateRoom TemperatureVariesHigh
22-Amino-5-chloro-4-methylbenzoic acidMulti-step processVariesVariesVariesModerate
37-Chloro-6-methylquinazoline-2,4(1H,3H)-dioneUrea or Chlorosulfonyl isocyanate-HeatingVariesGood

Experimental Workflow for Quinazolinedione Synthesis:

Quinazolinedione_Synthesis cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Product Start This compound Intermediate1 4-Chloro-2-methyl-3-nitroaniline Start->Intermediate1 Reduction Intermediate2 2-Amino-5-chloro-4-methylbenzoic acid Intermediate1->Intermediate2 Multi-step Conversion Product 7-Chloro-6-methylquinazoline-2,4(1H,3H)-dione Intermediate2->Product Cyclization

Synthesis of 7-Chloro-6-methylquinazoline-2,4(1H,3H)-dione

Synthesis of 6-Chloro-7-methyl-1H-benzimidazole

The synthesis of 6-Chloro-7-methyl-1H-benzimidazole from this compound requires the initial reduction of the nitro group to an amine, followed by the introduction of a second amino group ortho to the first one, and finally, cyclization with a one-carbon synthon.

Experimental Protocol: Benzimidazole (B57391) Synthesis

Step 1: Reduction of this compound to 4-Chloro-2-methylaniline (B164923)

The nitro group of this compound is selectively reduced to an amino group to yield 4-chloro-2-methylaniline. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 2: Nitration of 4-Chloro-2-methylaniline and Subsequent Reduction

The resulting 4-chloro-2-methylaniline is nitrated to introduce a nitro group ortho to the amino group, yielding 4-chloro-2-methyl-3-nitroaniline. This nitro group is then selectively reduced to an amino group to form 4-chloro-2,3-diaminotoluene.

Step 3: Cyclization to 6-Chloro-7-methyl-1H-benzimidazole

The 4-chloro-2,3-diaminotoluene is then cyclized with a one-carbon source, such as formic acid or an aldehyde in the presence of an oxidizing agent, to form the benzimidazole ring. For example, refluxing with formic acid will yield the desired 6-Chloro-7-methyl-1H-benzimidazole.

Quantitative Data (Illustrative):

StepProductKey ReagentsSolventTemperatureTimeYield
14-Chloro-2-methylanilineSnCl₂/HCl or H₂, Pd/CHCl(aq) or EthanolVariesVariesHigh
24-Chloro-2,3-diaminotoluene1. HNO₃/H₂SO₄ 2. Fe/HClH₂SO₄, then HCl(aq)VariesVariesModerate
36-Chloro-7-methyl-1H-benzimidazoleFormic acid-RefluxVariesGood

Synthetic Pathway to 6-Chloro-7-methyl-1H-benzimidazole

Application Notes and Protocols for the Synthesis of Agrochemicals from 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrotoluene is a versatile chemical intermediate pivotal in the synthesis of a variety of agrochemicals, particularly herbicides and insecticides.[1] Its chemical structure, featuring a nitro group and a chlorine atom on a toluene (B28343) backbone, provides strategic points for chemical modification, making it a valuable starting material for the development of potent crop protection agents.

The primary synthetic strategy involves the reduction of the nitro group to an amine, yielding 4-chloro-3-aminotoluene. This intermediate can then be further derivatized to create the final active agrochemical ingredient. This document provides detailed application notes and experimental protocols for the synthesis of a representative formamidine (B1211174) insecticide, analogous to chlordimeform, starting from this compound.

Key Synthetic Pathway

The overall synthetic pathway involves two main steps:

  • Reduction of this compound: The nitro group of this compound is reduced to an amino group to form 4-chloro-3-aminotoluene. This can be achieved through various methods, including catalytic hydrogenation or chemical reduction using metals in acidic media.

  • Formation of the Formamidine Insecticide: The resulting 4-chloro-3-aminotoluene is then reacted with a suitable reagent, such as dimethylformamide dimethyl acetal (B89532), to form the N'-(4-chloro-3-methylphenyl)-N,N-dimethylformamidine, a potent insecticide.

Data Presentation

Table 1: Quantitative Data for the Reduction of this compound

ParameterCatalytic Hydrogenation
Starting Material This compound
Product 4-chloro-3-aminotoluene
Catalyst 1% Platinum on Charcoal
Solvent None (molten)
Temperature 85 - 90°C
Pressure 140 psi (H₂)
Reaction Time 2 hours
Yield 95.8%[2]
Purity High (minimal dechlorination)[2]

Table 2: Quantitative Data for the Synthesis of N'-(4-chloro-3-methylphenyl)-N,N-dimethylformamidine

ParameterFormamidine Formation
Starting Material 4-chloro-3-aminotoluene
Reagent Dimethylformamide dimethyl acetal
Product N'-(4-chloro-3-methylphenyl)-N,N-dimethylformamidine
Solvent N,N-dimethylformamide
Temperature Reflux
Reaction Time 16 hours
Yield High (qualitative)
Purity Purified by extraction and trituration

Experimental Protocols

Protocol 1: Reduction of this compound via Catalytic Hydrogenation

This protocol is adapted from a similar process for a related isomer and is expected to give high yields and purity.[2]

Materials:

  • This compound

  • 1% Platinum on charcoal catalyst (50% paste)

  • Sodium bicarbonate

  • Water

  • Thiophene (dechlorination inhibitor)

  • Hydrogen gas

  • Shaking autoclave

Procedure:

  • Charge a shaking autoclave with 150 parts by weight of this compound.

  • Add a mixture of 1.5 parts by weight of a 1% platinum on charcoal catalyst (as a 50% paste), 1.5 parts by weight of sodium bicarbonate, 5 parts by volume of water, and 0.025 parts by volume of thiophene.

  • Seal the autoclave and pressurize with hydrogen to 140 psi.

  • Heat the mixture to 85 - 90°C with shaking.

  • Maintain these conditions for 2 hours, monitoring hydrogen uptake to determine reaction completion.

  • After the reaction is complete, cool the autoclave, vent the hydrogen, and filter the reaction mixture to remove the catalyst.

  • The resulting product, 4-chloro-3-aminotoluene, is obtained in high yield and purity.

Protocol 2: Synthesis of N'-(4-chloro-3-methylphenyl)-N,N-dimethylformamidine

This protocol is based on the synthesis of analogous formamidine compounds.

Materials:

  • 4-chloro-3-aminotoluene (from Protocol 1)

  • Dimethylformamide dimethyl acetal

  • N,N-dimethylformamide (DMF), dry

  • Tetrahydrofuran (THF), dry

  • Ether

  • Water

  • Magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-3-aminotoluene (1 equivalent) in a mixture of dry N,N-dimethylformamide and dry tetrahydrofuran.

  • Add dimethylformamide dimethyl acetal (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the solution to room temperature.

  • Add water and ether to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and wash the aqueous layer with two portions of ether.

  • Combine the organic phases and dry over magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by trituration with a suitable solvent (e.g., hexane) to obtain the pure N'-(4-chloro-3-methylphenyl)-N,N-dimethylformamidine.

Visualizations

Synthesis_Pathway This compound This compound 4-chloro-3-aminotoluene 4-chloro-3-aminotoluene This compound->4-chloro-3-aminotoluene Reduction (H₂, Pt/C) Formamidine_Insecticide N'-(4-chloro-3-methylphenyl)- N,N-dimethylformamidine 4-chloro-3-aminotoluene->Formamidine_Insecticide Formamidine Formation (Dimethylformamide dimethyl acetal)

Caption: Synthetic pathway from this compound to a formamidine insecticide.

Experimental_Workflow cluster_reduction Step 1: Reduction cluster_formamidine Step 2: Formamidine Formation start_reduction Charge Autoclave react_reduction Hydrogenate start_reduction->react_reduction workup_reduction Filter react_reduction->workup_reduction product_amine 4-chloro-3-aminotoluene workup_reduction->product_amine start_formamidine Dissolve Amine product_amine->start_formamidine react_formamidine React with Acetal start_formamidine->react_formamidine workup_formamidine Extract & Dry react_formamidine->workup_formamidine purify_formamidine Purify workup_formamidine->purify_formamidine product_insecticide Final Product purify_formamidine->product_insecticide

References

Application Notes and Protocols for the Reduction of 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the reduction of 4-chloro-3-nitrotoluene to its corresponding amine, 4-chloro-3-aminotoluene. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below utilize common and effective reducing agents, emphasizing chemoselectivity to preserve the chloro-substituent.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The primary challenge in the reduction of this compound lies in selectively reducing the nitro group without affecting the chlorine atom. Common methods for this transformation include catalytic hydrogenation and metal-based reductions. The choice of method often depends on the desired scale, available equipment, and the sensitivity of other functional groups in the molecule. This application note details three widely used methods: reduction with tin (II) chloride, reduction with iron in acidic medium, and catalytic hydrogenation.

Data Summary

The following table summarizes the quantitative data for the different reduction methods of this compound.

MethodReducing Agent/CatalystSolvent(s)Temperature (°C)Reaction Time (hours)Yield (%)Notes
Metal Salt Reduction Tin(II) chloride (SnCl₂)Ethanol (B145695)Reflux (~78)2 - 485 - 95High chemoselectivity, minimal dehalogenation.[1]
Metal/Acid Reduction Iron (Fe) powderAcetic Acid, Ethanol, Water1001 - 275 - 85Cost-effective and mild conditions.[2][3]
Catalytic Hydrogenation Palladium on Carbon (Pd/C)Ethanol or Ethyl Acetate (B1210297)Room Temperature1 - 370 - 90Risk of dehalogenation, may require optimization.[1][4]
Alternative Metal/Solvent Tin (Sn)MethanolRefluxVariableGoodSuccessful method, extraction with Ether and DCM.[5]

Experimental Workflow

The general workflow for the reduction of this compound to 4-chloro-3-aminotoluene is depicted below.

experimental_workflow start This compound reagents Reducing Agent (SnCl2, Fe, or H2/Pd-C) + Solvent start->reagents 1. Addition reaction Reaction Setup & Monitoring (TLC) reagents->reaction 2. Reaction workup Work-up (Quenching, Neutralization, Extraction) reaction->workup 3. Completion purification Purification (e.g., Column Chromatography or Recrystallization) workup->purification 4. Isolation product 4-Chloro-3-aminotoluene purification->product 5. Pure Product analysis Characterization (NMR, MS, etc.) product->analysis 6. Analysis

Caption: General experimental workflow for the reduction of this compound.

Experimental Protocols

Protocol 1: Reduction with Tin(II) Chloride (SnCl₂)

This protocol describes a highly chemoselective method for the reduction of the nitro group.[1]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in absolute ethanol (10-15 mL per gram of starting material).

  • Addition of Reducing Agent: To the stirred solution, add 4.0-5.0 equivalents of tin(II) chloride dihydrate portion-wise. The addition may be exothermic; maintain control of the temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing ice and water. Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH of the solution is neutral to slightly basic (pH 7-8). A precipitate of tin salts will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 4-chloro-3-aminotoluene can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Reduction with Iron (Fe) in Acidic Medium

This method provides a cost-effective and milder alternative for the reduction.[2][3]

Materials:

  • This compound

  • Iron powder (reduced)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • 2M Potassium hydroxide (B78521) (KOH) solution

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a suspension of 1.0 equivalent of this compound in a mixture of glacial acetic acid (2 mL), ethanol (2 mL), and water (1 mL).

  • Addition of Reducing Agent: Add 5.0 equivalents of reduced iron powder to the suspension.

  • Reaction: Stir the resulting suspension at 100 °C for 1-2 hours. Monitor the reaction for completion using TLC.

  • Work-up: Once the reaction is complete, filter the hot reaction mixture to remove the iron residue. Wash the residue with ethyl acetate (30 mL).

  • Extraction: Partition the filtrate with a 2M KOH solution. Extract the basic aqueous layer with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 3: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is an efficient method, but care must be taken to avoid dehalogenation.[1][4]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve 1.0 equivalent of this compound in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis of aliquots.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-3-aminotoluene.

  • Purification: The product can be purified by standard techniques such as column chromatography or recrystallization if necessary.

Reaction Mechanism: Reduction of a Nitro Group

The reduction of a nitro group to an amine generally proceeds through a series of intermediates.

reaction_mechanism nitro Ar-NO₂ (Nitroarene) nitroso Ar-NO (Nitrosoarene) nitro->nitroso + 2e⁻, 2H⁺ hydroxylamine Ar-NHOH (Hydroxylamine) nitroso->hydroxylamine + 2e⁻, 2H⁺ amine Ar-NH₂ (Amine) hydroxylamine->amine + 2e⁻, 2H⁺

Caption: Simplified pathway for the reduction of a nitro group to an amine.

References

Application Notes: 4-Chloro-3-nitrotoluene in the Synthesis of Biologically Active Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline (B50416) and its derivatives represent a pivotal class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of pharmacological activities. This structural motif is a cornerstone in the development of targeted therapeutics, particularly in oncology. Among the various precursors for quinazoline synthesis, 4-chloro-3-nitrotoluene serves as a versatile and economically viable starting material for the generation of 7-chloro-substituted quinazoline derivatives. These derivatives have demonstrated significant potential as inhibitors of critical cellular signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Nuclear Factor-kappa B (NF-κB) pathways, which are often dysregulated in cancer and inflammatory diseases.[1] This document provides detailed protocols for the synthesis of 7-chloroquinazoline (B1588860) derivatives from this compound and summarizes their biological activities.

Synthetic Strategy

The synthetic pathway from this compound to 7-chloroquinazoline derivatives involves a multi-step process. The key transformations include the reduction of the nitro group to an amine, oxidation of the methyl group to a carboxylic acid, and subsequent cyclization to form the quinazoline core.

Experimental Workflow for the Synthesis of 7-Chloro-4(3H)-quinazolinone

Synthetic Workflow start This compound step1 Reduction (e.g., Fe/HCl or SnCl2/HCl) start->step1 intermediate1 2-Amino-4-chlorotoluene step1->intermediate1 step2 Oxidation (e.g., KMnO4) intermediate1->step2 intermediate2 2-Amino-4-chlorobenzoic Acid step2->intermediate2 step3 Cyclization with Formamide (B127407) (Niementowski Reaction) intermediate2->step3 final_product 7-Chloro-4(3H)-quinazolinone step3->final_product

Caption: Synthetic route from this compound to 7-chloro-4(3H)-quinazolinone.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-chlorotoluene (Intermediate 1)

This protocol outlines the reduction of the nitro group of this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Add ethanol to dissolve the starting material.

  • To the stirred solution, add iron powder (3-5 equivalents) or SnCl₂ dihydrate (4-5 equivalents) portion-wise.

  • Slowly add concentrated HCl. An exothermic reaction may occur.

  • Heat the mixture to reflux (70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the metal salts.

  • Carefully neutralize the filtrate with a saturated solution of NaHCO₃ or a dilute NaOH solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield crude 2-amino-4-chlorotoluene, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Synthesis of 2-Amino-4-chlorobenzoic Acid (Intermediate 2)

This protocol describes the oxidation of the methyl group of 2-amino-4-chlorotoluene.

Materials:

  • 2-Amino-4-chlorotoluene

  • Potassium permanganate (B83412) (KMnO₄)

  • Water

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, suspend 2-amino-4-chlorotoluene (1 equivalent) in water.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add a solution of KMnO₄ (2-3 equivalents) in water portion-wise over 1-2 hours. Maintain the temperature of the reaction mixture.

  • After the addition is complete, continue heating and stirring for several hours until the purple color of the permanganate disappears.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with dilute H₂SO₄ or HCl to precipitate the 2-amino-4-chlorobenzoic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the product.

Protocol 3: Synthesis of 7-Chloro-4(3H)-quinazolinone (Final Product)

This protocol details the cyclization of 2-amino-4-chlorobenzoic acid with formamide, a classic Niementowski reaction.

Materials:

  • 2-Amino-4-chlorobenzoic Acid

  • Formamide

Procedure:

  • In a round-bottom flask, mix 2-amino-4-chlorobenzoic acid (1 equivalent) with an excess of formamide (5-10 equivalents).

  • Heat the reaction mixture to 150-180 °C and maintain this temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the cooled mixture to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an appropriate solvent system to obtain pure 7-chloro-4(3H)-quinazolinone.

Biological Activities and Data Presentation

7-Chloro-substituted quinazoline derivatives have been extensively investigated for their anticancer properties, primarily as inhibitors of EGFR tyrosine kinase. The 7-chloro substituent often enhances the binding affinity of these compounds to the ATP-binding pocket of the EGFR kinase domain. Furthermore, emerging evidence suggests that quinazoline derivatives can also modulate other critical signaling pathways, such as the NF-κB pathway, which is implicated in inflammation and cancer progression.

Table 1: Anticancer Activity of Selected 7-Chloroquinazoline Derivatives

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
I 7-chloroquinoline hydrazone derivativeSF-295 (CNS)0.688 µg/cm⁻³[2]
II 7-chloro-3-(substituted benzylideneamino)-2-phenyl quinazoline-4(3H)-oneMCF-7 (Breast)4.2[3]
III 7-chloro-3-(substituted benzylideneamino)-2-phenyl quinazoline-4(3H)-oneMDA-MB-231 (Breast)3.1[3]
IV 4-Anilino-7-chloroquinazoline derivativeA431 (Epidermoid)0.49[4]
V 4-Anilino-7-chloroquinazoline derivativeHT-29 (Colon)0.13[4]

Note: The structures for the compounds listed are detailed in the cited references.

Signaling Pathway Inhibition

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. 7-Chloroquinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its activation and downstream signaling.

EGFR Signaling Pathway and Inhibition by 7-Chloroquinazoline Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS P EGF EGF EGF->EGFR Quinazoline 7-Chloroquinazoline Derivative Quinazoline->EGFR Inhibition ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 7-chloroquinazoline derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a crucial role in regulating the immune and inflammatory responses, as well as cell survival and proliferation.[5] The canonical NF-κB pathway is activated by pro-inflammatory cytokines like TNF-α and IL-1.[4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Some quinazoline derivatives have been shown to inhibit NF-κB activation, potentially by interfering with the IKK complex or other upstream components of the pathway.[6]

NFkB_Pathway cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IL1 IL-1 IL1->IKK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Quinazoline Quinazoline Derivative Quinazoline->IKK Potential Inhibition Gene Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene

References

Application Notes and Protocols: Diazotization Reactions of 4-Amino-3-nitrotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diazotization of 4-amino-3-nitrotoluene and its derivatives. This key reaction transforms the primary amino group into a highly versatile diazonium salt, an essential intermediate in the synthesis of a wide range of organic compounds, particularly azo dyes. The protocols and data presented herein are intended to serve as a practical guide for laboratory synthesis and process development.

Introduction

Diazotization is a fundamental process in organic chemistry where a primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid.[1] The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which is often used immediately in subsequent reactions without isolation.[2]

4-Amino-3-nitrotoluene is a valuable starting material, and its diazonium salt is a key precursor for the synthesis of disperse dyes used in the textile industry.[3][4] The presence of the nitro group, an electron-withdrawing group, ortho to the diazonium group can influence the reactivity of the diazonium salt and the properties of the resulting products, such as the color and lightfastness of azo dyes.[3]

Reaction Principle

The diazotization of 4-amino-3-nitrotoluene proceeds via the reaction of the primary amino group with the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid. The resulting N-nitrosamine intermediate undergoes tautomerization and subsequent dehydration to yield the stable 4-methyl-2-nitrobenzenediazonium (B13790613) ion.

Quantitative Data Summary

The following table summarizes representative quantitative data for the diazotization of 4-amino-3-nitrotoluene and a subsequent azo coupling reaction to form a disazo disperse dye.[3]

ParameterValueNotes
Starting Material 4-Amino-3-nitrotoluenePurity >98%
Molecular Weight152.15 g/mol
Diazotization Reagents
4-Amino-3-nitrotoluene4.0 g (0.0263 mol)
Concentrated Sulfuric Acid8 mL
Water50 mL
Sodium Nitrite3.73 g (0.054 mol)Dissolved in 10 mL water
Reaction Temperature0-5 °CCritical for diazonium salt stability
Reaction Time15 minutesFor diazotization
Azo Coupling Example
Coupling Component2-Chloroaniline
SolventGlacial Acetic Acid20 mL
Reaction Time2 hoursFor coupling
Product Yields
Intermediate Yield53%2-nitro-4-methylphenyl azo-2,5-diaminobenzene[3]
Final Dye Yield62%2-nitro-4-methyl phenylazo-2-aminophenylazo-3-chloro-4-aminobenzene[3]

Experimental Protocols

Safety Precautions: These experiments must be conducted in a well-ventilated fume hood. Personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. 4-amino-3-nitrotoluene and its derivatives, as well as the acids and other reagents used, are hazardous. Diazonium salts in their solid, dry state can be explosive and should always be kept in a cold aqueous solution and used immediately after preparation.[2]

Protocol 1: Diazotization of 4-Amino-3-nitrotoluene

This protocol describes the formation of 4-methyl-2-nitrobenzenediazonium sulfate (B86663) solution.

Materials and Reagents:

  • 4-Amino-3-nitrotoluene

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Urea (B33335) (for quenching excess nitrous acid)

  • Standard laboratory glassware (beaker, flasks, magnetic stirrer, thermometer, dropping funnel)

Procedure:

  • In a 250 mL beaker, prepare a solution of 4-amino-3-nitrotoluene (4.0 g, 0.0263 mol) in a mixture of 50 mL of water and 8 mL of concentrated sulfuric acid. The mixture may be heated gently to aid dissolution and then cooled.

  • Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (3.73 g, 0.054 mol) in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution over a period of 15 minutes, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, continue to stir the mixture for an additional 15 minutes at 0-5 °C.

  • A small amount of urea can be added to destroy any excess nitrous acid (indicated by the cessation of gas evolution).

  • The resulting pale yellow solution contains the 4-methyl-2-nitrobenzenediazonium sulfate and should be kept cold and used immediately in subsequent reactions.

Protocol 2: Synthesis of a Disperse Azo Dye (Azo Coupling)

This protocol describes the coupling of the diazotized 4-amino-3-nitrotoluene with 2-naphthol (B1666908) to produce an azo dye.

Materials and Reagents:

  • Freshly prepared 4-methyl-2-nitrobenzenediazonium sulfate solution (from Protocol 1)

  • 2-Naphthol

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Ice

  • Standard laboratory glassware

Procedure:

  • In a 500 mL beaker, dissolve 2-naphthol (3.8 g, 0.0263 mol) in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool the 2-naphthol solution to 0-5 °C in an ice-water bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous stirring. The rate of addition should be controlled to maintain the temperature below 5 °C.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product with cold water until the filtrate is neutral.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Protocol 3: Sandmeyer Reaction for the Synthesis of 4-Chloro-1-methyl-2-nitrobenzene

This protocol is a representative procedure for a Sandmeyer reaction, which replaces the diazonium group with a halogen. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[5]

Materials and Reagents:

  • Freshly prepared 4-methyl-2-nitrobenzenediazonium chloride solution (prepared as in Protocol 1, but using hydrochloric acid instead of sulfuric acid)

  • Copper(I) chloride (CuCl)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ice

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of copper(I) chloride (3.0 g, 0.03 mol) in 10 mL of concentrated hydrochloric acid.

  • Cool the cuprous chloride solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the cold cuprous chloride solution with stirring.

  • A vigorous evolution of nitrogen gas will occur. Allow the reaction mixture to stand at room temperature for several hours or until the gas evolution ceases.

  • The product can then be isolated by steam distillation or solvent extraction.

  • Purify the crude product by recrystallization or distillation.

Visualizations

Reaction Mechanism: Diazotization of 4-Amino-3-nitrotoluene

Diazotization_Mechanism cluster_step1 Step 1: Formation of Nitrous Acid cluster_step2 Step 2: Formation of Nitrosonium Ion cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Tautomerization and Dehydration NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + H₂SO₄ HNO2_2 HNO₂ H2SO4 H₂SO₄ NaHSO4 NaHSO₄ H2ONO H₂O⁺-NO HNO2_2->H2ONO + H⁺ Amine 4-Amino-3-nitrotoluene H_ion H⁺ NO_ion NO⁺ (Nitrosonium ion) H2ONO->NO_ion - H₂O H2O H₂O Intermediate1 N-Nitroso Intermediate Amine->Intermediate1 + NO⁺ Intermediate1_2 N-Nitroso Intermediate NO_ion_2 NO⁺ Intermediate2 Diazohydroxide Intermediate1_2->Intermediate2 Tautomerization Diazonium 4-Methyl-2-nitrobenzenediazonium ion Intermediate2->Diazonium + H⁺, - H₂O

Caption: Mechanism of the diazotization of 4-amino-3-nitrotoluene.

Experimental Workflow: Synthesis of an Azo Dye

Azo_Dye_Synthesis_Workflow start Start prep_amine Prepare Amine Solution (4-Amino-3-nitrotoluene in H₂SO₄/H₂O) start->prep_amine prep_coupler Prepare Coupling Component Solution (e.g., 2-Naphthol in NaOH) start->prep_coupler cool_amine Cool Amine Solution to 0-5 °C prep_amine->cool_amine diazotization Diazotization: Add NaNO₂ solution dropwise cool_amine->diazotization prep_nitrite Prepare NaNO₂ Solution prep_nitrite->diazotization diazonium_sol Diazonium Salt Solution (Use Immediately) diazotization->diazonium_sol coupling Azo Coupling: Add Diazonium Salt solution diazonium_sol->coupling cool_coupler Cool Coupler Solution to 0-5 °C prep_coupler->cool_coupler cool_coupler->coupling precipitation Azo Dye Precipitation coupling->precipitation filtration Filtration and Washing precipitation->filtration drying Drying filtration->drying end Final Azo Dye Product drying->end

Caption: General experimental workflow for azo dye synthesis.

Logical Relationship: Applications of Diazotized 4-Amino-3-nitrotoluene

Applications cluster_applications Synthetic Applications cluster_products Product Classes start 4-Amino-3-nitrotoluene diazotization Diazotization start->diazotization diazonium 4-Methyl-2-nitrobenzenediazonium Salt diazotization->diazonium azo_coupling Azo Coupling diazonium->azo_coupling sandmeyer Sandmeyer Reaction diazonium->sandmeyer other Other Nucleophilic Substitutions diazonium->other azo_dyes Azo Dyes & Pigments azo_coupling->azo_dyes aryl_halides Aryl Halides sandmeyer->aryl_halides various_derivatives Various Functionalized Aromatics other->various_derivatives

Caption: Key synthetic routes from 4-amino-3-nitrotoluene.

References

Green Chemistry Approaches to 4-Chloro-3-nitrotoluene Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-nitrotoluene is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The traditional synthesis route, involving the nitration of 4-chlorotoluene (B122035) with a hazardous mixture of concentrated nitric and sulfuric acids, presents significant environmental and safety challenges.[1] These include the use of highly corrosive acids, the formation of isomeric byproducts leading to difficult separation processes, and the generation of substantial acidic waste.[1] This document outlines greener, more sustainable alternatives to the conventional synthesis, focusing on methodologies that align with the principles of green chemistry, such as the use of solid acid catalysts, ionic liquids, and alternative energy sources.

Principles of Green Synthesis

The green chemistry approaches discussed herein aim to mitigate the drawbacks of the traditional method by:

  • Waste Minimization: Employing recyclable catalysts and solvents to reduce waste streams.

  • Use of Less Hazardous Chemicals: Replacing strong, corrosive acids with solid acids or employing milder nitrating agents.

  • Energy Efficiency: Utilizing microwave and ultrasound irradiation to reduce reaction times and energy consumption.[2][3]

  • Improved Selectivity: Enhancing the regioselectivity of the nitration to favor the desired this compound isomer, simplifying purification.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data from various synthetic approaches to provide a clear comparison of their efficiency and green credentials.

Synthesis MethodCatalyst/MediumNitrating AgentTemp. (°C)TimeYield (%)This compound Selectivity (%)Reference(s)
Traditional Method H₂SO₄HNO₃15-204-5 hHigh~35% (isomer mixture)[4]
Solid Acid Catalyst Zeolite H-βAcetyl Nitrate (B79036)Room Temp1 h~70% (for chlorobenzene)High para-selectivity observed for chlorobenzene
Ionic Liquid Dicationic Ionic Liquid (PEG200-DAIL)N₂O₅50N/AHigh (for halogenated benzenes)Improved ortho-selectivity for halogenated benzenes[5][6]
Ultrasound-Assisted Metal Salts (e.g., Ammonium (B1175870) Molybdate)70% HNO₃Reflux1-2 hGoodHigh regioselectivity[5][7]
Microwave-Assisted Calcium NitrateGlacial Acetic AcidN/A1 minHigh (for phenols)High regioselectivity (for phenols)[8]

Experimental Protocols

Traditional Synthesis: Nitration with Mixed Acids (Reference Protocol)

This protocol is provided as a baseline for comparison with greener alternatives.

Materials:

  • 4-chlorotoluene

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Sodium bicarbonate solution (5%)

  • Dichloromethane

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 20 mL of concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • To this nitrating mixture, add 25 g of 4-chlorotoluene dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, continue stirring for an additional 2-3 hours at room temperature.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting mixture of isomers can be separated by fractional distillation.

Diagram of Traditional vs. Green Synthesis Workflow:

G cluster_0 Traditional Synthesis cluster_1 Green Synthesis (Zeolite Catalyst) A 4-Chlorotoluene C Nitration Reaction A->C B Mixed Acid (H₂SO₄/HNO₃) B->C D Quenching (Ice Water) C->D E Workup & Separation (Extraction, Distillation) D->E F This compound (Isomer Mixture) E->F G Acidic Waste E->G H 4-Chlorotoluene K Nitration Reaction (Milder Conditions) H->K I Acetyl Nitrate I->K J Zeolite H-β Catalyst J->K L Filtration & Solvent Removal K->L M This compound (Improved Selectivity) L->M N Recyclable Catalyst L->N

A comparison of traditional and green synthesis workflows.
Green Protocol: Zeolite H-β Catalyzed Nitration with Acetyl Nitrate

This method avoids the use of strong sulfuric acid and employs a recyclable solid acid catalyst.[9]

Materials:

  • 4-chlorotoluene

  • Zeolite H-β catalyst

  • Acetic anhydride

  • Nitric acid (90%)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Acetyl Nitrate (in situ): In a flask, prepare a mixture of the Zeolite H-β catalyst, nitric acid (90%), and acetic anhydride. The reaction is exothermic and should be handled with care.[9]

  • To a stirred mixture of 1 g of Zeolite H-β in 20 mL of dichloromethane, add 5.41 g of acetic anhydride.

  • Cool the mixture to 0 °C and slowly add 2.45 g of 90% nitric acid.

  • Stir the mixture for 30 minutes at 0 °C to generate the acetyl nitrate reagent.

  • Nitration: To the prepared acetyl nitrate solution, add 0.4 g of 4-chlorotoluene.

  • Allow the reaction to proceed at room temperature for 1 hour with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed with dichloromethane, dried, and stored for reuse.

  • Wash the filtrate with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

Green Protocol: Nitration in Dicationic Ionic Liquid with N₂O₅

This protocol utilizes a recyclable ionic liquid as a catalyst and a potent nitrating agent, which can lead to improved regioselectivity.[5][6]

Materials:

  • 4-chlorotoluene

  • PEG200-based dicationic acidic ionic liquid (PEG200-DAIL)

  • Dinitrogen pentoxide (N₂O₅)

  • Carbon tetrachloride (or a greener solvent alternative)

Procedure:

  • In a reaction vessel, dissolve the PEG200-DAIL catalyst in carbon tetrachloride.

  • Add 4-chlorotoluene to the solution.

  • Introduce a solution of N₂O₅ in the same solvent dropwise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to stir at a specified temperature (e.g., 50 °C) until completion, as monitored by GC.

  • Workup: The ionic liquid can be separated from the product mixture due to its temperature-dependent phase behavior in the solvent.[6] The product can be isolated from the organic phase after washing and solvent evaporation. The ionic liquid phase can be recycled for subsequent reactions.

Green Protocol: Ultrasound-Assisted Nitration

This method utilizes ultrasonic irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.[5][7]

Materials:

  • 4-chlorotoluene

  • Ammonium molybdate (B1676688) (or other suitable metal salt catalyst)

  • Nitric acid (70%)

  • Dichloromethane

Procedure:

  • In a flask suitable for sonication, dissolve 1 mmol of 4-chlorotoluene and 1 mmol of ammonium molybdate in dichloromethane.

  • Add 1 mmol of 70% nitric acid to the mixture.

  • Place the flask in an ultrasonic bath and irradiate at a specified frequency and power.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: After the reaction, filter the mixture and wash the organic layer with water.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the product.

Diagram of Electrophilic Aromatic Nitration Mechanism:

G cluster_0 Step 1: Formation of the Nitronium Ion (Electrophile) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation A HNO₃ + 2H₂SO₄ B NO₂⁺ + H₃O⁺ + 2HSO₄⁻ A->B Protonation & Dehydration C 4-Chlorotoluene E Arenium Ion Intermediate (Resonance Stabilized) C->E D NO₂⁺ D->E F Arenium Ion H This compound + H₂SO₄ F->H G HSO₄⁻ (Base) G->H

The general mechanism of electrophilic aromatic nitration.
Green Protocol: Microwave-Assisted Nitration

Microwave irradiation can dramatically reduce reaction times from hours to minutes.[10][8]

Materials:

  • 4-chlorotoluene

  • Calcium nitrate

  • Glacial acetic acid

  • Ethyl acetate

Procedure:

  • In a microwave-safe reaction vessel, combine 1 mmol of 4-chlorotoluene, 2 mmol of calcium nitrate, and 5 mL of glacial acetic acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 1-5 minutes at a specified power and temperature.

  • Workup: After cooling, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethyl acetate.

Conclusion

The adoption of green chemistry principles in the synthesis of this compound offers significant advantages in terms of environmental impact, safety, and efficiency. The use of solid acid catalysts like zeolites, recyclable ionic liquids, and energy-efficient microwave and ultrasound technologies provides viable and superior alternatives to the traditional mixed-acid nitration. These greener protocols not only reduce hazardous waste and energy consumption but can also lead to improved product selectivity, simplifying downstream processing. For researchers and professionals in drug development and fine chemical synthesis, the implementation of these green approaches is a crucial step towards more sustainable and responsible chemical manufacturing.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-3-nitrotoluene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the nitration of p-chlorotoluene.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired this compound Isomer Suboptimal Reaction Temperature: Temperature affects the isomer ratio.Maintain strict temperature control during the nitration reaction. Studies have shown that the ratio of 4-chloro-2-nitrotoluene (B43163) to this compound can vary with temperature.[1]
Incorrect Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid is crucial for efficient nitration.Use a well-defined mixed acid (concentrated nitric acid and sulfuric acid) composition. The sulfuric acid acts as a catalyst to form the nitronium ion (NO₂⁺).[2][3]
Formation of Dinitrated Byproducts Excessive Nitrating Agent or Prolonged Reaction Time: Over-nitration can occur if the reaction is not carefully controlled.[1][2]Use a stoichiometric amount of the nitrating agent and monitor the reaction progress closely (e.g., by TLC or GC) to stop it once the starting material is consumed.
High Reaction Temperature: Higher temperatures can favor di-nitration.Conduct the nitration at a controlled, lower temperature. For instance, some procedures recommend temperatures below 20°C.[4]
Difficult Separation of Isomers Similar Physical Properties: 4-chloro-2-nitrotoluene and this compound have close boiling points, making separation by simple distillation challenging.[1]Employ fractional distillation for separation.[1] Alternatively, fractional crystallization (freezing) can be utilized to separate the isomers based on their different melting points.[1]
Product Contamination with Dinitro Compounds Incomplete Removal During Work-up: Standard washing procedures may not completely remove dinitrated impurities.A specific purification method involves heating the crude product with water, sodium hydroxide, and an oxidizing agent like potassium ferricyanide (B76249) to diminish dinitro bodies.[1]
Inconsistent Results Variability in Starting Material Quality: Impurities in the p-chlorotoluene can lead to side reactions.Ensure the purity of the starting p-chlorotoluene using appropriate analytical techniques before commencing the synthesis.
Inadequate Mixing: Poor agitation can lead to localized overheating and side reactions.Ensure efficient stirring throughout the addition of the nitrating agent and the course of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method is the electrophilic aromatic substitution of p-chlorotoluene using a nitrating mixture of concentrated nitric acid and sulfuric acid.[2][3] This reaction yields a mixture of isomers, primarily this compound and 4-chloro-2-nitrotoluene.[1][2]

Q2: What are the expected isomer ratios in the nitration of p-chlorotoluene?

A2: The isomer distribution is influenced by reaction conditions. Some studies have reported the formation of 53-62.5% 4-chloro-2-nitrotoluene and 37.5-47% this compound.[1] It is essential to optimize reaction parameters to maximize the yield of the desired this compound isomer.

Q3: How can I minimize the formation of dinitrated byproducts?

A3: To reduce the formation of dinitrochlorotoluene, it is crucial to control the reaction stoichiometry and temperature.[1][2] Avoid using a large excess of the nitrating agent and maintain a consistent, moderately low temperature throughout the reaction.

Q4: What is the best way to purify the crude product mixture?

A4: The purification process typically involves separating the major isomers, 4-chloro-2-nitrotoluene and this compound. This is commonly achieved through alternate fractional distillations and freezing operations.[1]

Q5: Are there alternative synthesis routes to this compound?

A5: Yes, while less common for large-scale production, an alternative route involves the chlorination of a suitable nitrotoluene precursor.[2] Another documented synthesis starts from 4-methyl-2-nitrobenzoic acid, which undergoes a reaction with sodium chloride in the presence of a copper acetate (B1210297) and silver sulfate (B86663) catalyst system to yield 1-chloro-4-methyl-2-nitrobenzene (an alternative name for this compound) with a reported yield of 51%.[5][6]

Q6: What are some common challenges in the subsequent reduction of the nitro group in this compound?

A6: A primary challenge during the reduction of the nitro group to an amine is the potential for dehalogenation (removal of the chlorine atom), especially under aggressive reducing conditions.[7][8] The choice of reducing agent and reaction conditions is critical to achieve chemoselectivity.[7] Common methods include catalytic hydrogenation or the use of reducing agents like iron or tin in an acidic medium.[7]

Quantitative Data Summary

Table 1: Isomer Ratios from Nitration of p-Chlorotoluene

Conditions 4-chloro-2-nitrotoluene (%) This compound (%) Reference
Varying Conditions53 - 62.537.5 - 47[1]

Table 2: Reported Yields for this compound Synthesis

Starting Material Method Yield (%) Reference
p-ChlorotolueneNitration at 55-60°C for 15 min92[4]
4-Methyl-2-nitrobenzoic acidReaction with NaCl, Cu(OAc)₂, Ag₂SO₄51[5][6]

Experimental Protocols

Protocol 1: Nitration of p-Chlorotoluene

This is a general procedure; specific conditions should be optimized.

  • Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, and cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a cooled, stirred volume of concentrated sulfuric acid.

  • Reaction Setup: Place p-chlorotoluene in a separate reaction vessel equipped with a stirrer, thermometer, and dropping funnel, and cool it to the desired reaction temperature (e.g., 0-10°C).

  • Nitration: Slowly add the prepared nitrating mixture to the stirred p-chlorotoluene, ensuring the temperature is maintained within the desired range.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC until the p-chlorotoluene is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with water again until the washings are neutral.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purification: Separate the isomers by fractional distillation or fractional crystallization.[1]

Protocol 2: Synthesis from 4-Methyl-2-nitrobenzoic Acid

This protocol is based on a literature procedure.[5][6]

  • Reactant Charging: In a reaction tube equipped with a magnetic stirrer, sequentially add silver sulfate (6.2 mg), copper acetate (36.3 mg), 2,9-dimethyl-1,10-o-phenanthroline (12.5 mg), 4-methyl-2-nitrobenzoic acid (36.2 mg), and sodium chloride (17.5 mg).

  • Solvent Addition: Add 4 mL of dimethyl sulfoxide (B87167) (DMSO) as the solvent.

  • Reaction Conditions: Heat the reaction mixture to 160°C and stir for 24 hours under an oxygen atmosphere.

  • Quenching: After the reaction is complete, quench the reaction by adding distilled water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate (10 mL each time).

  • Isolation: Combine the organic phases and concentrate under reduced pressure to obtain the product. This procedure reported a 51% yield of 1-chloro-4-methyl-2-nitrobenzene.[5][6]

Visualizations

SynthesisWorkflow pCT p-Chlorotoluene Nitration Nitration Reaction pCT->Nitration MixedAcid Mixed Acid (HNO₃ + H₂SO₄) MixedAcid->Nitration Crude Crude Product (Isomer Mixture) Nitration->Crude Work-up Separation Separation Crude->Separation Fractional Distillation/ Crystallization CNT2 4-Chloro-2-nitrotoluene (Byproduct) Separation->CNT2 CNT3 This compound (Product) Separation->CNT3

Caption: Workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield or Impure Product CheckIsomerRatio Analyze Isomer Ratio (GC/NMR) Start->CheckIsomerRatio CheckPurity Check for Byproducts (e.g., Dinitro) Start->CheckPurity WrongRatio Incorrect Isomer Ratio CheckIsomerRatio->WrongRatio Unfavorable HighByproducts High Level of Byproducts CheckPurity->HighByproducts Present OptimizeTemp Optimize Reaction Temperature WrongRatio->OptimizeTemp CheckAcid Verify Mixed Acid Composition WrongRatio->CheckAcid ControlStoich Control Stoichiometry of Nitrating Agent HighByproducts->ControlStoich MonitorTime Monitor Reaction Time HighByproducts->MonitorTime ImprovePurification Improve Purification Method HighByproducts->ImprovePurification

Caption: Troubleshooting decision tree for this compound synthesis.

References

Separation of 4-Chloro-3-nitrotoluene from 4-chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Separation of 4-Chloro-3-nitrotoluene from 4-chloro-2-nitrotoluene (B43163) Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for the separation of this compound and 4-chloro-2-nitrotoluene. This guide provides targeted troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the separation of these isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary basis for separating this compound and 4-chloro-2-nitrotoluene? A1: The separation of these two isomers is primarily based on the significant differences in their physical properties, namely their melting points and boiling points. 4-chloro-2-nitrotoluene has a much higher melting point and a lower boiling point compared to this compound, which allows for effective separation by fractional crystallization and fractional distillation.

Q2: My crude product mixture contains both isomers. Which separation technique is most effective on a lab scale? A2: For laboratory-scale purification, a combination of fractional crystallization followed by recrystallization is often the most effective and accessible method. Due to the large difference in melting points (~35°C for the 2-nitro isomer vs. ~7°C for the 3-nitro isomer), cooling the mixture allows the higher-melting 4-chloro-2-nitrotoluene to crystallize selectively, leaving the this compound enriched in the liquid mother liquor.

Q3: Is vacuum distillation a viable method for separating these isomers? A3: Yes, vacuum distillation is a viable method. 4-chloro-2-nitrotoluene is the more volatile component with a lower boiling point, allowing it to be distilled first from the mixture.[1][2][3] Using a vacuum is crucial to lower the required temperature and prevent potential thermal decomposition, which can occur at the high temperatures needed for atmospheric distillation.[4]

Q4: What are the typical impurities I should be aware of, and how do they affect the separation? A4: The most common impurities originating from the nitration of 4-chlorotoluene (B122035) are other isomers and dinitrochlorotoluene by-products.[5] These impurities can interfere with crystallization by lowering the melting point of the desired isomer and can co-distill if their boiling points are close, leading to lower purity of the final products.

Data Presentation: Physical Properties

A clear understanding of the physical properties of each isomer is critical for designing an effective separation strategy.

PropertyThis compound4-Chloro-2-nitrotolueneReference(s)
CAS Number 89-60-189-59-8[6]
Molecular Weight 171.58 g/mol 171.58 g/mol [7][8]
Appearance Yellow to pale orange solid or liquidYellow crystalline solid[7][9]
Melting Point ~7 °C~35-38 °C[1][6][10]
Boiling Point ~260-266 °C (at atm. pressure)~239-240 °C (at ~720 mmHg)[6][7][8]
Solubility Limited in water; soluble in toluene, chloroform.[7]Slightly soluble in water (109 mg/L at 20°C).[8][7][8]

Troubleshooting Guides

Issue 1: Poor Separation During Fractional Crystallization

Q: I cooled my mixture, but the resulting crystals are impure, or the yield is very low. What went wrong? A: This is a common issue that can be traced to several factors.

  • Cooling Rate: Cooling the mixture too quickly can cause the lower-melting isomer to become trapped within the crystal lattice of the higher-melting isomer (co-crystallization). A slow, controlled cooling process is essential for forming pure crystals.

  • Solvent Choice: If a solvent is used, its choice is critical. The desired isomer should be significantly less soluble at the crystallization temperature than the undesired isomer.

  • Final Temperature: Ensure the mixture is cooled to a temperature that maximizes the crystallization of the 4-chloro-2-nitrotoluene while keeping the this compound well below its freezing point and in a liquid state.

  • Agitation: Gentle agitation during cooling can promote the growth of larger, purer crystals and prevent the formation of a solid mass.

Issue 2: Problems with Vacuum Distillation

Q: I'm trying to use vacuum distillation, but the separation is inefficient, and I suspect product decomposition. How can I fix this? A: Inefficient separation or decomposition during vacuum distillation points to issues with pressure, temperature, or column efficiency.

  • Vacuum Level: A stable, deep vacuum is necessary to keep the boiling points low. Fluctuations in vacuum will cause inconsistent boiling and poor separation. Ensure all joints are properly sealed.

  • Heating: Overheating the distillation pot can lead to thermal decomposition, especially if dinitro impurities are present.[4] Use a heating mantle with a stirrer for even heat distribution and avoid localized overheating.

  • Fractionating Column: For isomers with close boiling points, a fractionating column (e.g., Vigreux or packed column) is necessary to achieve good separation. An unpacked column will not provide the multiple theoretical plates needed.

  • Condenser Efficiency: Ensure the condenser has an adequate flow of coolant to completely condense the vapor, preventing loss of the lower-boiling product.

Experimental Protocols

Protocol 1: Separation by Fractional Crystallization

This protocol is designed for the separation of a typical crude mixture obtained from the nitration of 4-chlorotoluene (~65% 4-chloro-2-nitrotoluene, ~35% this compound).

Methodology:

  • Preparation: Place the crude isomer mixture into a jacketed reaction vessel equipped with an overhead stirrer. If the mixture is solid, gently warm it until it becomes a homogenous liquid.

  • Controlled Cooling: Begin circulating a coolant through the vessel's jacket. Set the initial temperature to approximately 20-25°C.

  • Slow Crystallization: Gradually lower the coolant temperature at a rate of 2-3°C per hour with gentle stirring. As the temperature drops, crystals of 4-chloro-2-nitrotoluene (m.p. ~35°C) will begin to form.

  • Hold Temperature: Once the mixture temperature reaches approximately 15-20°C, hold it at this temperature for 2-4 hours to allow for complete crystallization of the 4-chloro-2-nitrotoluene. The mixture should become a thick slurry.

  • Isolation: Isolate the solid crystals from the liquid mother liquor using vacuum filtration. A Büchner funnel is suitable for this purpose.

  • Washing: Wash the collected crystals on the filter with a small amount of an ice-cold, non-polar solvent (e.g., heptane) to remove residual mother liquor.

  • Drying & Analysis: Dry the purified 4-chloro-2-nitrotoluene crystals. The filtrate (mother liquor) will be enriched with this compound and can be further purified by distillation. Analyze the purity of both fractions using GC or HPLC.

Protocol 2: Purification of this compound by Vacuum Distillation

This protocol is intended for purifying the this compound from the mother liquor obtained after fractional crystallization.

Methodology:

  • Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a fractionating column (e.g., 10-20 cm Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glass joints are properly greased and sealed.

  • Charge the Flask: Charge the distillation flask with the mother liquor enriched in this compound. Add a magnetic stir bar or boiling chips.

  • Apply Vacuum: Gradually apply vacuum to the system, aiming for a stable pressure below 20 mmHg.

  • Heating: Begin gently heating the flask using a heating mantle.

  • Collect First Fraction: The first fraction to distill will be any remaining 4-chloro-2-nitrotoluene (lower boiling point). Collect this fraction separately until the vapor temperature begins to rise towards the boiling point of the 3-nitro isomer.

  • Collect Main Fraction: Change the receiving flask and collect the main fraction of this compound as it distills at a stable temperature.

  • Shutdown: Once the distillation rate slows or the temperature fluctuates, stop the heating. Allow the system to cool completely before slowly releasing the vacuum.

  • Analysis: Analyze the purity of the collected fractions by GC, HPLC, or melting point analysis.

Visualizations

The following diagrams illustrate the logical workflow for separating the two isomers.

Separation_Workflow crude Crude Isomer Mixture (2-nitro & 3-nitro) fc Fractional Crystallization (Cool to 15-20°C) crude->fc filter Vacuum Filtration fc->filter solid Solid Crystals (Enriched in 2-nitro) filter->solid Solid Phase liquid Mother Liquor (Enriched in 3-nitro) filter->liquid Liquid Phase recrystal Recrystallization (Optional) solid->recrystal vacdist Vacuum Distillation liquid->vacdist pure2nitro Pure 4-Chloro-2-nitrotoluene recrystal->pure2nitro pure3nitro Pure this compound vacdist->pure3nitro Troubleshooting_Logic start Poor Separation Observed method Which Method? start->method cryst Crystallization method->cryst Crystallization dist Distillation method->dist Distillation check_rate Cooling Rate Too Fast? cryst->check_rate slow_cool Action: Slow Cooling Rate (e.g., 2-3°C/hour) check_rate->slow_cool Yes check_temp Final Temp Too Low? check_rate->check_temp No raise_temp Action: Raise Hold Temp (e.g., to 15-20°C) check_temp->raise_temp Yes check_vac Unstable Vacuum? dist->check_vac seal_sys Action: Check Seals, Improve Pump check_vac->seal_sys Yes check_heat Overheating? check_vac->check_heat No reduce_heat Action: Use Mantle, Reduce Temperature check_heat->reduce_heat Yes

References

Minimizing dinitro byproducts in 4-Chloro-3-nitrotoluene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-3-nitrotoluene. Our focus is on minimizing the formation of dinitro byproducts, a common challenge in the nitration of 4-chlorotoluene (B122035).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on mitigating the formation of dinitro impurities.

Problem 1: High Levels of Dinitro Byproducts Detected in the Crude Product

Potential Cause Recommended Solution
Reaction Temperature Too High: Elevated temperatures increase the rate of dinitration.Maintain a strict reaction temperature range of -5 to 15°C during the addition of the nitrating agent and for the subsequent reaction period.[1]
Incorrect Stoichiometry: An excess of the nitrating agent (mixed acid) can lead to over-nitration.Carefully control the molar ratio of the nitrating acid to 4-chlorotoluene. Use a nitrating acid mixture composed of 60% sulfuric acid, 35% nitric acid, and 5% water.[2]
Inefficient Heat Dissipation: Poor mixing or inadequate cooling can create localized hot spots, promoting dinitration.Ensure vigorous and efficient stirring throughout the reaction. Use a cooling bath (e.g., ice-salt) to maintain the target temperature.
Absence of a Co-solvent: The reaction medium can influence selectivity.Conduct the nitration in the presence of an aliphatic dichloride solvent, such as ethylene (B1197577) dichloride or propylene (B89431) dichloride. This has been shown to significantly reduce the formation of dinitro byproducts.[1]

Problem 2: Difficulty in Removing Dinitro Byproducts from the Crude Product

Potential Cause Recommended Solution
Simple Washing is Insufficient: Dinitro compounds may not be fully removed by standard water and dilute base washes.Employ an oxidative purification step. Treat the crude product with a solution of sodium hydroxide (B78521) and potassium permanganate (B83412) to chemically modify and facilitate the removal of dinitro impurities.[2]
Ineffective Separation Techniques: Fractional distillation alone may not completely separate the desired product from dinitro isomers.Combine fractional distillation with fractional crystallization to improve the separation of the main isomers from the dinitro residue.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical isomer distribution in the mononitration of 4-chlorotoluene?

The mononitration of 4-chlorotoluene typically yields a mixture of 4-chloro-2-nitrotoluene (B43163) and this compound. The ratio can vary depending on the reaction conditions, but a common distribution is approximately 65-66% of the 2-nitro isomer and 34-35% of the 3-nitro isomer.[2][3]

Q2: How can I accurately quantify the percentage of dinitro byproducts in my sample?

Several analytical methods can be used for the quantification of dinitrotoluene isomers, including Gas Chromatography (GC) with an Electron Capture Detector (ECD) for high sensitivity, and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[4]

Q3: What is the role of sulfuric acid in the nitrating mixture?

Sulfuric acid acts as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.

Q4: Can other nitrating agents be used to improve selectivity?

While mixed acid (HNO₃/H₂SO₄) is the most common nitrating agent, other reagents have been explored to improve selectivity in nitration reactions. However, for the synthesis of this compound, careful control of reaction conditions with mixed acid remains a primary strategy for minimizing byproducts.

Data Presentation

Table 1: Effect of Reaction Conditions on Dinitro Byproduct Formation

Reaction Condition Dinitro Byproduct Content Reference
Standard Nitration (Temperature > 15°C)3-5%[2]
Nitration with Aliphatic Dichloride Solvent (-5 to 15°C)"Very low limits" (Significantly reduced)[1]

Table 2: Effectiveness of Purification Methods on Dinitro Byproduct Removal

Purification Step Initial Dinitro Content Final Dinitro Content Reference
Treatment with NaOH/KMnO₄0.4%0.3%[2]
Treatment with NaOH and air stream0.4%0.2%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Dinitro Byproducts

Materials:

  • 4-chlorotoluene

  • Ethylene dichloride (or other aliphatic dichloride)

  • Nitrating acid (60% H₂SO₄, 35% HNO₃, 5% H₂O)

  • Ice

  • Salt

  • Dilute sodium carbonate solution

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, prepare a mixture of 4-chlorotoluene and ethylene dichloride.

  • Cool the mixture to -5°C using an ice-salt bath.

  • Slowly add the nitrating acid to the cooled mixture over a period of 4 to 12 hours, ensuring the temperature is maintained between -5 and 15°C.[1]

  • After the addition is complete, continue to stir the mixture at 5 to 10°C for 3 to 5 hours.[1]

  • Quench the reaction by slowly adding the mixture to ice water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and a dilute sodium carbonate solution until neutral.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification of Crude this compound to Reduce Dinitro Content

Materials:

  • Crude this compound containing dinitro impurities

  • Sodium hydroxide

  • Potassium permanganate

  • Water

Procedure:

  • Prepare a solution of sodium hydroxide and potassium permanganate in water.

  • Add the crude this compound to this solution.

  • Agitate the mixture at 25°C for four hours.[2]

  • After the reaction, separate the oil layer.

  • Wash the oil layer with water to remove any remaining reactants.

  • The resulting oil will have a reduced dinitro content. Further purification can be achieved by fractional distillation.

Visualizations

Reaction_Pathway 4-Chlorotoluene 4-Chlorotoluene Mononitration Mononitration 4-Chlorotoluene->Mononitration Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Mononitration 4-Chloro-2-nitrotoluene (Isomer) 4-Chloro-2-nitrotoluene (Isomer) Mononitration->4-Chloro-2-nitrotoluene (Isomer) This compound (Desired Product) This compound (Desired Product) Mononitration->this compound (Desired Product) Dinitration (Byproduct Formation) Dinitration (Byproduct Formation) Mononitration->Dinitration (Byproduct Formation) Excess Nitrating Agent High Temperature Dinitrochlorotoluene Byproducts Dinitrochlorotoluene Byproducts Dinitration (Byproduct Formation)->Dinitrochlorotoluene Byproducts

Caption: Reaction pathway for the nitration of 4-chlorotoluene.

Troubleshooting_Workflow start High Dinitro Byproducts q1 Reaction Temp > 15°C? start->q1 a1_yes Action: Lower Temp to -5 to 15°C q1->a1_yes Yes q2 Excess Nitrating Agent? q1->q2 No a1_yes->q2 a2_yes Action: Adjust Stoichiometry q2->a2_yes Yes q3 Using Aliphatic Dichloride Solvent? q2->q3 No a2_yes->q3 a3_no Action: Add Solvent q3->a3_no No end Dinitro Byproducts Minimized q3->end Yes a3_no->end

Caption: Troubleshooting workflow for high dinitro byproducts.

References

Technical Support Center: Purification of Crude 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-3-nitrotoluene.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound and its common impurities is crucial for successful purification.

PropertyThis compound4-Chloro-2-nitrotoluene (B43163) (Isomeric Impurity)Dinitrochlorotoluenes (Byproduct)
CAS Number 89-60-1[1]89-59-8Varies
Molecular Formula C₇H₆ClNO₂[2]C₇H₆ClNO₂C₇H₅ClN₂O₄
Molecular Weight 171.58 g/mol [1][2]171.58 g/mol 216.58 g/mol
Appearance Light yellow liquid[3]Yellowish solid-
Melting Point 7 °C[1]32-34 °CHigher than mono-nitro isomers
Boiling Point 260 °C @ 745 mmHg[1]239-240 °C @ 718 mmHgHigher than mono-nitro isomers
Solubility Limited solubility in water; soluble in organic solvents like ethanol (B145695), ether, chloroform, benzene, and toluene.Soluble in hot ethanol and ether; insoluble in water.-

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurities arise from the synthesis process, which is typically the nitration of p-chlorotoluene.[3] These include:

  • Isomeric Impurities: The primary isomeric impurity is 4-chloro-2-nitrotoluene. The nitration of p-chlorotoluene yields a mixture of these two isomers.[3]

  • Dinitro Byproducts: Over-nitration can lead to the formation of dinitrochlorotoluene isomers, which are undesirable byproducts.[4]

  • Unreacted Starting Materials: Residual p-chlorotoluene may be present.

  • Acidic Residues: Traces of the nitrating acids (sulfuric and nitric acid) may remain.

Q2: Which purification technique is best for my crude sample?

The choice of purification technique depends on the scale of your experiment and the nature of the impurities.

  • For removing dinitro impurities and acidic residues: An initial wash with a mild alkaline solution is effective.[4]

  • For separating isomeric impurities: Fractional vacuum distillation is the most common industrial method.[3] For laboratory scale, column chromatography can also be effective.

  • For general purification of solid crude product: Recrystallization is a suitable technique, especially if the isomeric impurity content is low.

Troubleshooting Guides

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause: This occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing. This can be due to a high concentration of impurities depressing the melting point or if the solution is supersaturated at a temperature above the compound's melting point.[5][6]

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation point.

    • Allow the solution to cool much more slowly to give the molecules time to form an ordered crystal lattice.

    • If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[5]

    • Consider using a different recrystallization solvent with a lower boiling point.[6]

Issue 2: Low or no crystal yield.

  • Cause:

    • Too much solvent was used, and the compound remains in the mother liquor.[5]

    • The solution is supersaturated and requires initiation for crystallization.

    • Premature crystallization occurred during a hot filtration step.

  • Solution:

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid's surface or add a seed crystal of pure this compound.

    • Concentrate the Solution: If no crystals form, reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[5]

    • Recover from Mother Liquor: If the yield is low, you can concentrate the mother liquor to obtain a second crop of crystals.

Fractional Vacuum Distillation

Issue 3: Poor separation of this compound and 4-chloro-2-nitrotoluene isomers.

  • Cause:

    • Insufficient column efficiency (not enough theoretical plates).

    • Incorrect distillation pressure or temperature gradient.

    • Distillation rate is too fast.

  • Solution:

    • Use a More Efficient Column: Employ a fractionating column with a higher number of theoretical plates, such as a Vigreux or packed column (e.g., with Raschig rings or metal sponges).

    • Optimize Distillation Parameters: Carefully control the vacuum pressure and heating mantle temperature to maintain a slow and steady distillation rate. A lower pressure will reduce the boiling points and can improve separation.

    • Slow Distillation Rate: A slower distillation rate allows for more equilibrium cycles on the column, leading to better separation.

Column Chromatography

Issue 4: Co-elution of the desired product with impurities.

  • Cause: The solvent system (mobile phase) is not optimized for the separation on the chosen stationary phase.

  • Solution:

    • Adjust Solvent Polarity: If the compounds are eluting too quickly and together, decrease the polarity of the mobile phase. For a common silica (B1680970) gel (polar stationary phase) setup, this would mean increasing the proportion of the non-polar solvent (e.g., hexane) in your hexane (B92381)/ethyl acetate (B1210297) mixture.

    • Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to first elute the less polar impurities, followed by the desired product.

    • Try a Different Solvent System: Experiment with different solvent combinations. Thin Layer Chromatography (TLC) is an excellent tool to quickly screen for an effective solvent system before running the column.

Experimental Protocols

Removal of Dinitro Impurities by Mild Oxidation and Washing

This procedure is adapted from a patented method for purifying crude chloronitrotoluenes.[4]

  • Preparation: In a round-bottom flask equipped with a stirrer and a reflux condenser, add 100g of the crude this compound containing dinitro impurities.

  • Reaction Mixture: Add 200g of water and 10g of sodium hydroxide. For mild oxidation, a gentle stream of air can be passed through the mixture, or a mild oxidizing agent like potassium permanganate (B83412) (10g) can be added.[4]

  • Heating and Stirring: Heat the mixture to 90-100°C and stir vigorously for 4 hours.[4]

  • Work-up: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction: Drain the lower aqueous layer. Wash the organic layer with water until the washings are neutral.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, and then filter.

Purification by Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while heating the mixture on a hot plate or in a water bath until the solid completely dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Purification by Column Chromatography
  • Stationary Phase Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane with a small amount of ethyl acetate) and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Gradient Elution (Optional): If the separation is not optimal, you can gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude Crude this compound wash Alkaline Wash & Mild Oxidation (Removes Dinitro & Acidic Impurities) crude->wash distillation Fractional Vacuum Distillation (Separates Isomers) wash->distillation chromatography Column Chromatography (Alternative Isomer Separation) wash->chromatography recrystallization Recrystallization (Further Purification) distillation->recrystallization pure_product Pure this compound recrystallization->pure_product chromatography->recrystallization

Caption: General experimental workflow for the purification of crude this compound.

troubleshooting_decision_tree start Purification Issue oiling_out Compound 'Oils Out' during Crystallization? start->oiling_out low_yield Low Crystal Yield? start->low_yield poor_separation Poor Isomer Separation in Distillation? start->poor_separation co_elution Co-elution in Chromatography? start->co_elution solution_oiling Reheat, add more solvent, cool slowly. oiling_out->solution_oiling Yes solution_yield Induce crystallization (scratch/seed), concentrate solution. low_yield->solution_yield Yes solution_separation Use more efficient column, optimize pressure/temperature, slow down distillation rate. poor_separation->solution_separation Yes solution_elution Adjust solvent polarity, use gradient elution, screen with TLC. co_elution->solution_elution Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Reduction of 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the reduction of 4-chloro-3-nitrotoluene to 4-chloro-3-aminotoluene. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction of this compound.

Question: My reaction shows low or no conversion of the starting material. What are the possible causes and solutions?

Answer:

Low or no conversion can stem from several factors, primarily related to the activity of the reducing agent or catalyst.

  • For Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel):

    • Catalyst Poisoning: The catalyst's active sites may be blocked by impurities. Common poisons include sulfur compounds (e.g., thiols, sulfates), certain nitrogen-containing compounds, and halides.[1] Ensure all glassware is thoroughly cleaned and that high-purity solvents and hydrogen gas are used.

    • Catalyst Inactivity: The catalyst may be old or have been improperly handled, leading to oxidation or loss of activity. Use a fresh batch of catalyst for the reaction.

    • Insufficient Hydrogen Pressure or Poor Agitation: Inadequate pressure or stirring can lead to poor mass transfer of hydrogen to the catalyst surface. Ensure the reaction vessel is properly sealed and that stirring is vigorous enough to keep the catalyst suspended.

    • Product Inhibition: The amine product can adsorb onto the catalyst surface, inhibiting further reaction.[1] This can sometimes be overcome by increasing the catalyst loading or the hydrogen pressure.

  • For Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂):

    • Inactive Metal Surface: The surface of the metal powder may be oxidized. Pre-activating the metal by washing with dilute acid can improve reactivity.

    • Insufficient Acid: The acid is required to generate the active reducing species and to dissolve the metal salts formed during the reaction. Ensure the stoichiometric amount of acid is used.

    • Poor Solubility: this compound has limited solubility in water.[2] Using a co-solvent such as ethanol (B145695) or methanol (B129727) can improve solubility and reaction rates.

Question: I am observing significant dehalogenation (loss of the chlorine atom) in my product. How can I prevent this?

Answer:

Dehalogenation is a common side reaction, particularly in catalytic hydrogenation.

  • Choice of Catalyst: Palladium on carbon (Pd/C) is known to be highly active for hydrogenolysis of C-Cl bonds.[3] Consider using a different catalyst, such as platinum on carbon (Pt/C) or Raney Nickel, which often show lower dehalogenation activity.[1][4]

  • Reaction Conditions:

    • Lower Temperature and Pressure: Harsher conditions (high temperature and pressure) can promote dehalogenation. Running the reaction at or near room temperature and at lower hydrogen pressures can minimize this side reaction.

    • Additives: The addition of certain inhibitors can selectively poison the sites responsible for dehalogenation. Morpholine or other nitrogen-containing bases have been used for this purpose. The presence of a small amount of acid can also sometimes suppress dehalogenation.

  • Alternative Reducing Agents: Metal/acid reductions, such as with iron/hydrochloric acid (Fe/HCl) or stannous chloride (SnCl₂), are generally chemoselective for the nitro group and are less likely to cause dehalogenation.[5][6]

Question: The work-up of my Fe/HCl reduction is difficult, resulting in a messy emulsion or iron hydroxide (B78521) sludge. How can I improve the work-up?

Answer:

The formation of iron oxides and hydroxides can complicate product isolation.

  • Filtration through Celite: After the reaction is complete, filter the hot reaction mixture through a pad of Celite to remove the insoluble iron residues.[7]

  • Basification: Carefully basify the filtrate with a solution of sodium carbonate or sodium hydroxide to a pH of 8-10. This will precipitate the remaining iron salts as hydroxides, which can then be removed by a second filtration.

  • Solvent Extraction: Extract the aqueous filtrate with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to isolate the product.

  • Steam Distillation: For volatile amines, steam distillation can be an effective purification method to separate the product from non-volatile impurities and inorganic salts.[8]

Frequently Asked Questions (FAQs)

Q1: Which is the most reliable method for the reduction of this compound on a laboratory scale?

A1: For high chemoselectivity and to avoid dehalogenation, reduction with stannous chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is a very reliable method.[6] The Béchamp reduction using iron powder and a catalytic amount of hydrochloric acid in an ethanol/water mixture is also a robust and cost-effective option.[5]

Q2: Can I use sodium borohydride (B1222165) (NaBH₄) for this reduction?

A2: Sodium borohydride alone is generally not effective for the reduction of nitroarenes. However, it can be used in combination with a catalyst, such as copper nanoparticles, to achieve the reduction.[5]

Q3: My final product is a dark oil. How can I purify it?

A3: A dark color often indicates the presence of impurities, possibly from side reactions or incomplete conversion. Purification can typically be achieved by:

  • Distillation under reduced pressure: This is effective for separating the desired amine from less volatile impurities.

  • Column chromatography: Using silica (B1680970) gel and an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) can effectively purify the product.

  • Recrystallization: If the product is a solid at room temperature or can be converted to a solid salt (e.g., hydrochloride), recrystallization is an excellent purification technique.

Q4: What are the main byproducts to expect in this reduction?

A4: Besides the desired 4-chloro-3-aminotoluene, potential byproducts include:

  • 3-aminotoluene: The product of dehalogenation.

  • Azoxy, azo, and hydrazo compounds: These can form from the condensation of intermediates in the reduction pathway, especially if the reaction is not driven to completion.

  • Unreacted starting material: If the reaction is incomplete.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for various methods of reducing this compound. Please note that yields and reaction times can vary depending on the specific experimental setup and scale.

Reduction MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Key Challenges
Catalytic Hydrogenation 5% Pd/CEthanol254-885-95>98Potential for dehalogenation
Raney NickelMethanol506-1280-90>97Catalyst handling (pyrophoric)
Metal/Acid Reduction Fe/HClEthanol/WaterReflux2-490-98>99Messy work-up with iron sludge
SnCl₂·2H₂OEthanolReflux1-3>95>99Stoichiometric tin waste

Experimental Protocols

Protocol 1: Reduction using Iron and Hydrochloric Acid (Béchamp Reduction)

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Add a 4:1 mixture of ethanol and water.

  • To this stirred solution, add iron powder (3-5 equivalents).

  • Heat the mixture to a gentle reflux.

  • Slowly add a catalytic amount of concentrated HCl (e.g., 0.1 equivalents) to the refluxing mixture. The reaction is often exothermic.

  • Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the mixture to cool slightly and filter it hot through a pad of Celite to remove the bulk of the iron and iron oxides. Wash the filter cake with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • To the remaining aqueous solution, add a saturated solution of sodium carbonate until the pH is basic (pH 8-10) to precipitate the remaining iron salts.

  • Extract the product from the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-3-aminotoluene.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 5% or 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite

Procedure:

  • Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask with a balloon of hydrogen).

  • To the reaction vessel, add this compound (1 equivalent) and ethanol.

  • Under a stream of nitrogen, carefully add the Pd/C catalyst (typically 1-5 mol% of Pd).

  • Seal the reaction vessel and purge the system with nitrogen several times, followed by purging with hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing the uptake of hydrogen and by TLC or GC-MS analysis of aliquots.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent and disposed of properly.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Mandatory Visualization

experimental_workflow_fe_hcl cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Mix this compound, Ethanol/Water, and Iron Powder reflux Heat to Reflux start->reflux add_hcl Add Catalytic HCl reflux->add_hcl monitor Monitor Reaction (TLC/GC-MS) add_hcl->monitor filter1 Hot Filtration through Celite monitor->filter1 Reaction Complete concentrate Concentrate Filtrate filter1->concentrate basify Basify with Na₂CO₃ concentrate->basify extract Extract with Ethyl Acetate basify->extract dry Dry and Concentrate extract->dry purify Purify (Distillation/Chromatography) dry->purify product 4-Chloro-3-aminotoluene purify->product troubleshooting_dehalogenation cluster_solutions Troubleshooting Strategies problem Problem: Significant Dehalogenation Observed catalyst Change Catalyst: Switch from Pd/C to Pt/C or Raney Ni problem->catalyst conditions Modify Conditions: Lower Temperature & Pressure problem->conditions additives Use Additives: Add Morpholine or other inhibitors problem->additives method Change Reduction Method: Use Fe/HCl or SnCl₂ problem->method

References

Optimizing reaction conditions for the nitration of p-chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the nitration of p-chlorotoluene.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the nitration of p-chlorotoluene?

The nitration of p-chlorotoluene is an electrophilic aromatic substitution reaction that primarily yields two isomeric mononitrated products: 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene.[1][2] The formation of these isomers is influenced by the directing effects of the chlorine and methyl groups on the aromatic ring.

Q2: What is the typical isomer distribution in the nitration of p-chlorotoluene?

The isomer distribution can vary depending on the reaction conditions. However, a common distribution reported is approximately 65-66% 4-chloro-2-nitrotoluene and 34-35% this compound.[1][2] One patented process claims a more favorable ratio of 72.5% 4-chloro-2-nitrotoluene to 27.5% this compound can be achieved under specific conditions.[1]

Q3: What are the common side products in this reaction?

The most common side products are dinitrated compounds, such as dinitrochlorotoluene.[1][3] The formation of these higher nitration products can decrease the yield and purity of the desired mononitrated isomers.[1]

Q4: What is the role of sulfuric acid in the nitrating mixture?

Concentrated sulfuric acid acts as a catalyst in the nitration reaction. It protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[4] It also serves to absorb the water produced during the reaction, which helps to drive the equilibrium towards the products.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Mononitrated Products - Incomplete reaction.- Increase the reaction time or temperature slightly. However, be cautious as higher temperatures can promote the formation of dinitrated byproducts.[1] - Ensure the nitrating acid mixture is fresh and of the correct concentration.
- Loss of product during workup.- Ensure proper phase separation during washing steps. - Minimize the number of transfer steps.
High Percentage of Dinitrochlorotoluene - Reaction temperature is too high.- Maintain a lower reaction temperature, ideally between -5°C and 15°C.[1] - Add the nitrating acid slowly to the reaction mixture to control the exothermic reaction and maintain the desired temperature.
- Excess of nitrating agent.- Use a stoichiometric amount or a slight excess of the nitrating agent.
Unfavorable Isomer Ratio (Low 4-chloro-2-nitrotoluene) - Suboptimal reaction conditions.- A patented method suggests that conducting the nitration in the presence of an aliphatic dichloride, such as ethylene (B1197577) dichloride, can improve the ratio of 4-chloro-2-nitrotoluene to this compound.[1]
Dark-colored Reaction Mixture or Product - Formation of oxidation byproducts or charring.- This can be caused by excessively high temperatures or the use of impure starting materials. Ensure the reaction temperature is well-controlled.
- Presence of nitrous gases.- Ensure adequate ventilation and consider a nitrogen blanket if the issue persists.

Data Presentation: Reaction Conditions and Isomer Ratios

Table 1: Summary of Reaction Conditions for the Nitration of p-Chlorotoluene

Parameter Condition 1 [1]Condition 2 [1]
p-Chlorotoluene 700 g3500 kg
Nitrating Acid Composition 59-60% H₂SO₄, 34-36% HNO₃, 4-7% H₂O60% H₂SO₄, 35% HNO₃, 5% H₂O
Temperature -5°C to 15°C15-20°C
Addition Time 4 to 12 hours4 to 5 hours
Stirring Time (Post-addition) 3 to 5 hoursNot specified
Additive ~10% by weight of an aliphatic dihalideNone

Table 2: Resulting Isomer Distribution

Product Ratio (Condition 1) [1]Ratio (Condition 2) [1]
4-chloro-2-nitrotoluene ~72.5%~65%
This compound ~27.5%~35%
Dinitrochlorotoluene Significantly reduced0.5-3%

Experimental Protocols

Protocol 1: Standard Nitration of p-Chlorotoluene

This protocol is adapted from a general procedure for the nitration of toluene (B28343) and can be modified for p-chlorotoluene.[4][5]

  • Preparation of the Nitrating Mixture: In a flask, cool concentrated nitric acid in an ice bath. Slowly add concentrated sulfuric acid while stirring. Maintain the temperature of the mixture below 10°C.

  • Reaction Setup: Place the p-chlorotoluene in a reaction vessel equipped with a stirrer, a thermometer, and a dropping funnel. Cool the vessel in an ice-salt bath to the desired reaction temperature (e.g., 0-5°C).

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the stirred p-chlorotoluene solution via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature within the desired range.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at the same temperature for a specified period (e.g., 2-3 hours). The reaction progress can be monitored by techniques such as TLC or GC.

  • Workup:

    • Carefully pour the reaction mixture over crushed ice with stirring.

    • Separate the organic layer from the aqueous layer using a separatory funnel.

    • Wash the organic layer sequentially with cold water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

    • Remove the drying agent by filtration.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by fractional crystallization to separate the isomers.[3]

Visualizations

NitrationWorkflow Experimental Workflow for p-Chlorotoluene Nitration prep_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) add_acid Slowly Add Nitrating Mixture prep_acid->add_acid setup_reactor Setup Reactor with p-Chlorotoluene cool_reactor Cool Reactor to Target Temperature setup_reactor->cool_reactor cool_reactor->add_acid react Stir at Controlled Temperature add_acid->react workup Quench with Ice and Separate Layers react->workup wash Wash Organic Layer (Water, Bicarbonate, Brine) workup->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry purify Purify Products (Distillation/Crystallization) dry->purify product Isolated Isomers purify->product

Caption: A flowchart illustrating the key steps in the experimental workflow for the nitration of p-chlorotoluene.

TroubleshootingLogic Troubleshooting Logic for Nitration Issues start Problem Encountered low_yield Low Yield? start->low_yield high_dinitro High Dinitro Content? start->high_dinitro bad_ratio Poor Isomer Ratio? start->bad_ratio incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes temp_high Temperature Too High? high_dinitro->temp_high Yes suboptimal_cond Suboptimal Conditions? bad_ratio->suboptimal_cond Yes increase_time Increase Reaction Time/ Slightly Higher Temp incomplete_rxn->increase_time Yes check_reagents Check Reagent Purity/ Concentration incomplete_rxn->check_reagents No lower_temp Lower Reaction Temperature (-5 to 15°C) temp_high->lower_temp Yes slow_addition Slower Acid Addition temp_high->slow_addition Also consider use_additive Consider Additive (e.g., Ethylene Dichloride) suboptimal_cond->use_additive Yes

References

Technical Support Center: Synthesis of 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-chloro-3-nitrotoluene.

Troubleshooting Guide & FAQs

Q1: My reaction is producing a high ratio of the 4-chloro-2-nitrotoluene (B43163) isomer. How can I favor the formation of this compound?

A1: The formation of isomeric products is a common challenge in the nitration of p-chlorotoluene. While the 4-chloro-2-nitrotoluene isomer is often the major product, you can influence the isomer ratio to some extent by carefully controlling the reaction temperature. Lowering the reaction temperature can sometimes slightly favor the formation of the 3-nitro isomer. However, a significant excess of the 2-nitro isomer is typical for this reaction.[1][2] Post-reaction purification will be essential for isolating the desired this compound.

Q2: I am observing the formation of dinitrated byproducts. What are the key factors to control this side reaction?

A2: Dinitration occurs when the product, this compound, undergoes a second nitration. To minimize this, you should focus on two main parameters:

  • Temperature: Maintain a low reaction temperature, ideally between -5°C and 15°C.[3] Higher temperatures significantly increase the rate of dinitration.

  • Stoichiometry: Use a carefully measured amount of the nitrating agent. An excess of nitric acid will drive the reaction towards dinitration. A molar ratio of nitric acid to p-chlorotoluene close to 1:1 is recommended for mononitration.

Q3: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors throughout the experimental process. Consider the following troubleshooting steps:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with an appropriate technique like Thin Layer Chromatography (TLC). If the reaction stalls, a slight, carefully controlled increase in temperature or reaction time might be necessary, but be mindful of increasing side reactions.

  • Losses During Workup: Significant amounts of product can be lost during the aqueous workup and extraction phases. Ensure you are using a sufficient volume of extraction solvent and performing multiple extractions to maximize recovery from the aqueous layer. Thoroughly rinse all glassware that comes into contact with the product.

  • Purification Issues: The separation of this compound from its isomers can be challenging and lead to yield loss. Fractional distillation is a common method, but requires careful execution to achieve good separation.

  • Decomposition: Although less common under controlled nitration conditions, some starting material or product might decompose if the reaction temperature is too high or if there are impurities in the reagents.

Q4: I'm having difficulty separating the this compound from the 4-chloro-2-nitrotoluene isomer. What are the best practices for purification?

A4: The separation of these isomers is typically achieved through physical methods based on their different physical properties.

  • Fractional Distillation: This is a widely used technique for separating the isomers on a larger scale. The boiling points of the two isomers are different, allowing for their separation.

  • Fractional Crystallization/Freezing: This method takes advantage of the different melting points of the isomers. By carefully cooling the mixture, one isomer may crystallize out, allowing for its separation by filtration. This can be an effective technique, especially for smaller-scale purifications.[1]

Q5: My final product has a dark coloration. What is the likely cause and how can I remove the color?

A5: Dark coloration in the final product often indicates the presence of nitrophenolic impurities or other polymeric byproducts. These can arise from trace amounts of water in the reaction mixture or from oxidation of the aromatic ring. To remove these colored impurities, you can wash the crude product with a dilute aqueous solution of sodium carbonate or sodium hydroxide. This will deprotonate the acidic phenolic impurities, making them water-soluble and allowing for their removal into the aqueous phase.

Quantitative Data Summary

The following table summarizes the typical isomer distribution in the mononitration of p-chlorotoluene under various conditions.

Reaction Temperature (°C)Nitrating Agent4-chloro-2-nitrotoluene (%)This compound (%)Reference
0HNO₃ / H₂SO₄63.8236.18[1]
30HNO₃ / H₂SO₄63.8236.18[1]
Not specifiedHNO₃ / H₂SO₄~65~35[1]
Not specifiedHNO₃ / H₂SO₄6634[2]
-5 to 15HNO₃ / H₂SO₄Not specifiedNot specified[3]

Experimental Protocols

Synthesis of this compound via Nitration of p-Chlorotoluene

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • p-Chlorotoluene

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate or Sodium Carbonate solution (5% w/v)

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully and slowly add a measured amount of concentrated nitric acid to a pre-cooled (in an ice bath) amount of concentrated sulfuric acid with constant stirring. The typical molar ratio of nitric acid to p-chlorotoluene should be approximately 1:1. The amount of sulfuric acid should be sufficient to act as a catalyst and solvent.

  • Reaction Setup: Place the p-chlorotoluene in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice-salt bath to maintain a temperature between -5°C and 0°C.

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred p-chlorotoluene from the dropping funnel. Carefully monitor the temperature and ensure it does not rise above 5-10°C during the addition. The addition should be carried out over a period of 1-2 hours.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a low temperature (0-5°C) for an additional 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will dilute the acid and precipitate the crude product.

  • Workup:

    • Separate the organic layer from the aqueous layer using a separatory funnel.

    • Wash the organic layer sequentially with cold deionized water, a 5% sodium bicarbonate or sodium carbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product, a mixture of isomers, can be purified by fractional distillation under vacuum or by fractional crystallization.

Visualizations

Side_Reactions_Synthesis_4_Chloro_3_nitrotoluene Reaction Pathway for the Synthesis of this compound pCT p-Chlorotoluene NitratingAgent HNO₃ / H₂SO₄ pCT->NitratingAgent MainProduct This compound (Desired Product) NitratingAgent->MainProduct Main Reaction IsomerProduct 4-Chloro-2-nitrotoluene (Isomeric Side Product) NitratingAgent->IsomerProduct Side Reaction DinitroProduct Dinitrated Byproducts MainProduct->DinitroProduct Further Nitration (Side Reaction) IsomerProduct->DinitroProduct Further Nitration (Side Reaction)

Caption: Main and side reaction pathways in the synthesis of this compound.

References

Analytical methods for detecting impurities in 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 4-Chloro-3-nitrotoluene. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The primary impurities in this compound typically originate from its synthesis, which most commonly involves the nitration of p-chlorotoluene.[1] Potential impurities include:

  • Isomeric Impurities: The most common isomeric impurity is 4-chloro-2-nitrotoluene, which is formed concurrently during the nitration process.[1]

  • Dinitrated Byproducts: Over-nitration can lead to the formation of dinitrochlorotoluene isomers.[2]

  • Starting Material: Residual unreacted p-chlorotoluene may be present.

  • Other Related Compounds: Depending on the specific synthetic route, other chlorinated or nitrated aromatic compounds could be present in trace amounts.

Q2: Which analytical techniques are most suitable for impurity profiling of this compound?

A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most effective and widely used techniques for the analysis of this compound and its impurities.

  • Gas Chromatography (GC): GC, particularly with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is well-suited for separating and quantifying volatile and semi-volatile impurities like isomers and dinitrated byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust alternative, especially for less volatile impurities or when derivatization is not desirable. Reversed-phase HPLC is a common approach for separating aromatic nitro compounds.[3][4]

Experimental Protocols

Recommended Analytical Method: Gas Chromatography (GC-FID)

This protocol provides a general framework for the analysis of impurities in this compound. Method optimization and validation are essential for specific applications.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Instrumentation and Conditions:

ParameterRecommended Setting
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Detector Temperature 300 °C
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program - Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes

Expected Retention Times (Relative):

The following table provides an estimated elution order for this compound and its common impurities on a non-polar column like DB-5. Actual retention times will vary depending on the specific instrument and conditions.

CompoundEstimated Elution Order
p-Chlorotoluene (starting material)1 (most volatile)
4-Chloro-2-nitrotoluene (isomer)2
This compound (analyte) 3
Dinitrochlorotoluene isomers4 (least volatile)

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Workflow for Troubleshooting Co-eluting Peaks

Caption: A logical workflow for troubleshooting co-eluting peaks in GC analysis.

FAQs for Troubleshooting:

Q: My chromatogram shows a broad or tailing peak for this compound. What could be the cause?

A: Peak tailing can be caused by several factors:

  • Active Sites in the System: The analyte may be interacting with active sites in the injector liner or the column.

    • Solution: Deactivate the glass wool in the liner or use a liner with built-in deactivation. Consider trimming the first few centimeters of the column.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample or increase the split ratio.

  • Inappropriate Temperature: If the injector or column temperature is too low, it can cause poor volatilization and peak tailing.

    • Solution: Ensure the injector and oven temperatures are appropriate for the analyte's boiling point.

Q: I am seeing co-elution of this compound with its isomer, 4-chloro-2-nitrotoluene. How can I improve the separation?

A: Resolving isomers can be challenging due to their similar physical properties. Here are some strategies to improve resolution:

  • Optimize the Temperature Program: A slower temperature ramp will increase the time the analytes spend in the stationary phase, which can enhance separation.[5]

  • Change the Column: If optimizing the temperature program is not sufficient, changing the column chemistry is the most effective approach.[6] Using a column with a different polarity, such as a mid-polarity phenyl-substituted column, can alter the selectivity and improve resolution.

  • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve column efficiency and, consequently, resolution.[5]

General GC Troubleshooting Workflow

GCTroubleshooting Problem Chromatographic Problem Identified (e.g., No Peaks, Ghost Peaks, Baseline Noise) SystematicChecks Perform Systematic Checks Problem->SystematicChecks CheckSyringe Check Syringe and Injection: - Is the syringe working correctly? - Is the injection volume appropriate? IsolateIssue Isolate the Problem Area CheckSyringe->IsolateIssue CheckGases Check Gas Supply: - Are the carrier and detector gases on? - Are the flow rates correct? CheckGases->IsolateIssue CheckTemperatures Check Temperatures: - Are the injector, oven, and detector  at the set temperatures? CheckTemperatures->IsolateIssue CheckColumn Inspect Column and Connections: - Are there any leaks? - Is the column installed correctly? CheckColumn->IsolateIssue SystematicChecks->CheckSyringe SystematicChecks->CheckGases SystematicChecks->CheckTemperatures SystematicChecks->CheckColumn Solution Implement Solution and Verify with a Standard Injection IsolateIssue->Solution

Caption: A general workflow for systematic troubleshooting of common GC problems.

This technical support guide is intended to provide a starting point for the analysis of this compound. For specific applications, further method development and validation are strongly recommended.

References

Troubleshooting regioselectivity issues in 4-Chloro-3-nitrotoluene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-nitrotoluene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Section 1: Electrophilic Aromatic Substitution (EAS) - Nitration of p-Chlorotoluene

The primary industrial synthesis of this compound involves the electrophilic nitration of p-chlorotoluene.[1] This reaction is prone to regioselectivity issues, primarily the formation of the undesired 4-chloro-2-nitrotoluene (B43163) isomer.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of p-chlorotoluene not regioselective for this compound?

A1: The regioselectivity is governed by the directing effects of the two substituents already on the benzene (B151609) ring: the chloro (-Cl) group and the methyl (-CH₃) group. Both the methyl group (activating) and the chloro group (deactivating) are ortho, para-directors.[2] In p-chlorotoluene, the positions ortho to the methyl group are also meta to the chloro group, and the positions ortho to the chloro group are also meta to the methyl group. The incoming electrophile (the nitronium ion, NO₂⁺) is therefore directed to the positions ortho to both the methyl and chloro groups, leading to a mixture of 2-nitro and 3-nitro isomers.

Q2: I am getting a high proportion of the 4-chloro-2-nitrotoluene isomer. How can I increase the yield of this compound?

A2: The formation of 4-chloro-2-nitrotoluene is often favored kinetically. Typical nitration of p-chlorotoluene with a mixture of nitric and sulfuric acid yields approximately 66% 4-chloro-2-nitrotoluene and 34% this compound.[3] While completely reversing this selectivity is challenging, careful control of reaction conditions is crucial. Lowering the reaction temperature can sometimes slightly improve the ratio in favor of the thermodynamically more stable product, though this may also decrease the overall reaction rate. The primary method for obtaining pure this compound is through efficient separation of the isomer mixture after the reaction.

Q3: What is the best method to separate the this compound and 4-chloro-2-nitrotoluene isomers?

A3: The separation of these isomers is typically achieved through fractional distillation.[1] Additionally, alternate fractional distillations and freezing operations can be employed to isolate the individual isomers.[4]

Data Presentation: Isomer Distribution in the Nitration of p-Chlorotoluene
ReactantNitrating AgentTemperature4-chloro-2-nitrotoluene (%)This compound (%)Reference
p-ChlorotolueneHNO₃ / H₂SO₄0°C~63.8~36.2[4]
p-ChlorotolueneHNO₃ / H₂SO₄30°C~62.9~37.1[4]
p-ChlorotolueneHNO₃ / H₂SO₄Not Specified~66~34[3]
Experimental Protocol: Nitration of p-Chlorotoluene

This protocol is adapted from a typical industrial synthesis method.

Materials:

  • p-Chlorotoluene

  • Nitrating acid mixture (e.g., 60% H₂SO₄, 35% HNO₃, 5% H₂O by weight)[4]

  • Ice bath

  • Reaction vessel with stirring and temperature control

  • Separatory funnel

  • Dilute soda ash (sodium carbonate) solution

Procedure:

  • Cool the nitrating acid mixture in the reaction vessel to 0-5°C using an ice bath.

  • Slowly add p-chlorotoluene to the stirred nitrating acid, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., 20-25°C) for a specified time (e.g., 30 minutes to 1 hour).[5]

  • Quench the reaction by carefully pouring the mixture over crushed ice.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water, followed by a dilute soda ash solution to neutralize residual acid, and then again with water.

  • Dry the crude product over an anhydrous salt (e.g., MgSO₄) and proceed with purification (e.g., fractional distillation).

Visualization: Directing Effects in p-Chlorotoluene Nitration

G cluster_0 Directing Effects on p-Chlorotoluene cluster_1 Predicted Sites of Electrophilic Attack cluster_2 Resulting Isomers p-Chlorotoluene p-Chlorotoluene Methyl_Group Methyl_Group p-Chlorotoluene->Methyl_Group Activating Ortho, Para-Director Chloro_Group Chloro_Group p-Chlorotoluene->Chloro_Group Deactivating Ortho, Para-Director Positions Positions Ortho to -CH3 (C3 and C5) Positions Ortho to -Cl\n(C2 and C6) Positions Ortho to -Cl (C2 and C6) Positions->Positions Ortho to -Cl\n(C2 and C6) 4-chloro-2-nitrotoluene 4-chloro-2-nitrotoluene Positions Ortho to -Cl\n(C2 and C6)->4-chloro-2-nitrotoluene Major Product This compound This compound Positions Ortho to -CH3\n(C3 and C5) Positions Ortho to -CH3 (C3 and C5) Positions Ortho to -CH3\n(C3 and C5)->this compound Minor Product

Caption: Directing effects in the nitration of p-chlorotoluene.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group ortho to the chlorine atom in this compound activates the chlorine for nucleophilic aromatic substitution (SNAr).[2]

Frequently Asked Questions (FAQs)

Q1: Why is the chlorine in this compound susceptible to nucleophilic attack?

A1: The strongly electron-withdrawing nitro group (-NO₂) at the ortho position significantly reduces the electron density of the aromatic ring, particularly at the carbon bearing the chlorine atom. This makes the ring electrophilic and susceptible to attack by nucleophiles. The nitro group also stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance, which lowers the activation energy of the reaction.[2][6][7]

Q2: I am attempting a substitution reaction with an amine nucleophile, but the reaction is slow. How can I improve the reaction rate?

A2: Several factors can influence the rate of SNAr reactions. Ensure your solvent is appropriate; polar aprotic solvents like DMF or DMSO can accelerate these reactions. Increasing the reaction temperature is also a common strategy. The basicity of the amine can also play a role; more basic amines are generally more nucleophilic. In some cases, base catalysis (e.g., using triethylamine) can be employed to deprotonate the amine, increasing its nucleophilicity.

Experimental Protocol: Synthesis of N-substituted-3-nitro-4-aminotoluene

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., ethanolamine)

  • Solvent (e.g., ethanol (B145695) or DMF)

  • Base (optional, e.g., K₂CO₃)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction flask.

  • Add the amine (typically 1.1 to 2 equivalents). If using a base, add it to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100°C) and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and pour it into water to precipitate the product.

  • Filter the solid product, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Visualization: Mechanism of SNAr on this compound

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Start->Intermediate Nucleophilic Attack Product Substituted Product + Cl⁻ Intermediate->Product Elimination of Leaving Group (Cl⁻)

Caption: Generalized mechanism for SNAr on this compound.

Section 3: Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amino group is a common transformation. However, this reaction can present chemoselectivity challenges, particularly the undesired reduction of the chloro-substituent (dehalogenation).

Frequently Asked Questions (FAQs)

Q1: During the reduction of this compound, I am observing significant amounts of 3-aminotoluene (dehalogenated product). How can I prevent this?

A1: Dehalogenation is a common side reaction in the catalytic hydrogenation of halogenated nitroarenes, especially with catalysts like Palladium on carbon (Pd/C).[8] To minimize dehalogenation:

  • Choose a milder reducing agent: Stannous chloride (SnCl₂) in an acidic medium is known to be effective for reducing nitro groups while leaving the chloro group intact.[9] Iron (Fe) powder in acidic conditions is another mild option.[8]

  • Use a different catalyst for hydrogenation: Raney nickel is often preferred over Pd/C for substrates where dehalogenation is a concern.[8]

  • Modify reaction conditions: Performing catalytic transfer hydrogenation with hydrazine (B178648) hydrate (B1144303) and Pd/C at room temperature instead of reflux can improve selectivity and prevent dehalogenation.[10] The presence of a small amount of acid in the hydrogenation medium can also inhibit dehalogenation.[11]

Q2: My reduction with Sn/HCl or SnCl₂/HCl is giving a low yield and a complex mixture that is difficult to work up. What am I doing wrong?

A2: Reductions with tin salts can sometimes be problematic. The formation of tin-containing byproducts can complicate purification.[12][13] Ensure you are using a sufficient excess of the reducing agent and acid. After the reaction, it is crucial to make the solution strongly basic (e.g., with NaOH) to precipitate tin hydroxides, which can then be filtered off. The product, 4-chloro-3-aminotoluene, can then be extracted from the aqueous solution with an organic solvent. Steam distillation has also been reported as an effective work-up method for this type of reaction.[13]

Data Presentation: Comparison of Reducing Agents for Halogenated Nitroarenes
Reducing SystemTypical SubstrateKey AdvantagePotential Issue
H₂ / Pd/CGeneral nitroarenesHigh efficiencyDehalogenation of aryl halides[8]
H₂ / Raney NickelHalogenated nitroarenesLower incidence of dehalogenation compared to Pd/C[8]Pyrophoric catalyst
Fe / HCl or AcOHFunctionalized nitroarenesMild, cost-effective, good chemoselectivity[8]Large amount of iron sludge
SnCl₂ / HClHalogenated nitroarenesMild, preserves halogens and other sensitive groups[9][14]Work-up can be complex due to tin salts[12]
Hydrazine / Pd/CHalogenated nitroarenesHigh selectivity, conditions can be tuned to prevent dehalogenation[10]Hydrazine is toxic
Experimental Protocol: Reduction with Stannous Chloride (SnCl₂)

This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (B1210297) or diethyl ether for extraction

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of SnCl₂·2H₂O (typically 3-4 equivalents) in concentrated HCl to the flask.

  • Heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize by adding a concentrated NaOH solution until the solution is strongly basic (pH > 10). Tin hydroxides will precipitate.

  • Filter the mixture to remove the tin salts.

  • Extract the aqueous filtrate with ethyl acetate or diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude 4-chloro-3-aminotoluene.

Visualization: Troubleshooting Dehalogenation During Nitro Group Reduction

Troubleshooting_Reduction Start Reduction of This compound Problem Dehalogenation Observed? (Formation of 3-aminotoluene) Start->Problem Solution1 Change Reducing Agent: Use SnCl2/HCl or Fe/HCl Problem->Solution1 Yes Solution2 Modify Hydrogenation: Use Raney Ni instead of Pd/C or add acid inhibitor Problem->Solution2 Yes Solution3 Adjust Conditions: Lower temperature (e.g., RT) for transfer hydrogenation Problem->Solution3 Yes Outcome Selective Reduction to 4-Chloro-3-aminotoluene Problem->Outcome No Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting guide for dehalogenation in nitro group reduction.

References

Technical Support Center: Fractional Distillation for Isomer Separation of Chloronitrotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the fractional distillation of chloronitrotoluene isomers.

Physical Properties of Chloronitrotoluene Isomers

The separation of chloronitrotoluene isomers by fractional distillation is challenging due to their close boiling points. The following table summarizes the atmospheric boiling points of various isomers. Successful separation necessitates a highly efficient fractional distillation column and carefully controlled conditions.

IsomerCAS NumberBoiling Point (°C)Melting Point (°C)
2-Chloro-3-nitrotoluene3970-40-9147 (at 25 mmHg)[1][2][3][4]21[1][2][3]
2-Chloro-4-nitrotoluene121-86-8260[5][6][7][8]61[5]
2-Chloro-5-nitrotoluene (B86962)13290-74-9249[9]43[9]
2-Chloro-6-nitrotoluene83-42-1238[10][11]34-36[10][11]
3-Chloro-2-nitrotoluene5367-26-0251.9[12][13]22-23[12][13]
3-Chloro-4-nitrotoluene38939-88-7219[14]24-28[14]
3-Chloro-5-nitrotoluene16582-38-0253.6[15][16]54-55[15]
4-Chloro-2-nitrotoluene89-59-8239-240 (at 718 mmHg)[17][18][19]34-38[18][19]
4-Chloro-3-nitrotoluene89-60-1260-262[20]7[20][21][22]

Experimental Protocol: Vacuum Fractional Distillation of Chloronitrotoluene Isomers

This protocol outlines a general procedure for the separation of chloronitrotoluene isomers. It should be adapted based on the specific isomer mixture and available equipment.

Objective: To separate a mixture of chloronitrotoluene isomers using high-efficiency vacuum fractional distillation.

Materials:

  • Mixture of chloronitrotoluene isomers

  • High-efficiency fractionating column (e.g., packed with structured packing or Vigreux column)

  • Distillation flask

  • Heating mantle with stirrer

  • Condenser

  • Receiving flasks

  • Vacuum pump and gauge

  • Thermometers/temperature probes

  • Boiling chips

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place boiling chips in the distillation flask and charge it with the chloronitrotoluene isomer mixture.

    • Connect the fractionating column, condenser, and receiving flask.

    • Ensure all joints are properly sealed.

    • Place thermometers at the distillation head to monitor vapor temperature and in the distillation flask to monitor liquid temperature.

    • Connect the vacuum pump to the system via a vacuum adapter.

  • Distillation Process:

    • Begin circulating coolant through the condenser.

    • Slowly apply vacuum to the system to the desired pressure.

    • Turn on the heating mantle and begin to heat the distillation flask.

    • Observe the mixture for boiling and the subsequent rise of the vapor through the fractionating column.

    • Adjust the heating rate to maintain a slow and steady distillation rate. The vapor front should move slowly up the column to ensure good separation.

    • Monitor the temperature at the distillation head. A stable temperature indicates that a pure fraction is distilling.

    • Collect the first fraction, which will be enriched in the isomer with the lower boiling point.

    • When the temperature at the distillation head begins to rise, change the receiving flask to collect the intermediate fraction.

    • Once the temperature stabilizes again, collect the next fraction, which will be enriched in the isomer with the higher boiling point.

    • Continue this process until the desired separation is achieved or the majority of the material has been distilled.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool.

    • Slowly and carefully release the vacuum.

    • Turn off the condenser coolant.

    • Disassemble the apparatus once it has cooled to room temperature.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too high.- Reflux ratio is too low.- Column flooding.- Use a more efficient (longer or better packed) column.- Reduce the heating rate to slow down the distillation.- Increase the reflux ratio.- Reduce the heating rate or check for blockages in the column.
Bumping/Unstable Boiling - Lack of boiling chips.- Heating rate is too high.- Add fresh boiling chips to the cooled flask.- Reduce the power to the heating mantle for a smoother boil.
Flooding of the Column - Excessive boil-up rate.- Column packing has shifted or is blocked.- Reduce the heating rate.- Allow the column to cool, then inspect and repack if necessary.
No Distillate Collection - System leak (vacuum not holding).- Insufficient heating.- Condenser temperature is too low, causing solidification.- Check all joints and connections for leaks.- Increase the heating mantle temperature gradually.- Increase the temperature of the condenser coolant.
Product Solidifies in Condenser - Melting point of the isomer is higher than the condenser coolant temperature.- Use a warmer coolant in the condenser or use an air condenser.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for separating chloronitrotoluene isomers?

A1: Chloronitrotoluene isomers have high boiling points at atmospheric pressure.[1][2][3][4][5][6][7][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] Distilling at these high temperatures can lead to decomposition of the compounds. Vacuum distillation lowers the boiling points, allowing for distillation at safer, lower temperatures.[16]

Q2: What type of packing material is best for separating close-boiling isomers?

A2: For separating isomers with very close boiling points, high-efficiency packing materials are required to provide a large number of theoretical plates. Structured packing or high-performance random packing (like Raschig rings or Berl saddles) are often used.[26] The choice depends on the specific separation and the scale of the operation.

Q3: How can I improve the separation efficiency of my fractional distillation?

A3: To improve separation efficiency, you can:

  • Increase the length of the fractionating column.

  • Use a more efficient packing material.

  • Decrease the distillation rate by reducing the heat input.

  • Increase the reflux ratio.

Q4: What are the primary safety concerns when distilling chloronitrotoluenes?

A4: The primary safety concerns include:

  • Toxicity: Chloronitrotoluenes are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • High Temperatures: The distillation will be carried out at elevated temperatures, posing a burn risk.

  • Decomposition: At high temperatures, these compounds can decompose, potentially leading to a rapid increase in pressure. It is crucial to use vacuum distillation to keep the temperature as low as possible.

Q5: What is "column flooding" and how can I prevent it?

A5: Column flooding is a condition where the liquid flowing down the column backs up due to excessive vapor flow up the column. This leads to a loss of separation efficiency. It can be prevented by carefully controlling the heating rate to avoid an excessively high boil-up rate.

Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_shutdown Shutdown A Charge Distillation Flask B Assemble Column and Condenser A->B C Connect Vacuum and Gauges B->C D Apply Vacuum C->D E Heat Mixture D->E F Monitor Vapor Temperature E->F G Collect Fractions F->G H Cool System G->H I Release Vacuum H->I J Disassemble I->J

Caption: Experimental workflow for fractional distillation.

Troubleshooting_Tree Start Poor Isomer Separation Q1 Is the distillation rate slow and steady? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the column efficiency high enough? A1_Yes->Q2 Sol1 Reduce heating rate. A1_No->Sol1 Sol1->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the system holding vacuum? A2_Yes->Q3 Sol2 Use a longer column or higher efficiency packing. A2_No->Sol2 Sol2->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Separation Improved A3_Yes->End Sol3 Check all joints and seals for leaks. A3_No->Sol3 Sol3->Q3

Caption: Troubleshooting decision tree for poor separation.

References

Controlling temperature in the synthesis of 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-nitrotoluene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature control.

Issue Potential Cause Recommended Solution
Low Yield of Desired Isomer Improper Temperature Control: Elevated temperatures can lead to the formation of unwanted isomers and byproducts.[1]Maintain the reaction temperature within the optimal range, typically between -5°C and 10°C. Use an ice-salt bath for precise temperature management.
Incorrect Reagent Stoichiometry: An improper ratio of nitrating agent to substrate can affect selectivity.Carefully control the molar ratio of the nitrating agent to p-chlorotoluene.
Formation of Dinitrated Byproducts Excessive Reaction Temperature: Higher temperatures increase the likelihood of multiple nitrations on the aromatic ring.[1]Keep the reaction temperature at or below the recommended range. For instance, in the nitration of benzene, staying below 50°C is crucial to prevent dinitration.[1]
Prolonged Reaction Time: Allowing the reaction to proceed for too long can also lead to dinitration.Monitor the reaction progress using techniques like TLC and quench the reaction once the starting material is consumed.
Runaway Reaction Poor Heat Dissipation: The nitration reaction is highly exothermic. If the heat generated is not effectively removed, the reaction rate can accelerate uncontrollably.[1]Ensure efficient stirring and use a cooling bath. Add the nitrating agent slowly and dropwise to control the rate of heat generation.[1]
Localized "Hot Spots": Inadequate mixing can lead to localized areas of high temperature.Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.
Reaction is Too Slow or Incomplete Reaction Temperature is Too Low: While low temperatures are generally favored, excessively cold conditions can significantly slow down the reaction rate.If the reaction is sluggish, consider allowing the temperature to slowly rise to the upper end of the optimal range while carefully monitoring for any sudden exotherm.
Insufficient Nitrating Agent: The amount of nitrating agent may not be sufficient to fully convert the starting material.Ensure the correct stoichiometry of the nitrating agent is used.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of this compound?

The optimal temperature for the nitration of p-chlorotoluene to produce this compound is typically in the range of -5°C to 10°C.[2][3] Lowering the temperature within this range can help to minimize the formation of byproducts.[2]

Q2: How does temperature affect the isomer distribution in the nitration of p-chlorotoluene?

Q3: What are the primary byproducts to be aware of, and how can their formation be minimized?

The primary byproduct is the 4-chloro-2-nitrotoluene (B43163) isomer. Dinitrated products can also form, especially at higher temperatures.[1][4] To minimize byproduct formation, it is crucial to maintain a low reaction temperature and carefully control the addition of the nitrating agent.[1][4]

Q4: What are the safety precautions regarding temperature control in this synthesis?

The nitration of aromatic compounds is a highly exothermic process. Poor temperature control can lead to a runaway reaction, which can result in a rapid increase in pressure and temperature, potentially leading to an explosion.[1] Always use a cooling bath, add reagents slowly, and have a plan for emergency cooling.

Experimental Data

Table 1: Effect of Temperature on Yield in a Related Nitration Process

The following data illustrates the impact of temperature on the yield of a nitration reaction of a substituted chlorotoluene.

Temperature (°C)Yield (%)Reference
-12Maximized[2]
-591[2][3]
> -5Decreasing[2]

Note: This data is for the nitration of sodium 2-chlorotoluene-4-sulfonate but provides a relevant example of temperature effects in a similar system.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • p-Chlorotoluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Salt

  • Distilled water

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Diethyl ether)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add a measured amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 0°C. Slowly, and with constant stirring, add the desired amount of concentrated nitric acid. Keep the nitrating mixture in the ice bath until use.

  • Reaction Setup: In a separate reaction flask equipped with a magnetic stirrer and a thermometer, add the p-chlorotoluene. Cool this flask in an ice-salt bath to between -5°C and 0°C.

  • Nitration: Slowly, and dropwise, add the pre-cooled nitrating mixture to the stirred solution of p-chlorotoluene. Carefully monitor the internal temperature of the reaction and maintain it within the -5°C to 10°C range throughout the addition. The rate of addition should be adjusted to prevent the temperature from exceeding this range.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the same temperature for a predetermined time (e.g., 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer with cold distilled water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then a final wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purification: The mixture of 4-chloro-2-nitrotoluene and this compound can be separated by techniques such as fractional distillation or chromatography.

Visualizations

experimental_workflow Experimental Workflow for Nitration prep_nitrating Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Cool to < 0°C nitration Nitration (Slow, dropwise addition) Maintain -5°C to 10°C prep_nitrating->nitration setup_reaction Setup Reaction (p-Chlorotoluene) Cool to -5°C to 0°C setup_reaction->nitration monitoring Monitor Reaction (TLC) nitration->monitoring quenching Quench (Pour onto ice-water) monitoring->quenching workup Workup (Extraction, Washes, Drying) quenching->workup purification Purification (Distillation/Chromatography) workup->purification

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Temperature Issues start Problem with Reaction temp_high Temperature Too High? start->temp_high temp_low Temperature Too Low? start->temp_low byproducts High Byproducts/ Dinitration temp_high->byproducts Yes runaway Runaway Reaction temp_high->runaway Yes slow_reaction Slow/Incomplete Reaction temp_low->slow_reaction Yes solution1 Improve Cooling Slow Addition Rate byproducts->solution1 runaway->solution1 solution2 Allow to Warm Slightly Monitor Closely slow_reaction->solution2

Caption: Decision tree for troubleshooting temperature-related issues.

References

Technical Support Center: Preparation of 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the preparation of 4-Chloro-3-nitrotoluene, with a focus on avoiding over-nitration.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary method for synthesizing this compound, and what are the main products?

A1: The most common industrial method for synthesizing this compound is through the electrophilic aromatic substitution of p-chlorotoluene.[1] This reaction typically employs a nitrating agent, which is a mixture of concentrated nitric acid and sulfuric acid. The process yields a mixture of isomers, primarily the desired this compound and its isomer, 4-chloro-2-nitrotoluene (B43163).[1]

Q2: My reaction is producing a significant amount of dinitrated byproducts. How can I minimize this over-nitration?

A2: Over-nitration is a common issue and can be minimized by carefully controlling the reaction conditions. Key parameters to monitor and control include:

  • Temperature: Maintain a low reaction temperature. Ideally, the nitration should be carried out at temperatures between -5°C and 15°C. Higher temperatures increase the rate of reaction but also favor the formation of dinitrated and other undesirable byproducts.[2]

  • Concentration of Nitrating Agent: The composition of the mixed acid is crucial. A typical commercial nitrating acid consists of approximately 60% sulfuric acid, 35% nitric acid, and 5% water.[2] Using an excessive amount of nitric acid can lead to a higher incidence of over-nitration.

  • Reaction Time: The duration of the reaction should be optimized. Prolonged reaction times, even at low temperatures, can increase the formation of dinitrated products. The reaction should be monitored (e.g., by GC-MS) and quenched once the desired level of mononitration is achieved.

  • Addition of Nitrating Agent: The mixed acid should be added to the p-chlorotoluene slowly and in a controlled manner to maintain the desired low temperature and prevent localized "hot spots" where over-nitration can occur.

Q3: What are the expected isomer ratios of the mononitrated products?

A3: The nitration of p-chlorotoluene typically yields a product consisting of 53-62.5% 4-chloro-2-nitrotoluene and 37.5-47% this compound.[1] The exact ratio can be influenced by the reaction conditions.

Q4: I have dinitro impurities in my final product. How can I remove them?

A4: Dinitrochlorotoluene impurities can be reduced through purification. One documented method involves heating the crude product with an aqueous solution of sodium hydroxide (B78521) and an oxidizing agent like potassium ferricyanide. This process can significantly reduce the dinitro content.[1] For instance, a crude product containing 0.4% dinitro impurity was purified to contain only 0.1% after this treatment.[1] Fractional distillation can also be employed to separate the mononitro isomers from the higher boiling dinitro compounds.

Q5: My final product has a persistent yellow color. What could be the cause?

A5: A yellow coloration can be due to the presence of residual nitro compounds, including dinitrated species or other colored impurities. Inadequate washing of the crude product to remove residual acids can also contribute to color. Ensure thorough washing with water and a dilute alkali solution, followed by an appropriate purification method as described in Q4.

Data Presentation: Byproduct Formation

The following table summarizes the typical levels of dinitro byproduct formation and the impact of purification.

ConditionDinitrochlorotoluene ContentReference
Typical Commercial Process Residue3-5%[1]
Crude Product (Example 1)0.4% by weight[1]
After Purification with NaOH/K3[Fe(CN)6]0.1% by weight[1]
Crude Product (Example 2)0.6% by weight[1]
After Purification with Na2CO3/Na3[Fe(CN)6]0.2% by weight[1]

Experimental Protocol: Minimized Over-Nitration of p-Chlorotoluene

This protocol details a method for the mononitration of p-chlorotoluene with an emphasis on minimizing the formation of dinitrated byproducts.

Materials:

  • p-Chlorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethylene (B1197577) Dichloride (optional solvent)

  • Ice

  • Water

  • Dilute Sodium Carbonate Solution

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Dropping funnel

  • Cooling bath (e.g., ethylene glycol/water mixture)

  • Separatory funnel

Procedure:

  • Preparation of the Reaction Mixture:

    • Charge the jacketed reactor with p-chlorotoluene. If using a solvent, a mixture of p-chlorotoluene and about 10% by weight of ethylene dichloride can be used.[2]

    • Begin stirring and cool the reactor contents to a temperature between -5°C and 0°C using the cooling bath.

  • Preparation of the Nitrating Mixture:

    • In a separate vessel, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. A typical composition is 59-60% sulfuric acid, 34-36% nitric acid, and 4-7% water by weight.[2]

  • Nitration:

    • Slowly add the prepared nitrating mixture to the cooled p-chlorotoluene via the dropping funnel over a period of 3-5 hours.

    • Maintain the reaction temperature between -5°C and 15°C throughout the addition.[2] Careful control of the addition rate is critical to prevent temperature excursions.

  • Reaction Completion and Quenching:

    • After the addition is complete, continue to stir the mixture at the same temperature for a predetermined optimal time (e.g., 1-2 hours), monitoring the reaction progress by a suitable analytical method like GC-MS if possible.

    • Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with stirring to quench the reaction.

  • Work-up:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer from the aqueous acid layer.

    • Wash the organic layer sequentially with cold water and then with a dilute sodium carbonate solution to neutralize any remaining acid.

    • Wash again with water until the washings are neutral.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • The solvent (if used) can be removed under reduced pressure to yield the crude product mixture of 4-chloro-2-nitrotoluene and this compound.

  • Purification (if necessary):

    • If dinitro content is still a concern, the crude product can be further purified as described in the FAQ section.

    • The isomers can be separated by fractional distillation.

Visualization of Factors Influencing Over-Nitration

The following diagram illustrates the key experimental parameters and their influence on the desired mononitration pathway versus the undesired over-nitration pathway.

G cluster_input Reactants cluster_process Reaction Conditions cluster_output Products pCT p-Chlorotoluene MonoNitro Mononitrated Products (this compound & 4-Chloro-2-nitrotoluene) pCT->MonoNitro MixedAcid Mixed Acid (HNO3/H2SO4) MixedAcid->MonoNitro Temp Temperature Temp->MonoNitro Low Temp Favors DiNitro Dinitrated Byproducts (Over-nitration) Temp->DiNitro High Temp Promotes Time Reaction Time Time->MonoNitro Short Time Favors Time->DiNitro Long Time Promotes AcidConc Acid Concentration AcidConc->MonoNitro Controlled Stoichiometry Favors AcidConc->DiNitro Excess HNO3 Promotes MonoNitro->DiNitro Further Nitration

Caption: Factors influencing the outcome of p-chlorotoluene nitration.

References

Technical Support Center: Synthesis of 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the synthesis of 4-Chloro-3-nitrotoluene. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method for synthesizing this compound is the electrophilic aromatic substitution of p-chlorotoluene. This reaction is typically carried out using a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid, often referred to as "mixed acid". The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Q2: What are the major products formed during the nitration of p-chlorotoluene?

A2: The nitration of p-chlorotoluene primarily yields a mixture of two isomers: this compound and 4-Chloro-2-nitrotoluene (B43163). The formation of these isomers is a result of the directing effects of the chlorine and methyl substituents on the aromatic ring. Dinitrated byproducts can also form, particularly if the reaction conditions are not carefully controlled.

Q3: How can the isomer ratio of this compound to 4-Chloro-2-nitrotoluene be influenced?

A3: The ratio of the isomers is sensitive to the reaction conditions. Key factors that can be adjusted to influence the product distribution include:

  • Temperature: Lowering the reaction temperature generally favors the formation of the 4-chloro-2-nitrotoluene isomer. Conversely, slightly elevated temperatures can increase the proportion of this compound, although this may also increase the risk of dinitration. Careful temperature control is crucial.

  • Catalyst/Acid System: While mixed acid is standard, the composition of the acid mixture can affect the isomer ratio. The use of solid acid catalysts, such as zeolites, has shown promise in altering the regioselectivity of nitration reactions in related aromatic compounds, potentially offering a route to enhance the yield of the desired 3-nitro isomer.

Q4: What are the common byproducts in this synthesis, and how can they be minimized?

A4: The most common byproducts are the undesired 4-chloro-2-nitrotoluene isomer and dinitrated compounds. To minimize their formation:

  • Control Stoichiometry: Use a carefully controlled molar ratio of the nitrating agent to p-chlorotoluene to avoid over-nitration.

  • Maintain Low Temperatures: Running the reaction at lower temperatures can reduce the rate of dinitration.

  • Slow Addition of Nitrating Agent: A slow, dropwise addition of the mixed acid to the p-chlorotoluene helps to maintain a consistent temperature and concentration profile, minimizing localized overheating and subsequent side reactions.

Q5: How can this compound be purified from the reaction mixture?

A5: The separation of this compound from its 2-nitro isomer is typically achieved through fractional distillation under reduced pressure. The two isomers have different boiling points, allowing for their separation. Further purification can be achieved by crystallization. Additionally, washing the crude product with a dilute aqueous base (e.g., sodium carbonate solution) is important to remove residual acids before distillation.

Troubleshooting Guide

Problem 1: Low Overall Yield of Nitrated Products

Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction is stirred efficiently to promote mixing of the biphasic system (if applicable).- Check the concentration and quality of the nitric and sulfuric acids.- Extend the reaction time, monitoring the progress by TLC or GC.
Loss of Product During Work-up - Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions.- Avoid overly vigorous washing with basic solutions, which can lead to hydrolysis of the product, especially at elevated temperatures.
Sub-optimal Reaction Temperature - If the reaction is too cold, the rate may be too slow. Gradually increase the temperature while carefully monitoring for byproduct formation.

Problem 2: Poor Selectivity (High Ratio of 4-Chloro-2-nitrotoluene)

Possible Cause Troubleshooting Step
Reaction Temperature Too Low - Experiment with slightly increasing the reaction temperature in small increments. A temperature of around 55-60°C has been reported to favor the 3-nitro isomer in some protocols.
Inappropriate Catalyst System - Consider exploring alternative catalysts. While sulfuric acid is standard, solid acid catalysts like zeolites have shown shape-selective properties in other nitration reactions and could potentially favor the formation of the sterically less hindered 3-nitro isomer.
Mixed Acid Composition - Vary the ratio of sulfuric acid to nitric acid. A higher concentration of sulfuric acid can increase the rate of nitration but may also affect the isomer distribution.

Problem 3: Formation of Significant Amounts of Dinitro Byproducts

Possible Cause Troubleshooting Step
Excess Nitrating Agent - Carefully control the stoichiometry. Use a slight excess of the nitrating agent, but avoid a large excess.
Reaction Temperature Too High - Maintain a lower reaction temperature throughout the addition of the mixed acid and during the subsequent reaction period.
Poor Temperature Control - Ensure efficient cooling and stirring to dissipate the heat generated during the exothermic reaction. Add the nitrating agent slowly and monitor the internal temperature closely.

Experimental Protocols

Protocol 1: Standard Mixed Acid Nitration of p-Chlorotoluene

This protocol is a general procedure and may require optimization based on laboratory conditions and desired outcomes.

Materials:

  • p-Chlorotoluene

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate Solution (5% w/v)

  • Organic Solvent (e.g., Dichloromethane or Diethyl Ether)

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add a calculated amount of concentrated sulfuric acid to a stirred, pre-cooled amount of concentrated nitric acid. The molar ratio of nitric acid to p-chlorotoluene should be approximately 1.1:1.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place the p-chlorotoluene. Cool the flask in an ice-salt bath to 0-5 °C.

  • Nitration: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred p-chlorotoluene. Maintain the internal temperature of the reaction mixture between 0-10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • Work-up:

    • Separate the organic layer from the aqueous layer using a separatory funnel.

    • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acids), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purification:

    • The crude mixture of this compound and 4-chloro-2-nitrotoluene can be separated by fractional distillation under vacuum.

Visualizations

Catalyst Selection and Synthesis Workflow

Catalyst_Selection_Workflow Catalyst Selection and Synthesis Workflow for this compound cluster_start Starting Material cluster_catalyst Catalyst Selection cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product start p-Chlorotoluene catalyst_choice Select Catalyst System start->catalyst_choice mixed_acid Mixed Acid (H₂SO₄/HNO₃) catalyst_choice->mixed_acid Standard Method solid_acid Solid Acid Catalyst (e.g., Zeolites) catalyst_choice->solid_acid Alternative for Improved Selectivity reaction Nitration Reaction mixed_acid->reaction solid_acid->reaction workup Quenching & Aqueous Work-up reaction->workup separation Isomer Separation (Fractional Distillation) workup->separation product This compound separation->product byproduct 4-Chloro-2-nitrotoluene separation->byproduct

Caption: A workflow diagram illustrating the key stages in the synthesis of this compound, from starting material and catalyst selection to the final product and byproduct separation.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Troubleshooting Guide for Low Yield in this compound Synthesis cluster_incomplete_solutions Solutions for Incomplete Reaction cluster_complete_solutions Investigate Work-up and Side Reactions start Low Yield of This compound check_reaction Check Reaction Completion (TLC/GC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time Increase Reaction Time incomplete->increase_time check_reagents Verify Reagent Quality and Concentration incomplete->check_reagents optimize_temp Optimize Reaction Temperature incomplete->optimize_temp check_workup Review Work-up Procedure (Extraction, Washing) complete->check_workup check_byproducts Analyze for Byproducts (e.g., Dinitration) complete->check_byproducts

Caption: A decision tree diagram to guide troubleshooting efforts when encountering low yields

Validation & Comparative

A Comparative Analysis of Reactivity: 4-Chloro-3-nitrotoluene vs. 4-Chloro-2-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for efficient synthesis and process optimization. This guide provides an objective comparison of the chemical reactivity of 4-chloro-3-nitrotoluene and 4-chloro-2-nitrotoluene (B43163), focusing on key transformations relevant to synthetic chemistry. The comparison is supported by established mechanistic principles and supplemented with representative experimental protocols.

The positioning of the nitro group relative to the chlorine atom on the toluene (B28343) ring fundamentally dictates the reactivity of these two isomers. This difference is most pronounced in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis. 4-Chloro-2-nitrotoluene, with its nitro group ortho to the chlorine, exhibits significantly enhanced reactivity compared to its meta-substituted counterpart, this compound. Other key reactions, such as the reduction of the nitro group and oxidation of the methyl group, are also influenced by the isomeric substitution pattern.

Quantitative Reactivity Comparison

While direct side-by-side kinetic data for the nucleophilic aromatic substitution of this compound and 4-chloro-2-nitrotoluene is not extensively available in the public domain, the relative reactivity can be confidently inferred from well-established principles of physical organic chemistry and data from analogous systems. The key to this difference lies in the ability of the electron-withdrawing nitro group to stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction.

Reaction TypeIsomerRelative ReactivityMechanistic Rationale
Nucleophilic Aromatic Substitution (SNAr) 4-Chloro-2-nitrotoluene High The nitro group is ortho to the chlorine atom, allowing for effective resonance stabilization of the negative charge in the Meisenheimer intermediate. This significantly lowers the activation energy of the reaction.
This compound Very Low The nitro group is meta to the chlorine atom. In this position, it cannot participate in resonance delocalization of the negative charge on the carbon bearing the chlorine. Stabilization is limited to a weaker inductive effect, resulting in a much higher activation energy and consequently, a significantly slower reaction rate.
Nitro Group Reduction 4-Chloro-2-nitrotoluene Moderate to High The nitro group is sterically accessible for reduction. However, the proximity of the chloro and resulting amino group in the product may influence reaction conditions and potential side reactions.
This compound Moderate to High The nitro group is readily accessible for reduction by common reagents (e.g., SnCl₂/HCl, Fe/NH₄Cl).
Methyl Group Oxidation 4-Chloro-2-nitrotoluene Moderate The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. The electron-withdrawing nature of the adjacent nitro and chloro groups can influence the reaction conditions required.
This compound Moderate Similar to the 2-nitro isomer, the methyl group is susceptible to oxidation. The electronic environment of the ring will affect the ease of this transformation.

Experimental Protocols

The following are detailed, representative protocols for key transformations of chloronitrotoluenes. These methods are adaptable for both isomers, though reaction times and yields are expected to differ significantly, particularly for nucleophilic aromatic substitution.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of a chloronitrotoluene isomer with a primary or secondary amine.

Materials:

  • 4-chloro-2-nitrotoluene or this compound (1.0 eq)

  • Amine (e.g., piperidine, morpholine) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chloronitrotoluene isomer (1.0 eq) and anhydrous DMF.

  • Add the amine (1.2 eq) and potassium carbonate (2.0 eq) to the stirred solution.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). For 4-chloro-2-nitrotoluene, the reaction is expected to be complete within a few hours. For this compound, the reaction will be significantly slower, potentially requiring prolonged heating at higher temperatures.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Reduction of the Nitro Group with Tin(II) Chloride

This protocol outlines the reduction of the nitro group to an amine using tin(II) chloride dihydrate.

Materials:

  • 4-chloro-2-nitrotoluene or this compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

  • Ethanol (B145695) or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the chloronitrotoluene isomer (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (3.0-4.0 eq) to the solution.

  • Carefully add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution until the solution is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding chloro-aminotoluene.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize a key mechanistic difference and a general experimental workflow.

SNAr_Mechanism_Comparison cluster_ortho 4-Chloro-2-nitrotoluene (High Reactivity) cluster_meta This compound (Low Reactivity) ortho_start 4-Chloro-2-nitrotoluene ortho_intermediate Meisenheimer Complex (Resonance Stabilized) ortho_start->ortho_intermediate + Nu- ortho_product Substitution Product ortho_intermediate->ortho_product - Cl- meta_start This compound meta_intermediate Intermediate (No Resonance Stabilization) meta_start->meta_intermediate + Nu- meta_product Substitution Product meta_intermediate->meta_product - Cl- Experimental_Workflow start Start: Reactants & Solvent reaction Reaction Setup (Heating, Stirring) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

A Comparative Guide to the Synthesis of 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Chloro-3-nitrotoluene is a crucial building block in the production of various pharmaceuticals, agrochemicals, and dyes.[1] This guide provides an objective comparison of the primary synthesis routes to this compound, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

Comparison of Synthesis Routes

The production of this compound is predominantly achieved through two main pathways: the nitration of p-chlorotoluene and the chlorination of m-nitrotoluene. A less common, alternative route starting from 4-methyl-2-nitrobenzoic acid has also been reported. The selection of a particular route often depends on factors such as precursor availability, desired purity, and scalability.

ParameterRoute 1: Nitration of p-ChlorotolueneRoute 2: Chlorination of m-NitrotolueneRoute 3: From 4-methyl-2-nitrobenzoic acid
Starting Material p-Chlorotoluenem-Nitrotoluene4-methyl-2-nitrobenzoic acid
Key Reagents Concentrated Nitric Acid, Concentrated Sulfuric AcidChlorine gas or Sulfuryl chloride, Lewis Acid Catalyst (e.g., FeCl₃)Silver sulfate, copper acetate (B1210297), 2,9-dimethyl-1,10-o-phenanthroline, sodium chloride, oxygen
Typical Yield Isomer mixture: ~95-98% total yield. The ratio of 4-chloro-2-nitrotoluene (B43163) to this compound is typically around 65:35.[2][3]Data not readily available in comparative literature.51%[4][5]
Key By-products 4-chloro-2-nitrotoluene (major isomer), dinitrated products.[1][2]Other chlorinated isomers.Not specified in the provided literature.
Separation Method Fractional distillation and freezing operations.[2]Not specified.Column chromatography.
Purity Commercially available up to >98%.[6]Not specified.Not specified.

Experimental Protocols

Route 1: Nitration of p-Chlorotoluene

This classic electrophilic aromatic substitution reaction involves the treatment of p-chlorotoluene with a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids.[1]

Procedure:

  • A mixture of 700 grams of p-chlorotoluene and approximately 10% by weight of a saturated aliphatic dichloride (containing 2 to 4 carbon atoms) is cooled to a temperature between -5°C and 15°C.[3]

  • To this cooled mixture, 924 grams of a nitrating acid mixture (consisting of 59-60% sulfuric acid, 34-36% nitric acid, and 4-7% water) is added over a period of 4 to 12 hours, while maintaining the temperature.[3]

  • After the addition is complete, the reaction mixture is maintained at 5°C to 10°C for an additional 3 to 5 hours.[3]

  • The mixture is then diluted with water, and the organic layer containing the crude 4-chloronitrotoluenes is separated.[3]

  • The organic layer is washed with water and a dilute aqueous solution of an inorganic alkali (e.g., soda ash solution).[3]

  • The resulting crude product, a mixture of 4-chloro-2-nitrotoluene and this compound, is then subjected to fractional distillation and freezing operations to separate the isomers.[2]

Route 2: Chlorination of m-Nitrotoluene

While less common for large-scale production of this compound, this route involves the direct chlorination of m-nitrotoluene.

General Procedure: The chlorination of nitrotoluene derivatives can be carried out using chlorine gas or sulfuryl chloride in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃).[1] Specific experimental conditions and yields for the synthesis of this compound from m-nitrotoluene are not well-documented in readily available literature, suggesting this is a less favored industrial route.

Route 3: Synthesis from 4-methyl-2-nitrobenzoic acid

This method provides an alternative pathway to this compound.

Procedure:

  • To a Silak reactor tube equipped with a magnetic stirrer, add 6.2 mg of silver sulfate, 36.3 mg of copper acetate, 12.5 mg of 2,9-dimethyl-1,10-o-phenanthroline, 36.2 mg of 4-methyl-2-nitrobenzoic acid, and 17.5 mg of sodium chloride.[4][5]

  • Add 4 mL of dimethyl sulfoxide (B87167) (DMSO) as the solvent.[4][5]

  • Heat the reaction mixture to 160°C and stir for 24 hours under an oxygen atmosphere.[4][5]

  • After the reaction is complete, quench the reaction by adding distilled water.[4][5]

  • Extract the product three times with 10 mL of ethyl acetate each time.[4][5]

  • Combine the organic phases and concentrate under reduced pressure to obtain 1-chloro-4-methyl-2-nitrobenzene (an isomer of the target compound, indicating the complexity of naming conventions, this procedure is reported for the synthesis of a compound with CAS number 89-60-1, which is this compound). The reported yield is 51%.[4][5]

Synthesis Route Diagrams

The following diagrams illustrate the logical flow of the described synthesis routes.

Synthesis_Route_1 pCT p-Chlorotoluene Nitration Nitration (HNO₃, H₂SO₄) pCT->Nitration IsomerMix Isomer Mixture (4-chloro-2-nitrotoluene & This compound) Nitration->IsomerMix Separation Separation (Fractional Distillation) IsomerMix->Separation CNT_2 4-Chloro-2-nitrotoluene Separation->CNT_2 CNT_3 This compound Separation->CNT_3

Caption: Nitration of p-Chlorotoluene to yield isomeric products.

Synthesis_Route_2 mNT m-Nitrotoluene Chlorination Chlorination (Cl₂ or SO₂Cl₂, FeCl₃) mNT->Chlorination ProductMix Chlorinated Products Chlorination->ProductMix Purification Purification ProductMix->Purification CNT_3 This compound Purification->CNT_3

Caption: Chlorination of m-Nitrotoluene.

Synthesis_Route_3 Acid 4-methyl-2-nitrobenzoic acid Reaction Reaction (Ag₂SO₄, Cu(OAc)₂, Ligand, NaCl, O₂) Acid->Reaction Crude Crude Product Reaction->Crude Purification Purification (Column Chromatography) Crude->Purification Product This compound Purification->Product

Caption: Synthesis from 4-methyl-2-nitrobenzoic acid.

References

A Spectroscopic Showdown: Differentiating Chloronitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the purity, efficacy, and safety of chemical compounds. This guide provides a comparative analysis of the spectroscopic properties of various chloronitrotoluene isomers, offering a valuable resource for their differentiation. By examining their unique spectral fingerprints across Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we can effectively distinguish between these closely related structures.

The positional isomerism in chloronitrotoluenes, arising from the different arrangements of the chloro, nitro, and methyl groups on the toluene (B28343) ring, gives rise to subtle yet measurable differences in their interaction with electromagnetic radiation. These differences form the basis of their spectroscopic distinction.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of chloronitrotoluene isomers. It is important to note that the experimental conditions under which these data were acquired can influence the exact values.

¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) of the aromatic and methyl protons are particularly useful for distinguishing between isomers.

IsomerMethyl Proton (δ, ppm)Aromatic Protons (δ, ppm)
2-Chloro-3-nitrotoluene ~2.5~7.3 - 7.8
2-Chloro-4-nitrotoluene ~2.6~7.5 - 8.2
2-Chloro-5-nitrotoluene ~2.5~7.4 - 7.9
2-Chloro-6-nitrotoluene ~2.5~7.3 - 7.6
3-Chloro-2-nitrotoluene ~2.6~7.2 - 7.6
3-Chloro-4-nitrotoluene ~2.6~7.4 - 7.9
3-Chloro-5-nitrotoluene ~2.4~7.2 - 7.5
4-Chloro-2-nitrotoluene ~2.5~7.3 - 7.9
4-Chloro-3-nitrotoluene ~2.5~7.1 - 7.6

Note: The exact chemical shifts and coupling patterns for the aromatic protons are highly dependent on the substitution pattern and can be complex. Detailed spectral analysis is often required for unambiguous assignment.

¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the aromatic carbons and the methyl carbon are indicative of the isomer's structure.

IsomerMethyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
2-Chloro-3-nitrotoluene ~15~120 - 150
2-Chloro-4-nitrotoluene ~20~123 - 148
2-Chloro-6-nitrotoluene ~19~125 - 152
3-Chloro-4-nitrotoluene ~20~123 - 149
4-Chloro-2-nitrotoluene ~20~124 - 150
This compound ~20~125 - 153

Note: The chemical shifts of the quaternary carbons (those attached to the chloro and nitro groups) are particularly diagnostic.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy probes the vibrational modes of molecules. The characteristic absorption bands for the nitro group (NO₂) and the C-Cl bond, as well as the out-of-plane C-H bending vibrations in the aromatic region, are key for isomer differentiation.

IsomerNO₂ Symmetric Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
2-Chloro-4-nitrotoluene ~1350~1530~700-800~800-900
2-Chloro-6-nitrotoluene ~1350~1530~700-800~750-850
3-Chloro-4-nitrotoluene ~1345~1525~700-800~800-900
4-Chloro-2-nitrotoluene ~1350~1530~700-800~800-900
This compound ~1350~1530~700-800~800-900

Note: The exact positions of the aromatic C-H bending bands are highly characteristic of the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While all chloronitrotoluene isomers have the same molecular weight, their fragmentation patterns under techniques like electron impact (EI) ionization can differ, aiding in their identification.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Chloro-4-nitrotoluene 171/173141, 125, 99, 75
4-Chloro-2-nitrotoluene 171/173141, 125, 99, 75
This compound 171/173141, 125, 99, 75

Note: The presence of the chlorine atom results in a characteristic M+2 isotopic peak (at m/z 173) with an intensity of approximately one-third of the molecular ion peak (m/z 171). Fragmentation often involves the loss of NO₂, Cl, and/or CH₃ groups.

UV-Vis Spectroscopy Data

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters and sample preparation may need to be optimized.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the chloronitrotoluene isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Standard acquisition parameters for ¹H NMR may include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid chloronitrotoluene isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the background spectrum (of air). Then, record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the chloronitrotoluene isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Instrument Setup: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the blank cuvette in the spectrophotometer and record the baseline.

  • Data Acquisition: Replace the blank cuvette with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (Electron Impact)
  • Sample Introduction: Introduce a small amount of the chloronitrotoluene isomer into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion, which may then fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Comparison Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison of chloronitrotoluene isomers.

Spectroscopic_Comparison_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Isomer_A Isomer A NMR NMR (¹H & ¹³C) Isomer_A->NMR IR IR Isomer_A->IR UV_Vis UV-Vis Isomer_A->UV_Vis MS Mass Spec Isomer_A->MS Isomer_B Isomer B Isomer_B->NMR Isomer_B->IR Isomer_B->UV_Vis Isomer_B->MS Isomer_C Isomer C Isomer_C->NMR Isomer_C->IR Isomer_C->UV_Vis Isomer_C->MS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data UV_Vis_Data λmax Electronic Transitions UV_Vis->UV_Vis_Data MS_Data Molecular Ion Fragmentation MS->MS_Data Comparison Isomer Differentiation NMR_Data->Comparison IR_Data->Comparison UV_Vis_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic differentiation of chloronitrotoluene isomers.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently differentiate between the various chloronitrotoluene isomers, a crucial step in ensuring the quality and integrity of their scientific work.

The Strategic Advantage of 4-Chloro-3-nitrotoluene in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a versatile and efficient building block is paramount to the success of a synthetic campaign. 4-Chloro-3-nitrotoluene has emerged as a critical intermediate, particularly in the synthesis of bioactive heterocyclic compounds. This guide provides an objective comparison of its performance against alternative starting materials, supported by experimental data, to inform the strategic design of synthetic routes for complex molecular targets.

This compound is a key precursor in the synthesis of a variety of pharmaceuticals, agrochemicals, and dyes.[1] Its utility is particularly highlighted in the construction of quinazoline-2,4(1H,3H)-diones, a scaffold present in numerous therapeutic agents, including potent Poly (ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[2] The strategic positioning of the chloro, nitro, and methyl groups on the toluene (B28343) ring allows for a sequence of selective chemical transformations, making it a valuable starting material.

Comparative Analysis of Synthetic Precursors for Quinazolinedione Synthesis

The synthesis of the quinazolinedione core can be approached from various starting materials. Here, we compare the synthetic route originating from this compound with common alternatives like anthranilic acids and 2-aminobenzonitriles.

Starting MaterialKey Transformation StepsReported YieldsAdvantagesDisadvantages
This compound 1. Oxidation of methyl group to carboxylic acid. 2. Reduction of nitro group to amine. 3. Cyclization with a carbonyl source (e.g., urea, phosgene).Oxidation: ~91%[2] Overall yields vary based on subsequent steps.Readily available starting material. Orthogonal reactivity of functional groups allows for stepwise modification.Multi-step process to generate the key amino acid intermediate.
Anthranilic Acid Derivatives 1. Acylation of the amino group. 2. Cyclization with a dehydrating agent (e.g., acetic anhydride) to form a benzoxazinone. 3. Reaction with an amine or ammonia.N-acylation: ~65-79%[3] Overall yields are generally moderate to good.Direct route to the quinazolinone core. A wide variety of substituted anthranilic acids are commercially available.Can require harsh reaction conditions for cyclization. Substituent patterns are limited by the availability of the starting anthranilic acid.
2-Aminobenzonitrile Derivatives 1. Reaction with a carbonyl source (e.g., isocyanate, chloroformate). 2. Cyclization via intramolecular nucleophilic addition of the amine to the nitrile.Yields can be high (up to 96%) for specific cyclization reactions.[4]High atom economy. Milder reaction conditions can often be employed.Availability and cost of substituted 2-aminobenzonitriles can be a limiting factor.

Experimental Protocols for Key Transformations

Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for key steps in the utilization of this compound.

Oxidation of this compound to 4-Chloro-3-nitrobenzoic acid
  • Reagents: this compound (38.0 g, 0.22 mol), Potassium permanganate (B83412) (77.0 g, 0.49 mol), Ethanol (B145695) (400 mL), Water (200 mL).

  • Procedure:

    • Dissolve this compound in a mixture of ethanol and water.

    • Add potassium permanganate to the solution.

    • Stir the reaction mixture at 30°C for 1 hour.

    • Filter the reaction mixture to remove manganese dioxide.

    • Remove the organic solvent from the filtrate under reduced pressure.

    • Stir the residue in water, heat to dissolve, and then cool to below 0°C for recrystallization.

    • Filter the solid and dry to obtain 4-Chloro-3-nitrobenzoic acid.

  • Yield: 41.1 g (91%).[2]

Reduction of this compound to 4-Chloro-3-aminotoluene
  • Reagents: this compound, Tin (Sn) powder, Methanol.

  • Procedure:

    • Dissolve this compound in methanol.

    • Add tin powder to the solution (a 2:1 molar ratio of Sn to the starting material is recommended).

    • Stir the reaction mixture. The reaction progress can be monitored by thin-layer chromatography.

    • Upon completion, quench the reaction and perform an extraction with a suitable organic solvent (e.g., ether and dichloromethane).

    • Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure to obtain the product.

  • Note: This is a general procedure; specific reaction times and temperatures may vary. Other reducing agents like iron in acidic medium (Fe/HCl) are also commonly used.[5]

Application in the Synthesis of PARP Inhibitors and the Underlying Signaling Pathway

A significant application of this compound is in the synthesis of quinazoline-2,4(1H,3H)-dione derivatives that function as selective inhibitors of PARP-2.[2] PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks (SSBs).

In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA mutations, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and ultimately cell death. This concept is known as synthetic lethality.

Below is a diagram illustrating the PARP signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.

PARP_Signaling_Pathway cluster_0 DNA Damage and PARP Activation cluster_1 DNA Repair Cascade cluster_2 Effect of PARP Inhibitors DNA_damage DNA Single-Strand Break (SSB) PARP1_2 PARP-1 / PARP-2 DNA_damage->PARP1_2 recruits SSB_Repair SSB Repair PAR Poly(ADP-ribose) (PAR) chains PARP1_2->PAR synthesizes Trapped_PARP PARP Trapping on DNA PARP1_2->Trapped_PARP leads to NAD NAD+ NAD->PARP1_2 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair_Proteins->SSB_Repair mediates PARPi PARP Inhibitor (e.g., Quinazolinedione derivative) PARPi->PARP1_2 inhibits DSB Double-Strand Break (DSB) (at replication fork) Trapped_PARP->DSB Cell_Death Cell Death (in HR-deficient cells) DSB->Cell_Death

PARP Signaling Pathway and Inhibition.

Conclusion

This compound stands out as a highly effective and versatile building block in organic synthesis. Its utility in constructing complex heterocyclic scaffolds, such as those found in PARP inhibitors, is well-documented. While alternative starting materials like anthranilic acids and 2-aminobenzonitriles offer more direct routes to certain quinazolinone cores, the predictable reactivity and potential for diverse functionalization of this compound make it a strategic choice for multi-step syntheses. The selection of the optimal building block will ultimately depend on the specific target molecule, desired substitution patterns, and considerations of cost and scalability. The experimental data and protocols provided in this guide offer a solid foundation for making such informed decisions in the pursuit of novel therapeutic agents.

References

A Comparative Guide to Alternative Reagents for 4-Chloro-3-nitrotoluene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor in the efficiency, scalability, and safety of synthetic routes. 4-Chloro-3-nitrotoluene is a versatile reagent, particularly in reactions involving nucleophilic aromatic substitution (SNAr). However, the exploration of alternative reagents can offer advantages in terms of reactivity, selectivity, and cost. This guide provides an objective comparison of the performance of this compound with its primary alternatives, 4-Fluoro-3-nitrotoluene (B1295202) and 4-Bromo-3-nitrotoluene (B1266263), supported by theoretical principles and available experimental data.

Introduction to Nucleophilic Aromatic Substitution (SNAr) Reactivity

The primary application for this compound and its halogenated analogs is in nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile displaces a halide leaving group on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the carbon atom bearing the leaving group.[1] Consequently, the electronegativity of the halogen atom plays a crucial role in the reaction rate. A more electronegative halogen atom polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This leads to the general reactivity trend for halogens in SNAr reactions: F > Cl > Br > I.[2][3]

Performance Comparison of 4-Halo-3-nitrotoluenes

Based on the principles of SNAr, a clear theoretical hierarchy of reactivity can be established for the 4-halo-3-nitrotoluene series.

Theoretical Reactivity Profile:

  • 4-Fluoro-3-nitrotoluene: The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic. This leads to the fastest reaction rates among the halogenated analogs.

  • This compound: Chlorine is less electronegative than fluorine, resulting in a less polarized C-Cl bond and consequently, a slower reaction rate compared to the fluoro analog.

  • 4-Bromo-3-nitrotoluene: Bromine is the least electronegative of the three halogens, leading to the least polarized C-Br bond and the slowest reaction rate in SNAr.

Data Presentation

The following table summarizes the expected relative reactivity and provides available experimental data for the reaction of 4-halo-3-nitrotoluenes with piperidine (B6355638) to form 4-(piperidin-1-yl)-3-nitrotoluene. Please note that the reaction conditions and yields are sourced from different studies and may not be directly comparable, but they serve to illustrate the general reactivity trends.

ReagentLeaving GroupRelative Reactivity (Theoretical)Reaction ConditionsYield (%)Reference
4-Fluoro-3-nitrotolueneFHighestNot specifiedNot specified[4]
This compoundClIntermediateNot specifiedNot specified[5]
4-Bromo-3-nitrotolueneBrLowestK₂CO₃, DMSO, 100 °C99%[6]

Note: While a specific yield for the reaction of 4-bromo-3-nitrotoluene with piperidine is cited, it is important to recognize that reaction optimization can lead to high yields even for less reactive substrates.

Experimental Protocols

The following is a general, representative protocol for a nucleophilic aromatic substitution reaction of a 4-halo-3-nitrotoluene with an amine, based on procedures for similar substrates.

General Procedure for the Synthesis of 4-Alkylamino-3-nitrotoluene Derivatives:

Materials:

  • 4-Halo-3-nitrotoluene (1.0 eq)

  • Alkylamine (e.g., piperidine) (2.0-3.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., DMF, DMSO)

Procedure:

  • To a solution of the 4-halo-3-nitrotoluene (10 mmol) in the chosen solvent (20 mL), add the alkylamine (30 mmol) and the base (30 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 25-120 °C) and stir for the required time (e.g., 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (200 mL).

  • Extract the product with an organic solvent such as ethyl acetate (B1210297) (2 x 200 mL).

  • Combine the organic layers, wash with water (2 x 200 mL) and brine (200 mL), and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 4-alkylamino-3-nitrotoluene.[6]

Mandatory Visualizations

Logical Relationship of Reactivity in SNAr

G cluster_reactivity Reactivity in SNAr 4-Fluoro-3-nitrotoluene 4-Fluoro-3-nitrotoluene This compound This compound 4-Fluoro-3-nitrotoluene->this compound > 4-Bromo-3-nitrotoluene 4-Bromo-3-nitrotoluene This compound->4-Bromo-3-nitrotoluene >

Caption: Relative reactivity of 4-halo-3-nitrotoluenes in SNAr.

Experimental Workflow for SNAr Synthesis

G reagents 4-Halo-3-nitrotoluene + Nucleophile + Base + Solvent reaction Heating and Stirring (Monitor by TLC) reagents->reaction workup Quench with Water & Extract with Organic Solvent reaction->workup purification Wash, Dry, Concentrate & Column Chromatography workup->purification product Pure Product purification->product

Caption: General workflow for SNAr synthesis.

Conclusion

The choice of reagent among 4-fluoro-, 4-chloro-, and 4-bromo-3-nitrotoluene for a specific synthesis will depend on a balance of factors including desired reaction rate, cost, and availability. From a purely chemical reactivity standpoint in nucleophilic aromatic substitution, 4-fluoro-3-nitrotoluene is the superior choice, offering the potential for faster reactions and milder conditions. However, 4-chloro- and 4-bromo-3-nitrotoluene remain valuable and widely used reagents, often providing excellent yields under optimized conditions, and may be more cost-effective for large-scale syntheses. Researchers should consider the specific requirements of their synthetic target and process when selecting the most appropriate starting material.

References

A Comparative Guide to the Isomer Distribution in the Nitration of p-Chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitration of p-chlorotoluene is a classic example of electrophilic aromatic substitution, yielding a mixture of mononitro isomers. The regioselectivity of this reaction is governed by the directing effects of the two substituents on the aromatic ring: the activating, ortho,para-directing methyl group and the deactivating, yet also ortho,para-directing chloro group. This guide provides a comparative analysis of the isomer distribution under various experimental conditions, supported by published data and detailed experimental protocols.

Isomer Distribution: A Comparative Analysis

The nitration of p-chlorotoluene primarily yields two major isomers: 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene. The ratio of these isomers is significantly influenced by the reaction conditions, including the composition of the nitrating agent, temperature, and the presence of additives. Below is a summary of reported isomer distributions under different experimental setups.

Nitrating Agent / Conditions4-chloro-2-nitrotoluene (%)This compound (%)Dinitro ByproductsReference
Mixed Acid (H₂SO₄/HNO₃/H₂O: 60/35/5) at 15-20°C~65~35Present[1]
Mixed Acid (composition unspecified)6634Not specified[2]
Mixed Acid (composition unspecified)53-62.537.5-47Not specified[1]
Mixed Acid in the presence of an aliphatic dichloride at -5 to 15°C72.527.5Reduced[3]
Nitric acid, phosphoric oxide, and acetic anhydride5050Not specified[3]

Reaction Mechanism and Directing Effects

The nitration of p-chlorotoluene proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the reaction of nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Sigma Complexes (Intermediates) cluster_products Products pCT p-Chlorotoluene SigmaOrtho Ortho-attack (Position 2) pCT->SigmaOrtho + NO₂⁺ SigmaMeta Meta-attack (Position 3) pCT->SigmaMeta + NO₂⁺ Nitronium NO₂⁺ (Electrophile) ProductOrtho 4-chloro-2-nitrotoluene SigmaOrtho->ProductOrtho - H⁺ ProductMeta This compound SigmaMeta->ProductMeta - H⁺

Caption: Nitration of p-chlorotoluene reaction pathway.

The directing effects of the methyl (-CH₃) and chloro (-Cl) groups determine the position of the incoming nitro group. The methyl group is an activating group and a strong ortho,para-director due to its electron-donating inductive and hyperconjugation effects. The chlorine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho,para-director because of its electron-donating resonance effect.

The positions ortho to the methyl group (positions 2 and 6) and ortho to the chloro group (positions 3 and 5) are the most likely sites for electrophilic attack. The observed products, 4-chloro-2-nitrotoluene (nitration at position 2, ortho to the methyl group) and this compound (nitration at position 3, ortho to the chloro group), are consistent with these directing effects.

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Standard Nitration with Mixed Acid

This protocol is a typical laboratory procedure for the mononitration of p-chlorotoluene.

  • Reagents:

    • p-Chlorotoluene

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Ice

    • Water

    • Dilute sodium carbonate solution

  • Procedure:

    • Prepare a nitrating mixture by slowly adding a specific molar ratio of concentrated nitric acid to concentrated sulfuric acid, while cooling the mixture in an ice bath.

    • To a cooled solution of p-chlorotoluene, add the nitrating mixture dropwise with constant stirring, maintaining the reaction temperature between 15-20°C.

    • After the addition is complete, continue stirring for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

    • Pour the reaction mixture slowly onto crushed ice with stirring.

    • Separate the oily layer of the crude product.

    • Wash the organic layer sequentially with water and a dilute sodium carbonate solution to remove any residual acid.

    • Dry the crude product over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

    • The resulting mixture of isomers can be separated by fractional distillation or a combination of distillation and crystallization (freezing).[1]

Protocol 2: Low-Temperature Nitration with an Aliphatic Dichloride Additive

This modified procedure aims to improve the isomer ratio in favor of 4-chloro-2-nitrotoluene and reduce the formation of dinitro byproducts.[3]

  • Reagents:

    • p-Chlorotoluene

    • An aliphatic dichloride (e.g., dichloromethane)

    • Concentrated Sulfuric Acid

    • Concentrated Nitric Acid

  • Procedure:

    • Cool a mixture of p-chlorotoluene and the aliphatic dichloride to a temperature between -5°C and 15°C.

    • Prepare the nitrating mixture as described in Protocol 1.

    • Slowly add the nitrating mixture to the cooled p-chlorotoluene solution while maintaining the low temperature.

    • Follow the workup procedure as outlined in Protocol 1.

Isomer Separation Workflow

The separation of the 4-chloro-2-nitrotoluene and this compound isomers is typically achieved through physical methods based on their different physical properties.

Separation_Workflow Start Crude Nitration Product (Mixture of Isomers) Distillation Fractional Distillation Start->Distillation Product1 4-chloro-2-nitrotoluene (Lower boiling point) Distillation->Product1 Distillate Residue Residue (Higher boiling isomers and byproducts) Distillation->Residue Freezing Freezing Operation Product2 This compound (Higher boiling point) Freezing->Product2 Crystallized solid Residue->Freezing

Caption: General workflow for the separation of nitrated isomers.

Conclusion

The isomer distribution in the nitration of p-chlorotoluene is a tunable outcome dependent on the chosen experimental conditions. While standard mixed-acid nitration provides a mixture rich in 4-chloro-2-nitrotoluene, modifications to the temperature and the use of additives can further enhance the selectivity for this isomer. For applications requiring a different isomer ratio, alternative nitrating systems can be employed. The selection of a particular protocol will depend on the desired product distribution, yield, and the scale of the reaction. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Comparative analysis of reducing agents for 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of the nitro group in 4-Chloro-3-nitrotoluene to produce 4-chloro-3-aminotoluene (also known as 2-chloro-5-aminotoluene) is a critical transformation in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The primary challenge in this process is achieving high chemoselectivity, reducing the nitro group while preserving the aryl-chloride bond, which is susceptible to hydrogenolysis (dehalogenation). This guide provides an objective comparison of common reducing agents, supported by experimental data from related compounds, to aid researchers in selecting the optimal method for their specific needs.

Performance Comparison of Key Reducing Agents

The selection of a reducing agent depends on factors such as yield, selectivity, cost, safety, and scalability. Below is a summary of performance data for the most common reduction systems. Note that while data for the exact target molecule is scarce in publicly available literature, data from closely related isomers and analogs provide valuable benchmarks.

Reducing SystemCatalyst/ReagentSolventTemperaturePressureReaction TimeYieldSelectivity (Dehalogenation)Key Considerations
Catalytic Hydrogenation Pd/C or Pt CatalystMethanol (B129727) / Ethanol (B145695)80-120°C0.7-2.0 MPa (H₂)3.5-4 hours>96%[1]>98% (Low dehalogenation, <1.2%)[2][3]Highly efficient, clean byproducts (water). Requires specialized pressure equipment. Risk of dehalogenation must be managed.[4][5]
Metal/Acid Reduction SnCl₂·2H₂O / HClEthanolReflux (~78°C)Atmospheric~1-2 hours~99% (quantitative)[6]High (>99%)[6]Excellent yield and selectivity, mild conditions. Generates significant tin waste, requiring careful workup and disposal.[6][7]
Metal/Acid Reduction Fe / HCl (Bechamp)Water / EthanolRefluxAtmosphericVariableGood-ExcellentGenerally highCost-effective and widely used industrially.[8] Generates large amounts of iron sludge, making workup and purification challenging.[8]
Sulfide (B99878) Reduction Na₂S or (NH₄)₂SWater / EthanolRoom Temp - RefluxAtmosphericVariableGoodVery HighKnown for excellent selectivity (Zinin Reduction), avoiding dehalogenation.[9] Can be used for selective reduction of one nitro group in dinitro compounds. The reaction can produce odorous sulfur byproducts.[10]

Analysis of Reducing Agents

Catalytic Hydrogenation

This method is a cornerstone of industrial synthesis due to its high efficiency and atom economy, producing only water as a byproduct. Catalysts like Palladium on Carbon (Pd/C) or Platinum are typically used.

  • Advantages: High yields, excellent selectivity when controlled, and clean reaction profile.

  • Disadvantages: Requires investment in high-pressure hydrogenation equipment. The catalyst is expensive, and there is a persistent risk of dehalogenation, where the chlorine atom is reductively cleaved.[4] This can sometimes be mitigated by adding catalyst poisons like diphenylsulfide.[11]

  • Best For: Large-scale, clean production where capital investment is feasible and process optimization can be performed to minimize side reactions.

Stannous Chloride (SnCl₂) Reduction

Reduction using stannous chloride in an acidic medium like ethanol and hydrochloric acid is a highly effective and reliable lab-scale method.

  • Advantages: Offers excellent yields and chemoselectivity under mild, atmospheric conditions, effectively preserving the chloro-substituent.[6] The reaction is often homogeneous and proceeds quickly.[6]

  • Disadvantages: Poor atom economy, generating significant amounts of tin-based waste, which can be toxic and requires specialized disposal procedures. The workup can be cumbersome.[6]

  • Best For: Laboratory and small-scale synthesis where high purity and yield are prioritized over waste generation and cost.

Iron/HCl (Bechamp Reduction)

The Bechamp reduction, using iron filings in an acidic medium, is one of the oldest and most economical methods for nitro group reduction.[9]

  • Advantages: Very low cost of reagents (iron powder) and high reliability. It is generally selective for the nitro group.[8][12]

  • Disadvantages: The reaction is notoriously messy, producing large volumes of iron oxide sludge that can complicate product isolation and purification.[8] The workup process is often tedious.

  • Best For: Scenarios where cost is the primary driver and extensive purification capabilities are available.

Sulfide Reduction (Zinin Reduction)

Using reagents like sodium sulfide (Na₂S) or ammonium (B1175870) sulfide ((NH₄)₂S) is known for its exceptional chemoselectivity.

  • Advantages: Excellent for substrates where other functional groups are sensitive. It is particularly effective at selectively reducing one nitro group in the presence of another or in molecules prone to dehalogenation.[10]

  • Disadvantages: The reaction can be slower, and the use of sulfide reagents often leads to the formation of malodorous sulfur-containing byproducts.

  • Best For: Substrates with sensitive functional groups where preserving the molecular structure is paramount and other methods fail to provide adequate selectivity.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation (Adapted from similar substrates)
  • Reaction Setup: To a solution of this compound (1 equivalent) in methanol or ethanol in a high-pressure autoclave, add 5% Pd/C catalyst (0.5-2 mol%).

  • Procedure: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to 1-2 MPa.[1][2] Heat the reaction mixture to 80-90°C with vigorous stirring.[1]

  • Monitoring and Workup: Monitor the reaction progress by tracking hydrogen uptake or by TLC/GC analysis. Once the reaction is complete (typically 3-4 hours), cool the reactor to room temperature and carefully vent the hydrogen.[1] Filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude 4-chloro-3-aminotoluene. Further purification can be achieved by distillation or recrystallization.

Protocol 2: Stannous Chloride Reduction (Adapted from 4-Benzyloxy-3-chloronitrobenzene)[6]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1 equivalent) and ethanol. To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4 equivalents).

  • Procedure: Slowly add concentrated hydrochloric acid (4-5 equivalents) to the mixture. Heat the reaction to reflux (around 78°C) and stir until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).

  • Workup: Cool the reaction mixture to room temperature. Slowly basify the mixture with a cold aqueous solution of NaOH (e.g., 2N) until the pH is >12, which will first precipitate and then redissolve the tin hydroxides. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the product.

Workflow and Logic Diagrams

A general workflow for the reduction process is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification start Starting Material (this compound) reagents Select Reducing Agent (e.g., Pd/C, SnCl2, Fe) setup Reaction Setup (Solvent, Temp, Pressure) reagents->setup reduction Reduction Reaction setup->reduction workup Quenching & Workup (Filtration / Extraction) reduction->workup purify Purification (Distillation / Recrystallization) workup->purify product Final Product (4-Chloro-3-aminotoluene) purify->product

Caption: General experimental workflow for the reduction of this compound.

The decision-making process for selecting a suitable reducing agent can be visualized as follows.

G start Select Reduction Method q_scale Scale? start->q_scale q_cost Is Cost the Primary Driver? q_scale->q_cost Lab Scale c_hydro Catalytic Hydrogenation q_scale->c_hydro Industrial Scale q_selectivity High Selectivity Crucial? q_cost->q_selectivity No c_fehcl Fe / HCl q_cost->c_fehcl Yes c_sncl2 SnCl2 / HCl q_selectivity->c_sncl2 Yes (Good Yield) c_sulfide Sulfide (Zinin) q_selectivity->c_sulfide Yes (Sensitive Substrate)

Caption: Decision tree for selecting a reducing agent based on key project requirements.

References

Validating the Structure of 4-Chloro-3-nitrotoluene and Its Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of synthetic compounds is a cornerstone of chemical research and drug development. For derivatives of 4-chloro-3-nitrotoluene, a versatile intermediate in the synthesis of various bioactive molecules, unambiguous structural validation is paramount to ensure the desired chemical entity has been produced. This guide provides a comparative overview of key analytical techniques, presenting experimental data for this compound and its derivative, (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide, as a practical example.

An integrated spectroscopic approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offers a comprehensive and robust methodology for structural confirmation. Each technique provides unique and complementary information, which, when pieced together, allows for a confident assignment of the molecular structure.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a representative derivative. This data serves as a benchmark for researchers working with similar compounds.

Table 1: Spectroscopic Data for this compound

TechniqueParameterObserved ValueInterpretation
¹H NMR Chemical Shift (δ)7.63 (d, 1H), 7.42 (dd, 1H), 7.21 (d, 1H), 2.45 (s, 3H)Aromatic protons and a methyl group on the benzene (B151609) ring.
¹³C NMR Chemical Shift (δ)148.9, 134.9, 132.8, 131.7, 125.1, 124.6, 20.1Six distinct aromatic carbons and one methyl carbon.[1]
Mass Spec. Molecular Ion (m/z)171.01Corresponds to the molecular weight of C₇H₆ClNO₂.
FTIR Wavenumber (cm⁻¹)~1530, ~1350Characteristic asymmetric and symmetric stretching of the nitro group (NO₂).
~3000-3100Aromatic C-H stretching.
~1050C-Cl stretching.

Table 2: Spectroscopic Data for (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide

TechniqueParameterObserved ValueInterpretation
¹H NMR Chemical Shift (δ)11.89 (s, 1H), 8.36 (s, 1H), 8.13 (d, 1H), 7.89 (dd, 1H), 7.74 (d, 1H), 2.09 (s, 3H)Protons of the hydrazide, aromatic ring, and acetyl methyl group.
¹³C NMR Chemical Shift (δ)171.8, 148.8, 143.2, 135.2, 132.9, 131.9, 125.4, 124.8, 20.9Carbons of the carbonyl, aromatic ring, and acetyl methyl group.
Mass Spec. Molecular Ion (m/z)257.03Corresponds to the molecular weight of C₉H₈ClN₃O₃.
FTIR Wavenumber (cm⁻¹)3221 (N-H), 1668 (C=O), 1527, 1348 (NO₂)Presence of N-H, carbonyl, and nitro functional groups.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible data. Below are standard protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: The analysis is performed on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: The analysis is carried out on a mass spectrometer equipped with an ESI source.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode, depending on the analyte's properties. Scan over a mass range that includes the expected molecular weight of the compound.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts) to determine the molecular weight. High-resolution mass spectrometry can provide the exact mass, which aids in determining the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol for FTIR of a Liquid Sample (Neat):

  • Sample Preparation: If the sample is a liquid, a neat spectrum can be obtained by placing a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the sample plates in the spectrometer's sample holder and acquire the infrared spectrum.

  • Data Acquisition: Typically, spectra are collected over the mid-infrared range (4000-400 cm⁻¹). Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule by comparing the observed frequencies to correlation charts.

Workflow for Structural Validation

A systematic workflow ensures that all necessary data is collected and interpreted in a logical manner to arrive at an unambiguous structure. The following diagram illustrates a typical workflow for the structural validation of a newly synthesized this compound derivative.

G Workflow for Structural Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_interpretation Data Interpretation & Structure Elucidation cluster_validation Final Validation synthesis Synthesize Derivative purification Purify Compound (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms Obtain Mass Spectrum ir FTIR Spectroscopy purification->ir Obtain IR Spectrum nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Obtain NMR Spectra mw_formula Determine Molecular Weight & Propose Molecular Formula ms->mw_formula func_groups Identify Functional Groups ir->func_groups h_c_framework Elucidate H/C Framework & Connectivity nmr->h_c_framework assemble Assemble Fragments & Propose Structure mw_formula->assemble func_groups->assemble h_c_framework->assemble confirm Confirm Structure with All Data assemble->confirm validated_structure Validated Structure confirm->validated_structure

Caption: Integrated workflow for the structural validation of organic compounds.

By following this structured approach and comparing the acquired data with known values for related compounds, researchers can confidently validate the structures of novel this compound derivatives, ensuring the integrity and reliability of their scientific findings.

References

A Comparative Purity Analysis of Commercial 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the purity of commercially available 4-Chloro-3-nitrotoluene, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this reagent is critical as impurities can lead to side reactions, lower yields, and the formation of undesired byproducts in multi-step syntheses. This document presents a summary of stated purities from various commercial suppliers and provides a detailed experimental protocol for independent verification using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used analytical technique for such compounds.

Commercial Supplier Purity Overview

The following table summarizes the advertised purity of this compound from a selection of commercial suppliers. It is important to note that these values are as stated by the suppliers and independent verification is always recommended for critical applications.

Supplier/BrandStated Purity (%)Analytical Method
Henan Fengda Chemical Co., Ltd.99%Not Specified
Shaanxi Dideu Medichem Co. Ltd.99.0%+Not Specified
Hebei Chuanghai Biotechnology Co., Ltd.99%Not Specified
Fisher Scientific (Thermo Scientific Chemicals)≥97.0%GC[1][2]
Sigma-Aldrich (technical grade)Not specified; "technical grade" implies it may contain impuritiesNot Specified
TCI Chemical>97.0%GC[3]
SynQuest Laboratories98%Not Specified[3]
Matrix Scientific95%+Not Specified[3]

Experimental Protocol for Purity Determination by Gas Chromatography (GC-FID)

This section details a standardized method for the determination of the purity of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID). This method is designed to be robust and reproducible for the quantitative analysis of the main component and potential impurities.

Materials and Reagents
  • Sample: Commercial this compound

  • Solvent: Methanol (HPLC grade or equivalent)

  • Internal Standard (Optional but Recommended): 1-Chloro-3-nitrobenzene or another suitable non-interfering compound.

  • Carrier Gas: Helium or Nitrogen (high purity)

  • Gases for FID: Hydrogen and Air (high purity)

Instrumentation
  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • GC Column: A non-polar or medium-polarity capillary column is recommended. A DB-5 or equivalent (5% phenyl-methylpolysiloxane) column of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a suitable choice.

Preparation of Solutions
  • Sample Solution: Accurately weigh approximately 100 mg of the commercial this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

  • Internal Standard Stock Solution (if used): Accurately weigh approximately 100 mg of the internal standard into a 10 mL volumetric flask. Dissolve in and dilute to the mark with methanol.

  • Working Standard/Sample Solution (if using an internal standard): Transfer a known volume (e.g., 1 mL) of the sample solution and a known volume (e.g., 1 mL) of the internal standard stock solution into a 10 mL volumetric flask and dilute to the mark with methanol.

GC-FID Conditions
ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Detector Temperature 280 °C
Detector Gases Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (He/N2): 25 mL/min

Note: These parameters may require optimization based on the specific instrument and column used.

Data Analysis
  • Inject the prepared sample solution into the GC system.

  • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a standard of known identity.

  • Calculate the purity of the sample using the area percent method. The purity is the percentage of the peak area of this compound relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • If an internal standard is used, a calibration curve should be generated to determine the response factor of this compound relative to the internal standard for more accurate quantification.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the purity of commercial this compound.

Purity_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing and Analysis sample Weigh Commercial This compound Sample dissolve_sample Dissolve in Methanol in a Volumetric Flask sample->dissolve_sample injection Inject Sample into GC dissolve_sample->injection separation Chromatographic Separation on Capillary Column injection->separation detection Detection by FID separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calc Calculate Purity (Area % Method) peak_integration->purity_calc final_report Final Purity Report purity_calc->final_report

Caption: Workflow for GC-FID Purity Analysis of this compound.

References

A Comparative Guide to the Reactivity of Substituted Nitrotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted nitrotoluenes in several key classes of organic reactions: electrophilic aromatic substitution, nucleophilic aromatic substitution, oxidation of the methyl group, and reduction of the nitro group. The influence of various substituents on the reactivity and regioselectivity of these transformations is discussed, supported by experimental data.

Reactivity Comparison Data

The following tables summarize quantitative data on the reactivity of substituted nitrotoluenes and related compounds. Direct comparative data for a comprehensive series of substituted nitrotoluenes under identical conditions is limited in the literature; therefore, data from closely related systems is included to illustrate reactivity trends.

Electrophilic Aromatic Substitution: Nitration

The introduction of a nitro group onto a substituted toluene (B28343) ring is a classic example of electrophilic aromatic substitution (EAS). The reactivity and orientation of the incoming nitro group are dictated by the electronic effects of the substituents already present on the ring.

SubstrateRelative Rate of Nitration (vs. Benzene = 1)Product Distribution (%)Reference
Toluene~25ortho-Nitrotoluene: ~59, meta-Nitrotoluene: ~4, para-Nitrotoluene: ~37[1]
p-NitrotolueneSignificantly slower than toluene2,4-Dinitrotoluene[2]
o-NitrotolueneSignificantly slower than toluene2,4-Dinitrotoluene, 2,6-Dinitrotoluene[2]
m-NitrotolueneSignificantly slower than toluene2,5-Dinitrotoluene, 3,4-Dinitrotoluene[2]

Note: The nitro group is strongly deactivating, making nitration of nitrotoluenes much slower than that of toluene. The methyl group directs the incoming nitro group to the ortho and para positions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is characteristic of aromatic rings bearing strong electron-withdrawing groups, such as nitro groups, and a good leaving group. The nitro group activates the ring towards nucleophilic attack, especially when positioned ortho or para to the leaving group.

SubstrateNucleophileSolventRelative RateReference
1-Chloro-2,4-dinitrobenzenePiperidineEthanol1.0[3]
1-Fluoro-2,4-dinitrobenzenePiperidineEthanol>100[3]
1-Bromo-2,4-dinitrobenzenePiperidineEthanol~0.8[3]
1-Iodo-2,4-dinitrobenzenePiperidineEthanol~0.4[3]

Note: While not all are nitrotoluenes, this data illustrates the effect of the leaving group on the reaction rate. Fluorine, despite being the most electronegative halogen, is the best leaving group in SNAr due to its ability to stabilize the intermediate Meisenheimer complex through its strong inductive effect.

Oxidation of the Methyl Group

The methyl group of nitrotoluenes can be oxidized to a carboxylic acid. The position of the nitro group influences the reaction's facility.

SubstrateOxidizing AgentProductYield (%)Reference
p-NitrotolueneNa2Cr2O7, H2SO4p-Nitrobenzoic acid82-86[4]
o-NitrotolueneAir, N-acetoxyphthalimide, Co(OAc)2, Mn(OAc)2o-Nitrobenzoic acid51[5]
m-NitrotolueneAir, N-acetoxyphthalimide, Co(OAc)2, Mn(OAc)2m-Nitrobenzoic acid92[5]
p-NitrotolueneAir, N-acetoxyphthalimide, Co(OAc)2, Mn(OAc)2p-Nitrobenzoic acid81[5]

Note: The reaction conditions vary between these examples, which will affect the yields. However, it is evident that the oxidation of the methyl group is a viable transformation for all three isomers of mononitrotoluene.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group by various reagents. The electronic environment of the nitroaromatic compound can influence the rate of reduction.

SubstrateReducing AgentRelative Rate Constant (k)Reference
2,4-Dinitrochlorobenzene (DNCB)Zero-valent iron1.00[6]
2,4-Dinitroanisole (DNAN)Zero-valent iron0.83[6]
2,4-Dinitrophenol (DNP)Zero-valent iron0.36[6]

Note: This data for dinitro-substituted compounds shows that the rate of reduction is influenced by the other substituent on the ring. The more electron-withdrawing the substituent (Cl > OCH3 > OH), the faster the reduction.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Electrophilic Aromatic Substitution: Nitration of Toluene

Objective: To synthesize nitrotoluene from toluene via electrophilic aromatic substitution.

Materials:

  • Toluene (1.0 mL)

  • Concentrated nitric acid (1.0 mL)

  • Concentrated sulfuric acid (1.0 mL)

  • Diethyl ether

  • 10% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice-water bath

  • 5 mL conical vial with spin vane

  • Stirrer

  • Separatory funnel

Procedure:

  • Cool 1.0 mL of toluene in a 5 mL conical vial placed in an ice-water bath.

  • In a separate container, carefully add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid, also cooled in an ice-water bath.

  • Slowly add the cooled acid mixture dropwise to the stirring toluene over a period of about 10 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for 15 minutes, then allow the mixture to warm to room temperature and stir for an additional 15 minutes.

  • Carefully transfer the reaction mixture to a separatory funnel containing 10 mL of cold water.

  • Extract the product with two 5 mL portions of diethyl ether.

  • Combine the organic layers and wash with 10 mL of 10% sodium bicarbonate solution, followed by 10 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried ether solution and evaporate the solvent to obtain the nitrotoluene product.[6]

Oxidation of p-Nitrotoluene to p-Nitrobenzoic Acid

Objective: To oxidize the methyl group of p-nitrotoluene to a carboxylic acid.

Materials:

  • p-Nitrotoluene (1.0 g)

  • Sodium dichromate dihydrate (Na2Cr2O7·2H2O, 3.0 g)

  • Concentrated sulfuric acid (2.5 mL)

  • Water

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel

Procedure:

  • To a 50 mL round-bottom flask, add 1.0 g of p-nitrotoluene and 3.0 g of sodium dichromate dihydrate.

  • Carefully add 5 mL of water, and then slowly add 2.5 mL of concentrated sulfuric acid while swirling the flask.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 30 minutes.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Pour the cooled mixture into 20 mL of cold water.

  • Collect the precipitated crude p-nitrobenzoic acid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from hot water to obtain pure p-nitrobenzoic acid.[4]

Reduction of a Nitro Group: Synthesis of p-Toluidine (B81030) from p-Nitrotoluene

Objective: To reduce the nitro group of p-nitrotoluene to an amino group.

Materials:

  • p-Nitrotoluene (1.0 g)

  • Granulated tin (2.0 g)

  • Concentrated hydrochloric acid (4.5 mL)

  • Sodium hydroxide (B78521) solution (50%)

  • Diethyl ether

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Place 1.0 g of p-nitrotoluene and 2.0 g of granulated tin in a 100 mL round-bottom flask.

  • Add 4.5 mL of concentrated hydrochloric acid in small portions, swirling the flask after each addition.

  • After the initial vigorous reaction subsides, attach a reflux condenser and heat the mixture in a water bath at 100 °C for 30 minutes.

  • Cool the flask to room temperature and slowly add 50% sodium hydroxide solution until the solution is strongly alkaline (test with litmus (B1172312) paper).

  • Transfer the mixture to a separatory funnel and extract the p-toluidine with two 15 mL portions of diethyl ether.

  • Combine the ether extracts and dry over anhydrous potassium carbonate.

  • Filter the solution and evaporate the ether to obtain the crude p-toluidine.

Reaction Pathways and Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for analyzing product mixtures.

Electrophilic_Aromatic_Substitution Toluene Toluene Intermediate Sigma Complex (Resonance Stabilized Cation) Toluene->Intermediate Attack by pi electrons Nitronium Nitronium Ion (NO2+) Nitronium->Intermediate Ortho ortho-Nitrotoluene Intermediate->Ortho Deprotonation Meta meta-Nitrotoluene Intermediate->Meta Deprotonation Para para-Nitrotoluene Intermediate->Para Deprotonation

Caption: Electrophilic nitration of toluene proceeds via a resonance-stabilized carbocation intermediate.

SNAr_Mechanism Substrate Aryl Halide (e.g., 2,4-Dinitrochlorotoluene) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Meisenheimer Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Nucleophilic Attack Product Substituted Product Meisenheimer->Product Elimination Leaving_Group Leaving Group (X-) Meisenheimer->Leaving_Group Experimental_Workflow Start Reaction Setup Reaction Perform Reaction under Controlled Conditions Start->Reaction Workup Reaction Workup (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Product Analysis (e.g., GC, NMR, IR) Purification->Analysis End Characterized Product(s) Analysis->End

References

A Comparative Guide to the Synthesis of 4-Chloro-3-nitrotoluene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cost-benefit analysis of the primary synthesis methods for 4-Chloro-3-nitrotoluene, a key intermediate in the pharmaceutical and fine chemical industries. Researchers, scientists, and drug development professionals can leverage this objective comparison, supported by experimental data, to select the most suitable synthesis strategy for their specific needs, considering factors such as yield, cost, safety, and environmental impact.

Executive Summary

The industrial production of this compound is dominated by the nitration of p-chlorotoluene, a method favored for its use of readily available and inexpensive starting materials. However, this process necessitates a costly and energy-intensive separation of the desired product from its primary isomer, 4-chloro-2-nitrotoluene (B43163). Alternative laboratory-scale syntheses, such as the Sandmeyer reaction starting from 3-nitro-4-aminotoluene and a method commencing with 4-methyl-2-nitrobenzoic acid, offer higher selectivity but involve more expensive reagents and multi-step processes, making them less economically viable for large-scale production.

Data Presentation: A Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the three primary synthesis methods of this compound.

ParameterMethod 1: Nitration of p-ChlorotolueneMethod 2: From 3-nitro-4-aminotoluene (Sandmeyer Reaction)Method 3: From 4-methyl-2-nitrobenzoic acid
Starting Materials p-Chlorotoluene, Nitric Acid, Sulfuric Acid3-nitro-4-aminotoluene, Sodium Nitrite (B80452), Hydrochloric Acid, Cuprous Chloride4-methyl-2-nitrobenzoic acid, Silver Sulfate, Copper Acetate, 2,9-dimethyl-1,10-phenanthroline, Sodium Chloride, Dimethyl Sulfoxide
Overall Yield ~35% (of the isomer mixture)Reported yields can be high, but multi-step nature may lower overall yield.~51%[1]
Reaction Steps 1 (plus separation)2 (Diazotization and Sandmeyer reaction)1
Reaction Temperature 15-55°C[2]0-5°C (diazotization), room temp to boiling (Sandmeyer)160°C[1]
Reaction Time 4-5 hours[2]Varies per step24 hours[1]
Purity of Crude Product Mixture of isomers (~65% 4-chloro-2-nitrotoluene, ~35% this compound)[2]HighHigh
Separation Method Fractional Distillation and CrystallizationStandard workup and purificationColumn Chromatography
Estimated Raw Material Cost per kg of Product LowModerate to HighHigh
Scalability HighModerateLow

Experimental Protocols

Method 1: Nitration of p-Chlorotoluene

This method is the most common industrial route for producing this compound.[3]

Reaction: p-Chlorotoluene is reacted with a nitrating mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction yields a mixture of isomers, primarily 4-chloro-2-nitrotoluene and this compound.

Detailed Protocol: A typical industrial process involves nitrating 3500 kg of p-chlorotoluene at 15-20°C over 4-5 hours by adding 5060 kg of a nitrating acid composed of 60% sulfuric acid, 35% nitric acid, and 5% water.[2] The crude product is then diluted with water, and the oil layer is separated and washed. The resulting product contains approximately 65% 4-chloro-2-nitrotoluene and 35% this compound.[2]

Separation: The isomeric mixture is separated by fractional distillation and freezing operations to yield the purified this compound.[2]

Method 2: Synthesis from 3-nitro-4-aminotoluene (Sandmeyer Reaction)

This method offers a more selective route to this compound, avoiding the issue of isomer separation.

Reaction: This is a two-step process. First, 3-nitro-4-aminotoluene is converted to a diazonium salt using sodium nitrite and a strong acid (diazotization). The resulting diazonium salt is then reacted with cuprous chloride in a Sandmeyer reaction to replace the diazonium group with a chlorine atom.

Detailed Protocol: While a specific modern, high-yield protocol is not readily available in the public domain, a general historical procedure involves the addition of sodium nitrite to a boiling mixture of 3-nitro-4-aminotoluene, cuprous chloride, and hydrochloric acid.[4]

Method 3: Synthesis from 4-methyl-2-nitrobenzoic acid

This laboratory-scale method provides a high-purity product.

Reaction: This method involves the conversion of 4-methyl-2-nitrobenzoic acid to this compound in the presence of various catalysts.

Detailed Protocol: In a reaction tube, 6.2 mg of silver sulfate, 36.3 mg of copper acetate, 12.5 mg of 2,9-dimethyl-1,10-o-phenanthroline, 36.2 mg of 4-methyl-2-nitrobenzoic acid, and 17.5 mg of sodium chloride are mixed in 4 mL of dimethyl sulfoxide. The mixture is heated and stirred at 160°C for 24 hours under an oxygen atmosphere. After quenching with water and extraction with ethyl acetate, the product is obtained with a 51% yield.[1]

Cost-Benefit Analysis

Method 1: Nitration of p-Chlorotoluene
  • Benefits: This method utilizes cheap and readily available bulk chemicals. The process is straightforward and highly scalable, making it ideal for industrial production.

  • Costs: The primary drawback is the formation of a mixture of isomers, which requires a costly and energy-intensive separation process. Fractional distillation consumes a significant amount of energy, contributing substantially to the overall production cost.[5] The capital investment for large-scale distillation columns is also high.

Method 2: From 3-nitro-4-aminotoluene (Sandmeyer Reaction)
  • Benefits: This route offers high selectivity for the desired product, eliminating the need for complex isomer separation.

  • Costs: The starting material, 3-nitro-4-aminotoluene, is more expensive than p-chlorotoluene. The multi-step nature of the process can lead to a lower overall yield and increased processing time. The use of copper salts also introduces waste disposal considerations.

Method 3: From 4-methyl-2-nitrobenzoic acid
  • Benefits: This method provides a high-purity product with a good yield in a single step.

  • Costs: The starting material, 4-methyl-2-nitrobenzoic acid, and the catalysts used are significantly more expensive than the reagents for the other methods. The reaction conditions are also more demanding (high temperature, long reaction time), making it unsuitable for large-scale and cost-effective production.

Mandatory Visualizations

Synthesis_Methods_Comparison cluster_0 Method 1: Nitration of p-Chlorotoluene cluster_1 Method 2: Sandmeyer Reaction cluster_2 Method 3: From Benzoic Acid Derivative pCT p-Chlorotoluene Nitration Nitration (HNO3, H2SO4) pCT->Nitration IsomerMix Isomer Mixture (4-Chloro-2-nitrotoluene & This compound) Nitration->IsomerMix Separation Fractional Distillation & Crystallization IsomerMix->Separation Product1 This compound Separation->Product1 NAT 3-nitro-4-aminotoluene Diazotization Diazotization (NaNO2, HCl) NAT->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuCl) Diazonium->Sandmeyer Product2 This compound Sandmeyer->Product2 BenzoicAcid 4-methyl-2-nitrobenzoic acid CatalyticConv Catalytic Conversion (Ag/Cu catalysts, NaCl, DMSO) BenzoicAcid->CatalyticConv Product3 This compound CatalyticConv->Product3

Caption: A logical workflow of the three main synthesis methods for this compound.

Conclusion and Recommendation

For large-scale industrial production, the nitration of p-chlorotoluene remains the most economically viable method despite the challenges associated with isomer separation. The low cost of starting materials outweighs the high energy and capital costs of purification.

For laboratory-scale synthesis, where purity and selectivity are often prioritized over cost, the Sandmeyer reaction starting from 3-nitro-4-aminotoluene presents a more attractive option. It avoids the difficult separation of isomers and provides a cleaner product.

The synthesis from 4-methyl-2-nitrobenzoic acid, while elegant, is currently too expensive for practical application beyond specialized research purposes due to the high cost of the starting material and catalysts.

Future research and development should focus on improving the efficiency and reducing the cost of isomer separation for the nitration of p-chlorotoluene, or on developing more cost-effective and scalable versions of the more selective synthesis routes.

References

A Mechanistic and Comparative Guide to the Reactions of 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Chloro-3-nitrotoluene is a versatile chemical intermediate whose reactivity is governed by the interplay of its chloro, nitro, and methyl substituents. A thorough understanding of its reaction mechanisms is crucial for the strategic design of synthetic pathways in the pharmaceutical and agrochemical industries. This guide provides an objective comparison of the primary reactions of this compound—nitro group reduction, nucleophilic aromatic substitution, and electrophilic aromatic substitution—supported by experimental data and detailed protocols.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amino group is a fundamental transformation, yielding 4-chloro-3-aminotoluene, a valuable precursor for dyes, pharmaceuticals, and other specialty chemicals. The primary challenge in this reaction is achieving chemoselectivity, specifically the reduction of the nitro group without cleavage of the carbon-chlorine bond (dehalogenation).

A comparison of common reduction methods reveals significant differences in efficiency and selectivity. Metal-mediated reductions, particularly with tin(II) chloride or iron in acidic media, are widely employed due to their high functional group tolerance. Catalytic hydrogenation offers a cleaner reaction profile but can be less selective under aggressive conditions.

Table 1: Comparison of Reagents for the Reduction of Aromatic Nitro Compounds

Reagent/CatalystTypical ConditionsYield (%)AdvantagesDisadvantages
SnCl₂·2H₂OHCl, Ethanol (B145695), Reflux>95% (for a similar substrate)[1]High yield and chemoselectivity, stable towards C-Cl bond[1].Generates tin-containing waste.
Fe powderNH₄Cl, Ethanol/Water, RefluxGood to excellentInexpensive, effective, and environmentally benign[2].Can be vigorous, requires filtration of iron salts[2].
Pd/C (5%)H₂ (1 atm), EthanolVariableClean reaction, high turnover.Potential for dehalogenation, catalyst can be poisoned.
NaBH₄ / CatalystCu nanoparticles, WaterGoodMild conditions.Requires catalyst preparation.
Experimental Protocols

Protocol 1: Reduction of this compound using Tin(II) Chloride (Adapted from a similar procedure[1])

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4 equivalents) in concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3-aminotoluene.

Workflow for Nitro Group Reduction

G cluster_start Starting Material cluster_reagents Reduction cluster_process Reaction & Workup cluster_product Product start This compound reagents Select Reducing Agent (e.g., SnCl2/HCl, Fe/NH4Cl) start->reagents 1. reaction Reflux & Monitor reagents->reaction 2. workup Neutralization & Extraction reaction->workup 3. product 4-Chloro-3-aminotoluene workup->product 4.

Caption: Generalized workflow for the reduction of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group in the ortho position.[3] This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is key to the facility of the reaction. A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the chloride ion.

Mechanism of Nucleophilic Aromatic Substitution

G reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product 4-Substituted-3-nitrotoluene + Cl⁻ intermediate->product Elimination of Cl⁻

Caption: The addition-elimination mechanism of SNAr at the 4-position.

The reactivity of the nucleophile plays a significant role in the reaction outcome. While direct comparative kinetic data for this compound is limited, data from the analogous 4-chloro-3-nitrobenzaldehyde (B100839) can provide predictive insights into expected yields.

Table 2: Expected Yields for SNAr on an Activated Aryl Chloride with Various Nucleophiles (Data adapted from 4-chloro-3-nitrobenzaldehyde[2])

NucleophileReagentSolventTemperature (°C)Time (h)Expected Yield (%)
FluorideKFSulfolane180-92.5
MethoxideNaHDMF60-802-4>90
PhenoxideK₂CO₃DMF80-1003-5>90
AnilineK₂CO₃DMF100-1206-8>80
PiperidineEt₃NEthanolReflux4-6>90
ThiophenoxideK₂CO₃DMF25-501-3>95
Experimental Protocols

Protocol 2: Nucleophilic Aromatic Substitution with an Amine (General Procedure)

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add the amine (1.1-2.2 equivalents) to the solution. If the amine salt is not desired, add a non-nucleophilic base like triethylamine (B128534) or potassium carbonate to neutralize the HCl formed during the reaction.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or LC-MS.

  • Upon completion, the product can be isolated by precipitation upon cooling or by pouring the reaction mixture into water, followed by filtration or extraction.

Electrophilic Aromatic Substitution (EAS)

Further electrophilic aromatic substitution on the this compound ring is challenging due to the combined deactivating effects of the nitro and chloro groups.[3] The directing effects of the substituents are as follows: the methyl group is an ortho, para-director and activating; the chloro group is an ortho, para-director and deactivating; and the nitro group is a meta-director and strongly deactivating. The positions most susceptible to electrophilic attack are those activated by the methyl and chloro groups and meta to the nitro group. However, forcing conditions are generally required.

Directing Effects in the EAS of this compound

Caption: Substituent directing effects on the aromatic ring.

Given the deactivated nature of the ring, comparative quantitative data for EAS on this compound is scarce. However, studies on similar deactivated aromatic systems can provide insights into suitable reagents and expected outcomes.

Table 3: Comparison of Reagents for the Bromination of Deactivated Toluene Derivatives[4]

ReagentCatalystTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS)Strong Acid (e.g., H₂SO₄)Room temp. - 60°CEasy to handle solid, good for deactivated rings.Requires strong acid, potential for side reactions.
Dibromoisocyanuric acid (DBI)H₂SO₄Room temp.Powerful, solid brominating agent.Can be highly reactive.
H₂O₂ / HBr"On water"-Green chemistry approach for benzylic bromination.Primarily for side-chain bromination.
Experimental Protocols

Protocol 3: Ring Bromination of a Deactivated Toluene with NBS (Adapted from a procedure for an analogous substrate[4])

  • In a round-bottom flask, dissolve the chloro-nitrotoluene derivative (1 equivalent) in a suitable solvent like trifluoroacetic acid.

  • Carefully add concentrated sulfuric acid while cooling the mixture in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.5 equivalents) portion-wise, maintaining the temperature below room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress.

  • Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the brominated product, which may require further purification by chromatography.

References

A Comparative Guide to the Synthesis of 4-Chloro-3-nitrotoluene: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 4-chloro-3-nitrotoluene, with a focus on the kinetic analysis of its primary formation pathway. The information presented herein is intended to assist researchers in selecting the most suitable method for their specific applications, considering factors such as yield, selectivity, and reaction conditions.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, featuring a chlorinated and nitrated toluene (B28343) backbone, offers versatile reactivity for further functionalization. The efficient and selective synthesis of this compound is therefore of significant interest. This guide explores the predominant synthetic method, the nitration of p-chlorotoluene, and offers a comparative overview of alternative approaches.

Primary Synthesis Route: Nitration of p-Chlorotoluene

The most common method for the industrial production of this compound is the electrophilic aromatic substitution of p-chlorotoluene using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[1] This reaction, however, yields a mixture of isomers, primarily the desired this compound and its isomer, 4-chloro-2-nitrotoluene.

Reaction Mechanism and Kinetics

The nitration of p-chlorotoluene proceeds via the attack of the electrophilic nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, on the aromatic ring. The directing effects of the existing substituents (chloro and methyl groups) determine the position of the incoming nitro group. The methyl group is an activating ortho-, para-director, while the chloro group is a deactivating but also ortho-, para-director.

The formation of the two main isomers is a result of competing reaction pathways. The major product is typically 4-chloro-2-nitrotoluene, with this compound being the minor isomer. The isomer distribution is influenced by reaction conditions such as temperature and the composition of the nitrating mixture.

Isomer Distribution

Several studies have reported on the isomer distribution in the nitration of p-chlorotoluene under various conditions. A typical product distribution is approximately:

  • 66% 4-chloro-2-nitrotoluene

  • 34% this compound

It has been noted that the use of an aliphatic dichloride as a solvent can alter the isomer ratio to roughly 72.5% 4-chloro-2-nitrotoluene and 27.5% this compound . Another source suggests a common isomer ratio of 65% 4-chloro-2-nitrotoluene to 35% this compound . The separation of these isomers is typically achieved through fractional distillation.[1]

Alternative Synthesis Routes

While the nitration of p-chlorotoluene is the most established method, alternative synthetic strategies have been explored.

Chlorination of m-Nitrotoluene

An alternative approach involves the chlorination of m-nitrotoluene. However, the directing effects of the methyl and nitro groups in m-nitrotoluene would be expected to favor the formation of 2-chloro-5-nitrotoluene (B86962) and 2-chloro-3-nitrotoluene, rather than the desired this compound. The nitro group is a strong meta-director, while the methyl group is an ortho-, para-director. Therefore, this route is generally not considered a viable method for the selective synthesis of this compound.

From 4-Methyl-2-nitrobenzoic Acid

A multi-step synthesis starting from 4-methyl-2-nitrobenzoic acid has been reported to yield this compound. This method involves the use of silver sulfate (B86663), copper acetate (B1210297), 2,9-dimethyl-1,10-phenanthroline, and sodium chloride in dimethyl sulfoxide (B87167) at 160°C. A yield of 51% has been reported for this transformation.[2] While this method may offer higher selectivity, the multi-step nature and the use of expensive reagents may be limitations for large-scale production.

Comparison of Synthesis Methods

Method Starting Material Key Reagents Reported Yield of this compound Selectivity Advantages Disadvantages
Nitration of p-Chlorotoluene p-ChlorotolueneConc. HNO₃, Conc. H₂SO₄Varies (part of an isomeric mixture, typically the minor component)Low; produces a mixture of isomersReadily available starting material; well-established industrial process.Low selectivity; requires separation of isomers; lack of detailed public kinetic data.
From 4-Methyl-2-nitrobenzoic Acid 4-Methyl-2-nitrobenzoic AcidAg₂SO₄, Cu(OAc)₂, 2,9-dimethyl-1,10-phenanthroline, NaCl, DMSO51%[2]Potentially highMay offer a more selective route.Multi-step synthesis; uses expensive reagents; high reaction temperature.

Experimental Protocols

Nitration of p-Chlorotoluene (General Procedure)

Caution: This reaction involves the use of strong acids and is highly exothermic. Appropriate safety precautions must be taken.

  • Preparation of the Nitrating Mixture: Slowly add a stoichiometric amount of concentrated nitric acid to a cooled (0-5 °C) flask containing concentrated sulfuric acid with constant stirring.

  • Reaction: Slowly add p-chlorotoluene to the nitrating mixture while maintaining the temperature between 0-10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice.

  • Extraction: Extract the product mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Purification: Wash the organic layer with water and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by fractional distillation.

Synthesis of this compound from 4-Methyl-2-nitrobenzoic Acid[2]
  • Reaction Setup: In a reaction tube equipped with a magnetic stirrer, combine 4-methyl-2-nitrobenzoic acid (36.2 mg), silver sulfate (6.2 mg), copper acetate (36.3 mg), 2,9-dimethyl-1,10-phenanthroline (12.5 mg), and sodium chloride (17.5 mg).

  • Solvent Addition: Add dimethyl sulfoxide (4 mL) as the solvent.

  • Reaction Conditions: Heat the reaction mixture at 160 °C for 24 hours under an oxygen atmosphere.

  • Work-up: After completion, quench the reaction by adding distilled water.

  • Extraction: Extract the product with ethyl acetate (3 x 10 mL).

  • Isolation: Combine the organic phases and concentrate under reduced pressure to obtain the product.

Visualizing the Synthesis Pathways

To better illustrate the discussed synthetic routes, the following diagrams are provided.

Nitration_of_p_Chlorotoluene pCT p-Chlorotoluene IsomerMixture Isomeric Mixture pCT->IsomerMixture Nitration NitratingMixture HNO₃, H₂SO₄ CNT_2 4-Chloro-2-nitrotoluene (Major) IsomerMixture->CNT_2 CNT_3 This compound (Minor) IsomerMixture->CNT_3

Caption: Nitration of p-chlorotoluene yielding a mixture of isomers.

Alternative_Synthesis MNBA 4-Methyl-2-nitrobenzoic Acid CNT_3 This compound MNBA->CNT_3 Decarboxylative Chlorination Reagents Ag₂SO₄, Cu(OAc)₂, Phenanthroline, NaCl, DMSO, 160°C, O₂

Caption: Synthesis of this compound from 4-methyl-2-nitrobenzoic acid.

Conclusion

The synthesis of this compound is predominantly achieved through the nitration of p-chlorotoluene. While this method is well-established, it suffers from a lack of selectivity, necessitating challenging isomer separation. The development of more selective and kinetically favorable synthetic routes remains an area of interest. The alternative synthesis from 4-methyl-2-nitrobenzoic acid, although higher in selectivity, presents challenges in terms of reagent cost and reaction conditions. Further research into the kinetics of the nitration of p-chlorotoluene could provide valuable insights for optimizing the reaction conditions to favor the formation of the desired this compound isomer.

References

Unraveling the Reactivity of 4-Chloro-3-nitrotoluene: A Comparative Guide Based on DFT Studies and Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the chemical reactivity of an intermediate like 4-Chloro-3-nitrotoluene is paramount for designing efficient synthetic pathways. This guide provides a comparative analysis of its reactivity, drawing upon available experimental data and insights from Density Functional Theory (DFT) studies on it and its isomers.

This compound is a substituted aromatic compound whose reactivity is governed by the interplay of its three substituents: a chloro group, a nitro group, and a methyl group. These groups influence the electron density distribution around the benzene (B151609) ring, thereby dictating the molecule's susceptibility to various chemical transformations. The primary reactions of interest for this molecule are nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (EAS), and the reduction of the nitro group.

Comparative Analysis of Reactivity

To provide a clear comparison, this guide will focus on the reactivity of this compound alongside its isomers, primarily 4-Chloro-2-nitrotoluene and 2-Chloro-4-nitrotoluene. While direct and extensive DFT studies on this compound are not abundant in publicly accessible literature, a comprehensive analysis can be constructed by examining studies on its isomers and related compounds.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group activates the benzene ring for nucleophilic attack, making the displacement of the chlorine atom a key reaction. The position of the nitro group relative to the chlorine atom significantly impacts the reaction rate.

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution

CompoundRelative Position of -NO2 to -ClActivating EffectExperimental Yield (Example Reaction)DFT Calculated Activation Barrier (Predicted)
This compound OrthoStrongNot specified in available literature.Expected to be relatively low.
4-Chloro-2-nitrotoluene OrthoStrongSynthesis from 4-chlorotoluene (B122035) nitration yields 65% of this isomer.[1]A DFT study on related dinitro-benzenes showed that the initial nucleophilic attack is rate-limiting.
2-Chloro-4-nitrotoluene ParaStrongA patent reports a yield of 98.3% for its synthesis.Expected to have a low activation barrier.
Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, a crucial transformation in the synthesis of many pharmaceutical compounds. The choice of reducing agent is critical to avoid dehalogenation.

Table 2: Comparison of Nitro Group Reduction

CompoundCommon Reducing AgentsSelectivity ConsiderationsExperimental Observations
This compound Sn/MeOH, SnCl2/EtOH, Zn/AcOH, (NH4)2S, Fe/HCl.[2]Chemoselective reduction of the nitro group without removing the chlorine is the primary goal.A user on a research forum reported successful reduction using Sn in Methanol.[2]
4-Chloro-2-nitrotoluene Palladium on carbon (Pd/C) with hydrogenation.Similar selectivity requirements as its isomer.The nitro group can be reduced to form the corresponding aniline (B41778) derivative.[3]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (Amination)

A typical procedure for the amination of a chloronitrotoluene derivative involves the following steps:

  • Dissolve the chloronitrotoluene substrate in a suitable solvent (e.g., ethanol, DMF, or DMSO).

  • Add the amine nucleophile (typically 1.1-2 equivalents).

  • A base, such as triethylamine (B128534) or potassium carbonate, may be added to neutralize the HCl formed during the reaction.

  • The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates.

  • Reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the product is isolated and purified using standard methods such as extraction, crystallization, or column chromatography.

General Protocol for DFT Calculation of Reaction Barriers

The following outlines a general workflow for calculating the activation energy of a reaction, such as SNAr, using DFT:

  • Geometry Optimization: The 3D structures of the reactants, transition state, and products are optimized to find their lowest energy conformations.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima (no imaginary frequencies) or a transition state (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculation: The electronic energies of all species are calculated at a high level of theory and with a suitable basis set.

  • Activation Energy Calculation: The activation energy (ΔE‡) is calculated as the difference in the total energy (electronic energy + ZPVE) between the transition state and the reactants.

Visualizing the Workflow

The following diagram illustrates a typical workflow for a DFT study on chemical reactivity.

DFT_Workflow cluster_pre Pre-processing cluster_dft DFT Calculations cluster_post Post-processing & Analysis mol_selection Molecule Selection (e.g., this compound) geom_opt Geometry Optimization (Reactants, Products, Transition State) mol_selection->geom_opt reaction_selection Reaction Selection (e.g., SNAr) reaction_selection->geom_opt freq_calc Frequency Calculation (Confirm minima and TS, get ZPVE) geom_opt->freq_calc energy_calc Single Point Energy Calculation (High-level theory) freq_calc->energy_calc barrier_calc Activation Barrier Calculation energy_calc->barrier_calc thermo_analysis Thermodynamic Analysis (Reaction Energies) barrier_calc->thermo_analysis reactivity_prediction Reactivity Prediction thermo_analysis->reactivity_prediction

Caption: A generalized workflow for conducting DFT studies on chemical reactivity.

Conclusion

References

Characterization of 4-Chloro-3-nitrotoluene and its Isomers by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic characteristics of chloronitrotoluene isomers. While experimental X-ray crystallography data for 4-Chloro-3-nitrotoluene is not publicly available, this document presents a detailed examination of two of its isomers: 2-Chloro-5-nitrotoluene and 2-Chloro-6-nitrotoluene. This comparison offers valuable structural insights for researchers working with this class of compounds in fields such as medicinal chemistry and materials science.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-Chloro-5-nitrotoluene and 2-Chloro-6-nitrotoluene, as obtained from the Cambridge Crystallographic Data Centre (CCDC).

Parameter2-Chloro-5-nitrotoluene2-Chloro-6-nitrotoluene
CCDC Number 859847[1]815554[2]
Chemical Formula C₇H₆ClNO₂C₇H₆ClNO₂
Molecular Weight 171.58171.58
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Unit Cell Dimensions
a (Å)11.834(2)7.689(2)
b (Å)7.0280(14)13.593(4)
c (Å)9.2130(18)7.734(2)
α (°)9090
β (°)109.12(3)108.01(3)
γ (°)9090
Volume (ų)724.3(4)768.4(4)
Z 44
Density (calculated) (g/cm³)1.5741.481
Temperature (K)293293

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures of small organic molecules like the chloronitrotoluene isomers presented here typically follows a standardized experimental workflow. This protocol is crucial for obtaining high-quality diffraction data suitable for structure elucidation.

1. Crystal Growth:

  • High-purity crystalline material is required.

  • Single crystals of suitable size (typically 0.1-0.5 mm in each dimension) are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • The choice of solvent is critical and is often determined empirically.

2. Crystal Mounting:

  • A well-formed single crystal is selected under a microscope.

  • The crystal is mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from air and moisture, and to facilitate flash-cooling.

3. Data Collection:

  • The mounted crystal is placed on a single-crystal X-ray diffractometer.

  • The crystal is flash-cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations and radiation damage.

  • A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.

  • The crystal is rotated, and a series of diffraction images are collected by a detector.

4. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • The data is corrected for various experimental factors, such as absorption and crystal decay.

5. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters.

6. Validation and Analysis:

  • The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

  • The geometric parameters of the molecule, such as bond lengths and angles, are analyzed.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: Workflow for single-crystal X-ray crystallography.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 4-Chloro-3-nitrotoluene, ensuring laboratory safety and regulatory compliance. The procedures outlined are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical due to the chemical's hazardous properties.

Hazard Profile and Safety Summary

This compound is a hazardous substance that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2][3] The compound is an irritant to the skin and eyes and may cause respiratory irritation.[1][2][4] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.[3][4][5][6] The substance is also a combustible liquid.[4][7][8]

Key Hazard Information:

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
Skin Corrosion/IrritationCauses skin irritation.[1][2][4]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[1][2][4]
Specific Target Organ ToxicityMay cause respiratory irritation.[2][4]
Hazardous to the Aquatic EnvironmentToxic to aquatic life with long-lasting effects.[3][4][5]
Physical HazardsCombustible liquid.[4][7][8]
Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
Chemical Identifiers
CAS Number89-60-1[1][4]
Molecular FormulaC₇H₆ClNO₂[1][9]
Molecular Weight171.58 g/mol [1][4]
Physical Properties
FormLiquid[4]
Melting Point7 °C[4]
Boiling Point260 °C @ 745 mmHg[4]
Density1.297 g/mL at 25 °C[4]
Flash Point129 °C (264.2 °F)[4]
Transportation & Regulatory
UN Number1664 (Liquid) / 3446 (Solid) for Nitrotoluenes[5][10]
Transport Hazard Class6.1 (Toxic)[10]
Packing GroupII[10]
Exposure Limits (General for Nitrotoluenes)
OSHA PEL5 ppm (8-hour)[7]
NIOSH REL2 ppm (10-hour)[7]
ACGIH TLV2 ppm (8-hour)[7]

Operational Protocol: Step-by-Step Disposal Procedure

This protocol details the required steps for the safe segregation, containment, and disposal of this compound waste within a laboratory setting.

Step 1: Personal Protective Equipment (PPE) and Safe Handling

Before handling the chemical or its waste, it is mandatory to wear appropriate personal protective equipment.

  • Gloves: Wear chemically impermeable gloves.[11]

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield.[4][11]

  • Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[11]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11][12] If ventilation is inadequate, use a respirator with a type ABEK (EN14387) filter.[4][5][13]

  • Hygiene: Do not eat, drink, or smoke when using this product.[7][11] Wash hands thoroughly after handling.[11]

Step 2: Waste Segregation

Proper segregation is crucial to prevent chemical reactions and ensure compliant disposal.

  • Identify as Halogenated Waste: this compound is a halogenated organic compound.[6]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents or other incompatible waste streams.[6]

Step 3: Containerization

Use a designated and chemically compatible waste container for collection.

  • Container Type: A high-density polyethylene (B3416737) (HDPE) or glass bottle is typically suitable.[6]

  • Container Condition: Ensure the container is in good condition, free from contamination on its exterior, and has a tightly sealing cap.[6][11][12] Keep the container tightly closed when not in use.[11]

Step 4: Labeling

Proper labeling is a critical regulatory requirement.

  • Immediate Labeling: As soon as waste is added, label the container clearly.[6]

  • Required Information: The label must include the words "Hazardous Waste" and "Halogenated Organic Waste."[6] List all chemical constituents, including "this compound," and their approximate percentages.[6]

Step 5: Storage

Store waste containers safely pending disposal.

  • Location: Store containers in a cool, dry, and well-ventilated area designated for hazardous waste (a satellite accumulation area).[2][6][11][12]

  • Security: The storage area should be secure and locked up.[11]

  • Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.[6]

Step 6: Final Disposal

Final disposal must be handled by qualified professionals.

  • Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[5][13] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup.[6]

  • Prohibited Actions: Never dispose of this compound down the drain or in regular trash, as this can cause significant environmental damage and is a regulatory violation.[10][11][12][13]

  • Contaminated Packaging: Dispose of contaminated packaging and containers in the same manner as the unused product.[5][10][13]

Emergency Procedures: Accidental Release

In the event of a spill or leak, follow these procedures immediately.

  • Evacuate: Evacuate all non-essential personnel from the immediate spill area.[7][13]

  • Ventilate: Ensure the area is well-ventilated.[11][12]

  • Remove Ignition Sources: Remove all sources of ignition from the area.[7]

  • Contain Spill: Prevent further leakage or spillage if it is safe to do so.[11][12] Do not allow the chemical to enter drains or waterways.[10][11][12]

  • Absorb: Soak up the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.[5][7][12]

  • Collect: Collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal as hazardous waste.[7][12]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Workflow for this compound Disposal start Start: Identify Waste (this compound) ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Identify as Halogenated) ppe->segregate containerize Step 3: Use Designated Waste Container segregate->containerize label Step 4: Label Container ('Hazardous Waste', Contents) containerize->label store Step 5: Store Securely (Cool, Ventilated, Secondary Containment) label->store dispose Step 6: Arrange Professional Disposal (Contact EHS/Contractor) store->dispose end_node End: Waste Removed for Compliant Disposal dispose->end_node

Caption: Logical workflow for the disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-3-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety and logistical information for the handling of 4-Chloro-3-nitrotoluene (CAS No. 89-60-1) in a research and development setting. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that poses significant health risks. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[1][2] Prolonged or repeated exposure may cause organ damage.[1] It is also toxic to aquatic life with long-lasting effects.[1]

Occupational Exposure Limits: There is currently no established Occupational Exposure Limit (OEL), such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), for this compound.[3] Therefore, exposure must be minimized to the lowest possible level.

Required Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, Nitrile rubber). Always inspect gloves for integrity before use. Discard and replace immediately if signs of degradation or permeation are observed.Prevents skin contact, which can cause irritation and systemic toxicity.[1][4] Butyl rubber is recommended for nitro-compounds.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye irritation.[1][4]
Skin and Body Protection A chemical-resistant apron or lab coat, long-sleeved clothing, and closed-toe shoes. For tasks with a high risk of splashing, a Tyvek or similar chemical safety suit is recommended.Minimizes the risk of skin exposure and contamination of personal clothing.[5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge (e.g., Type ABEK filter) is required when handling the substance outside of a certified chemical fume hood or in case of inadequate ventilation.Protects against the inhalation of toxic vapors.[6][7]

Glove Selection and Chemical Resistance

The selection of appropriate gloves is critical. Breakthrough time, which is the time it takes for a chemical to permeate the glove material, can vary significantly between glove manufacturers for the same material type. Therefore, it is imperative to consult the glove manufacturer's specific chemical resistance data. The following table provides a general guide to the chemical resistance of common glove materials to aromatic nitro compounds.

Glove Material General Resistance Rating Considerations
Butyl Rubber ExcellentRecommended for protection against a wide variety of chemicals, including nitro-compounds.
Viton® ExcellentOffers high resistance to aromatic and chlorinated compounds.
Nitrile Rubber Good to FairProvides good resistance to oils, greases, and some solvents, but may have shorter breakthrough times with aromatic compounds. Not recommended for prolonged exposure.
Neoprene FairOffers moderate resistance to a range of chemicals.
Natural Rubber (Latex) Not RecommendedGenerally has poor resistance to aromatic and chlorinated solvents.
Polyvinyl Chloride (PVC) Not RecommendedNot suitable for work with many organic solvents.

Note: This information is a general guide. Always refer to the manufacturer's specific data for the gloves in use.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is essential to minimize the risk of exposure and accidents.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Dispense in Fume Hood prep_materials->handle_weigh Proceed to handling handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon Experiment complete cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

A streamlined workflow for the safe handling of this compound.

Storage Requirements:

  • Store in a cool, dry, and well-ventilated area.[1][8]

  • Keep containers tightly closed and store in a locked cabinet or other secure location.[1][3]

  • Store away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is clearly labeled with the appropriate hazard warnings.

Emergency and Disposal Plan

Prompt and correct action during an emergency is crucial. All personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.

Emergency Procedures:

Exposure Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water. For large or difficult-to-clean spills, a 10% solution of sodium hydroxide (B78521) (lye) or sodium hypochlorite (B82951) (bleach) may be used by trained personnel, with extreme caution to avoid vigorous reactions.[6]

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Logical Flow for Spill Response:

spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Step-by-step procedure for responding to a this compound spill.

Disposal Plan

All waste containing this compound is considered hazardous waste and must be disposed of in accordance with all local, state, and federal regulations.

Waste Segregation and Collection:

  • Collect all waste (solid and liquid) in designated, compatible, and clearly labeled hazardous waste containers.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Disposal Methods: The primary recommended method for the disposal of chlorinated nitroaromatic compounds is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[9] High-temperature incineration with appropriate flue gas scrubbing is effective in destroying the compound and preventing the release of harmful byproducts.

Disposal Procedure:

  • Ensure all waste containers are securely sealed and properly labeled with the contents and associated hazards.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Maintain a detailed record of all disposed waste, including quantities and dates.

By adhering to these stringent safety and handling protocols, you can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.